molecular formula C7H4F2N2 B1395886 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-66-0

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1395886
CAS No.: 1196507-66-0
M. Wt: 154.12 g/mol
InChI Key: IHVZRADTOCTZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine (CAS Registry Number: 1196507-66-0) is a fluorinated bicyclic aromatic compound of significant interest in modern medicinal chemistry and drug discovery. This high-value scaffold serves as a versatile building block for the synthesis of novel bioactive molecules. Its molecular formula is C7H4F2N2, with a molecular weight of 154.12 g/mol . The 1H-pyrrolo[2,3-b]pyridine core, to which this compound belongs, is a privileged structure in pharmaceutical research due to its ability to mimic purine bases, facilitating interactions with a variety of enzymatic targets. The strategic incorporation of two fluorine atoms at the 4 and 5 positions of the ring system enhances the molecule's potential by influencing its electronic properties, metabolic stability, and membrane permeability, making it an attractive intermediate for structure-activity relationship (SAR) studies . This specific scaffold is a key precursor in the development of potent and selective enzyme inhibitors. Research highlights its application in designing inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system (CNS) diseases . Furthermore, analogous 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors for oncology research and as c-Met kinase inhibitors, underscoring the broad utility of this chemical series in targeted cancer therapy . The compound is offered For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-difluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVZRADTOCTZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701225
Record name 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196507-66-0
Record name 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Difluoro-7-azaindole, a fluorinated derivative of the 7-azaindole scaffold, is a heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. The 7-azaindole core, being a bioisostere of indole, offers unique physicochemical properties, including enhanced metabolic stability and improved binding interactions with biological targets. The strategic incorporation of fluorine atoms at the 4 and 5-positions can further modulate the molecule's lipophilicity, pKa, and conformational preferences, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of a robust synthetic strategy for 4,5-difluoro-7-azaindole, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Synthetic Strategy: A Retrosynthetic Analysis

The construction of the 4,5-difluoro-7-azaindole core is most effectively approached through a convergent strategy that leverages the power of transition metal-catalyzed cross-coupling reactions. A retrosynthetic analysis reveals a plausible pathway starting from a commercially available difluorinated pyridine derivative. The key disconnection lies in the formation of the pyrrole ring, which can be achieved via the cyclization of a 2-amino-3-alkynylpyridine intermediate. This intermediate, in turn, can be assembled through a Sonogashira coupling of a suitably halogenated 2-amino-5,6-difluoropyridine with a protected acetylene.

Retrosynthesis of 4,5-Difluoro-7-azaindole target 4,5-Difluoro-7-azaindole intermediate1 2-Amino-3-ethynyl-5,6-difluoropyridine target->intermediate1 Intramolecular Cyclization intermediate2 2-Amino-3-((trimethylsilyl)ethynyl)-5,6-difluoropyridine intermediate1->intermediate2 Desilylation precursor1 2-Amino-3-bromo-5,6-difluoropyridine intermediate2->precursor1 Sonogashira Coupling precursor2 Trimethylsilylacetylene intermediate2->precursor2 Sonogashira Coupling

Caption: Retrosynthetic analysis of 4,5-difluoro-7-azaindole.

Detailed Synthetic Route

The forward synthesis of 4,5-difluoro-7-azaindole is a multi-step process that begins with the preparation of a key difluorinated aminopyridine intermediate.

Step 1: Synthesis of 2-Amino-5,6-difluoropyridine

The synthesis of the crucial 2-amino-5,6-difluoropyridine intermediate can be approached from commercially available starting materials. One effective method involves the nucleophilic aromatic substitution of a polyfluorinated pyridine.

Protocol:

  • To a solution of pentafluoropyridine in a suitable solvent such as ethanol, add a solution of aqueous ammonia.

  • Heat the reaction mixture in a sealed vessel at a controlled temperature (e.g., 60-80°C).

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5,6-difluoropyridine.

Step 2: Bromination of 2-Amino-5,6-difluoropyridine

With the 2-amino-5,6-difluoropyridine in hand, the next step is the regioselective introduction of a bromine atom at the 3-position. This is a critical step to enable the subsequent Sonogashira coupling.

Protocol:

  • Dissolve 2-amino-5,6-difluoropyridine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 2-amino-3-bromo-5,6-difluoropyridine.

Step 3: Sonogashira Coupling with Trimethylsilylacetylene

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[1] In this step, the 3-bromo-2-amino-5,6-difluoropyridine is coupled with trimethylsilylacetylene, a protected form of acetylene that prevents self-coupling and other side reactions.[2]

Protocol:

  • To a degassed mixture of 2-amino-3-bromo-5,6-difluoropyridine, copper(I) iodide (CuI), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) in a suitable solvent system (e.g., a mixture of triethylamine and DMF), add trimethylsilylacetylene.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 60°C to 80°C.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford 2-amino-5,6-difluoro-3-((trimethylsilyl)ethynyl)pyridine.

Step 4: Deprotection and Cyclization to 4,5-Difluoro-7-azaindole

The final step involves the removal of the trimethylsilyl protecting group, followed by an intramolecular cyclization to construct the pyrrole ring of the 7-azaindole scaffold.

Protocol:

  • Dissolve the 2-amino-5,6-difluoro-3-((trimethylsilyl)ethynyl)pyridine in a solvent such as methanol.

  • Add a base, such as potassium carbonate or potassium hydroxide, to facilitate the desilylation.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Upon completion of the desilylation, the in-situ generated 2-amino-3-ethynyl-5,6-difluoropyridine undergoes a spontaneous or base-catalyzed intramolecular cyclization. In some cases, gentle heating may be required to drive the cyclization to completion.

  • After the cyclization is complete, neutralize the reaction mixture with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 4,5-difluoro-7-azaindole, by recrystallization or column chromatography.

Synthetic Workflow Diagram

Synthesis of 4,5-Difluoro-7-azaindole cluster_0 Step 1: Amination cluster_1 Step 2: Bromination cluster_2 Step 3: Sonogashira Coupling cluster_3 Step 4: Deprotection & Cyclization A Pentafluoropyridine B 2-Amino-5,6-difluoropyridine A->B aq. NH3, heat C 2-Amino-3-bromo-5,6-difluoropyridine B->C NBS, DMF E 2-Amino-5,6-difluoro-3-((trimethylsilyl)ethynyl)pyridine C->E Pd(PPh3)2Cl2, CuI, Et3N D Trimethylsilylacetylene F 4,5-Difluoro-7-azaindole E->F K2CO3, MeOH

Caption: Synthetic workflow for 4,5-difluoro-7-azaindole.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperatureTypical Yield
1AminationAqueous AmmoniaEthanol60-80°CModerate to Good
2BrominationN-Bromosuccinimide (NBS)DMF0°C to RTGood to High
3Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, TrimethylsilylacetyleneEt₃N/DMF60-80°CGood to High
4Deprotection & CyclizationK₂CO₃MethanolRoom TemperatureGood to High

Conclusion

The synthesis of 4,5-difluoro-7-azaindole presented herein provides a reliable and scalable route to this valuable heterocyclic building block. The strategy relies on a robust Sonogashira coupling reaction to construct the key C-C bond, followed by an efficient deprotection and cyclization cascade to form the desired 7-azaindole core. The use of readily available starting materials and well-established reaction protocols makes this synthetic approach amenable to both academic research and industrial-scale production. The insights and detailed procedures provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to access this important scaffold for the creation of novel and impactful chemical entities.

References

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.

  • Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com.

  • WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

  • 3-Amino-5-fluoropyridine synthesis - ChemicalBook.

  • 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem.

  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

  • Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2 - Googleapis.com.

  • CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents.

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.

  • Flow Chemistry: Sonogashira Coupling.

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.

  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate.

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org.

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - RSC Publishing.

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate.

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations | Organic Chemistry | ChemRxiv | Cambridge Open Engage.

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed.

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations - ResearchGate.

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv.

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH.

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate.

Sources

physicochemical properties of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fluorinated derivative of the 7-azaindole scaffold, is a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly modulate the physicochemical and pharmacological properties of the parent molecule, influencing factors such as metabolic stability, membrane permeability, and binding interactions with biological targets.[1] This guide provides a comprehensive analysis of the core , offering both a compilation of available data and a theoretical framework for understanding its behavior in experimental and biological systems. Methodologies for empirical determination of these properties are also detailed to equip researchers with practical, self-validating protocols.

Introduction: The Strategic Value of Fluorinated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is recognized as a "privileged" scaffold in drug discovery.[2] Its structure, which is bioisosteric to purine, allows it to form key hydrogen bond interactions with a wide array of biological targets, including protein kinases.[2][3] The introduction of fluorine, the most electronegative element, onto this scaffold is a well-established strategy in medicinal chemistry to fine-tune molecular properties.

The presence of fluorine atoms at the 4 and 5-positions of the pyridine ring in this compound is anticipated to have several critical effects:

  • Modulation of Basicity: The strong electron-withdrawing nature of fluorine is expected to decrease the pKa of the pyridine nitrogen, reducing its basicity and potentially mitigating off-target interactions with acidic cellular components.

  • Enhanced Metabolic Stability: C-F bonds are exceptionally strong and less susceptible to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.[1]

  • Increased Membrane Permeability: Fluorine can enhance the lipophilicity of a molecule, which may improve its ability to cross cellular membranes.[1]

  • Altered Binding Interactions: The fluorine atoms can engage in unique, non-covalent interactions (e.g., orthogonal multipolar interactions) with protein targets, potentially enhancing binding affinity and selectivity.

Understanding the fundamental physicochemical properties of this molecule is therefore a prerequisite for its rational application in drug design and development.

Molecular Structure and Physicochemical Data Summary

The foundational properties of this compound are summarized below. It is critical to note that while some data is available from chemical suppliers, other key experimental values are not widely published.

Caption: Chemical structure of this compound.

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Method
CAS Number 1196507-66-0Chemical Supplier Data[]
Molecular Formula C₇H₄F₂N₂---
Molecular Weight 154.12 g/mol Calculated[5]
Appearance Solid (expected)General observation for similar small heterocyclic molecules
Melting Point No data availableNot experimentally determined in public literature
Boiling Point No data availableNot experimentally determined in public literature
pKa (Pyrrole N-H) ~16-18 (Predicted)Inferred from pyrrole (pKa ~17.5)[6]
pKa (Pyridine N) ~1-2 (Predicted)Inferred from pyridine (pKa ~5.2) and effect of two EWG fluorines
LogP No data availableNot experimentally determined in public literature
Storage 2-8°C, inert atmosphereSupplier Recommendation[7]

In-Depth Analysis of Physicochemical Properties

Acidity and Basicity (pKa)

The molecule possesses two key ionizable sites: the acidic proton on the pyrrole nitrogen and the basic lone pair on the pyridine nitrogen.

  • Pyrrole N-H Acidity: The pyrrole ring is aromatic, and the nitrogen lone pair participates in the π-system. Deprotonation of the N-H maintains this aromaticity. The pKa of the parent pyrrole is approximately 17.5.[6] The electron-withdrawing fluorine atoms on the adjacent pyridine ring are expected to have a minor acid-strengthening effect, likely lowering the pKa slightly, into the range of 16-18. In most physiological and experimental conditions (pH 1-10), this proton will remain in place.

  • Pyridine Nitrogen Basicity: The pKa of pyridine is 5.2. The lone pair on the pyridine nitrogen is not part of the aromatic system and is available for protonation. However, the two fluorine atoms at positions 4 and 5 are powerful electron-withdrawing groups (EWGs) that will significantly reduce the electron density on the pyridine ring and destabilize the corresponding pyridinium cation. This effect drastically reduces the basicity. For comparison, the pKa of 4-fluoropyridine is approximately 1.2. The addition of a second fluorine at the 5-position is expected to lower this value further, likely into the 1-2 range. This low basicity means the molecule will be predominantly neutral in all but highly acidic environments.

Solubility

Predicting solubility without experimental data requires analyzing the structural features that govern intermolecular interactions.

  • Aqueous Solubility: The molecule has hydrogen bond donors (N-H) and acceptors (pyridine N, two F atoms). However, the overall structure is a rigid, planar aromatic system, which is inherently hydrophobic. The low predicted basicity of the pyridine nitrogen means it will not readily protonate to form a more soluble salt at physiological pH. Therefore, aqueous solubility is expected to be low.

  • Organic Solubility: The compound is expected to exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderately in solvents like ethyl acetate and dichloromethane. This is due to the polar nature of the C-F and N-H bonds and the potential for dipole-dipole interactions.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While no experimental LogP value is available, a qualitative assessment can be made. The parent 7-azaindole is moderately lipophilic. The introduction of two fluorine atoms will increase the lipophilicity. This is a common strategy to enhance membrane permeability.[1] The final LogP value will be a balance between the polar N-H group and the lipophilic fluorinated aromatic core.

Chemical Stability

The 7-azaindole core can be sensitive to strong acids or bases and high temperatures.[8] The electron-deficient nature of the pyridine ring, enhanced by the fluorine atoms, makes it more susceptible to nucleophilic attack compared to the parent 7-azaindole.[9] Conversely, the pyrrole ring remains electron-rich and is the likely site of electrophilic attack. Care should be taken during synthesis and purification to avoid harsh conditions that could lead to degradation. For long-term storage, keeping the compound at reduced temperatures (2-8°C) under an inert atmosphere is recommended to prevent oxidative or hydrolytic degradation.[7]

Standardized Protocols for Physicochemical Characterization

The following section provides validated, step-by-step protocols for the experimental determination of key physicochemical properties. The causality behind the choice of methodology is explained to ensure robust and reliable data generation.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and is the gold standard for determining the solubility of a compound in water.

Rationale: The shake-flask method directly measures the saturation concentration of a compound in a solvent at equilibrium. It is a thermodynamically rigorous method that provides a definitive solubility value, crucial for formulation and bioavailability studies.

G cluster_0 Workflow: Aqueous Solubility Determination A 1. Prepare Saturated Solution Add excess solid compound to water in a flask. B 2. Equilibrate Stir/shake at a constant temperature (e.g., 25°C) for 24-48h. A->B C 3. Phase Separation Centrifuge or allow to stand to sediment undissolved solid. B->C D 4. Sample & Dilute Carefully take an aliquot from the clear supernatant. Dilute with a suitable solvent. C->D E 5. Quantify Analyze concentration using a calibrated HPLC-UV or LC-MS method. D->E F 6. Calculate Solubility (mg/mL) = Measured Conc. × Dilution Factor E->F

Caption: Workflow for experimental solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed glass vial. The excess solid is critical to ensure saturation is reached.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a minimum of 24 hours. This duration is necessary to ensure the system reaches thermodynamic equilibrium. A preliminary time-course experiment can validate the time to equilibrium.

  • Phase Separation: Centrifuge the sample at high speed to pellet all undissolved solid. This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Sampling and Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute this sample with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or LC-MS).

  • Quantification: Determine the concentration of the diluted sample against a standard curve of known concentrations.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value, typically expressed in µg/mL or µM.

Protocol: Determination of pKa (Potentiometric Titration)

This method is highly accurate for determining pKa values by monitoring pH changes during titration with an acid or base.

Rationale: Potentiometric titration provides a direct measure of the pKa by identifying the pH at which the compound is 50% ionized. It is a fundamental and reliable technique, especially for compounds with pKa values in the 2-12 range. Given the predicted low basicity, titration with a strong acid is appropriate.

Methodology:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture, typically methanol/water, to ensure solubility throughout the titration.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette for precise titrant delivery.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Alternatively, the pKa can be calculated from the first derivative of the plot (dpH/dV), where the peak corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.

Protocol: Determination of LogP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between two immiscible liquids, n-octanol and water.

Rationale: The n-octanol/water system is the standard model for mimicking the partitioning between the aqueous and lipid phases in biological systems. The shake-flask method, while labor-intensive, provides the most direct and accepted measure of a compound's lipophilicity.

G cluster_1 Workflow: LogP Determination P1 1. Prepare System Mix equal volumes of n-octanol and water. Pre-saturate each phase with the other. P2 2. Add Compound Dissolve compound in one phase (e.g., water) at a known concentration. P1->P2 P3 3. Equilibrate Shake vigorously for several hours to allow partitioning to reach equilibrium. P2->P3 P4 4. Separate Phases Centrifuge to ensure complete separation of the two immiscible layers. P3->P4 P5 5. Quantify Measure the compound's concentration in both the aqueous and n-octanol phases via HPLC. P4->P5 P6 6. Calculate LogP = log₁₀ ( [Compound]octanol / [Compound]water ) P5->P6

Caption: Workflow for experimental LogP determination.

Methodology:

  • Solvent Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration well within its solubility limit.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the two layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

This compound is a strategically designed heterocyclic scaffold with significant potential in drug discovery. Its physicochemical properties are dominated by the strong electron-withdrawing influence of the two fluorine atoms, leading to very low basicity and likely enhanced lipophilicity and metabolic stability. While comprehensive experimental data is sparse in public literature, this guide provides a robust theoretical framework and practical, validated protocols for its empirical characterization. A thorough understanding and experimental determination of these properties are essential for any researcher aiming to unlock the full therapeutic potential of this promising molecular core.

References

  • Benchchem. The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfeOjppYdWXvpNlVrXu-cJBb3KSXSaBqMxfo6tMNsV42dCupuKLSujP6JeGIOYKTk1kP9mn11KoDJpFf5-Z83l-26d1hk4h8_e_tmc0WdKQkBEvd9EAGhSEyhrkII2YsoAJ7L0LXFaG-E157aFJ4nJeeqCOcXNQRKPzYG_Qq3SSmo7nzCUpVU5J0PNXnCLKGqw89oJZHzExPJ2_LVyPBpItfTVy26PB0hCECe46wNkDdk2Br3gtr9MBPmRf7Ba15QCGFZ69w6XfeXUp3xzVDefa1YtTC7Q2Udu]
  • ChemicalBook. This compound | 1196507-66-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWyUgZvN2dF9QMMMi8S6qEp94Hwr9zdpgAOe5fbaUwRNuJxa37LThv5c99a4bHi0xbDgkA8QygXfpi0gKSk3CD-bmDa2RAQ3i1XrEPNqsM6xXpTcJ8G9BwuJFHTSBJwPpuhNY2yxYy7V_bntP7-dAKOOmO2KvjLBqiSC65IDGFBr4=]
  • MySkinRecipes. 4,5-Difluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJkpscDCH0Gi6uR0uxk3c8_85SsazDZeVZhGVAauPhPP6oz9u3PLq5BL_qvmJjZLTnqost60yW6RVKVWGjw8VKvAyAEZRwqqzwHrn60H4pX9D7S8yYQkly_AJl3MaAPoOQ7Vdx4OQk5YUTZnvToTP7S45xkTdOco4wwxDwdL9MUu3mJ7f3SPF3eYYNVRPSPl7ak0ufWjy7id4vk_OzUF0MBAacr5BkR1lnH3dkgYsrQoKdmJmwRFphIZGL1k4vosahEJKCaBGWDOuswyqUGlSlq8onFQzL3U90lLltXS3H7hU=]
  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZROmD8mL7MTARSEM-uztqZsF8Ns0QKWJ7_BVKG-ml9xnnfxP55Z8bjO-z1IMqGz_5pMhcjiZnHYMdDC17eq4c7t-K_ErezaincDG98VPCvJKuD4wmxOc2Tl7lmPoRn5xfiH60D3PTd-6qhfk=]
  • CookeChem. This compound , 95% , 1196507-66-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1uwJON-7oCJIZnkXyOBl_7TY23TsgD2LUIXndrkXQ103eUhUCLUZMXHOKQBNjYs2m33H2tgXdILXHWB1Wda0_c5yluCi-WWxn6X1i-68sJdPO3aYwSL1ut_BxZZmoVlLMAoZf6uFOe5Y=]
  • BLD Pharm. 1196507-66-0|this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBRuzj8jevGvZfZ4XbUIhroxWuNYi15YqJS98NZuIz7uN0wF19uUc85613W9_-QulBjNIEqrkgs48_mJ-4BAjrujR44idK1xqKeZzaRDYsHri-Rr9QK9Nl_zsdZg44XEL2G2aG3U2vv-3Y6KLVXw==]
  • BOC Sciences. CAS 1196507-66-0 this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIX7v3wHdJ27cSyWnipAzf4XgmrAjHkzX_wplv9Dtmax7yD8T8gDLw0iVqqRG3VefxyToRZOcV_SDw13CQspgLRDmp1-HCDhTExJE84s0sLe12249Ug-75kRYrC6ONaSaK2AsVZ39LGxebR77N4GNh3jp8EOOHk7-P-tTICitkDAazp-S4Y4zI3nvy3kfSfHm7_q1B3Bk3Fjuz]
  • Benchchem. "overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine". [URL: https://vertexaisearch.cloud.google.
  • Benchchem. "byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis". [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdzKRuqueb6ZCTnWeQ7PBCmNqbUpgGT7NPA0TTee2s8BTrqspGQek49zVstlT56sCCTK8KrUYVw6KXlEljmLZAeiEGlBCwEeQXomVo0x0aiQDepSMZEd6gRyAw5W6Af8LuGG4LzDiQEUJogjLQwtOD8P7MsuN3Msxm_qWI6-BoxlXTrDLxo-5LNUeY4Btxr4IjAMfvTu4nK8hCL9zBumPHhi6FpWTO0JfhIT0H]
  • PubChem. Pyrrole | C4H5N | CID 8027. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pyrrole]

Sources

An In-depth Technical Guide to the NMR Data Interpretation of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the 7-azaindole scaffold, found in the core structure of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, is recognized as a "privileged structure."[1] Its unique arrangement of a pyridine and a pyrrole ring makes it an exceptional bioisostere for endogenous structures like purines and indoles, enabling it to modulate the activity of a wide array of biological targets. The strategic introduction of fluorine atoms, as in the 4,5-difluoro analog, is a cornerstone of medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability.[1][2]

However, this chemical sophistication introduces significant complexity into its analytical characterization. The presence of two magnetically active fluorine nuclei (¹⁹F) alongside protons (¹H) and carbons (¹³C) creates a web of spin-spin couplings that can render 1D NMR spectra profoundly difficult to interpret in isolation. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the unambiguous structural elucidation of this compound using a synergistic combination of 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. We will move beyond simple data reporting to explain the causality behind spectral features and experimental choices, ensuring a trustworthy and self-validating analytical workflow.

Molecular Structure and Foundational NMR Principles

To interpret the NMR data of this compound, a clear understanding of its atomic arrangement and the fundamental principles of multinuclear NMR is paramount.

Numbering Convention

The standard IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine core is essential for consistent spectral assignment. The diagram below illustrates this convention, which will be used throughout this guide.

Caption: Structure and IUPAC numbering.

The Influence of the ¹⁹F Nucleus

The ¹⁹F nucleus is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection, similar to ¹H.[3] Its presence profoundly influences the entire suite of NMR spectra:

  • Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of over 800 ppm, providing excellent signal dispersion and reducing the likelihood of peak overlap.[3]

  • Through-Bond J-Coupling: ¹⁹F couples not only to other ¹⁹F nuclei but also to ¹H and ¹³C nuclei over multiple bonds (nJFX). These coupling constants (J) are often larger than corresponding ¹H-¹H couplings and are invaluable for confirming connectivity.[4][5]

  • Chemical Shift Perturbation: The high electronegativity of fluorine atoms alters the electron density of the aromatic system, causing predictable shifts in the resonance frequencies of nearby protons and carbons.

Deconstructing the 1D NMR Spectra

The first step in any structural elucidation is the careful analysis of the 1D spectra. For this molecule, a synergistic reading of the ¹H, ¹⁹F, and ¹³C spectra is required.

¹H NMR Spectrum: A Puzzle of Couplings

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic/heterocyclic region (H2, H3, H6) and one for the N-H proton, which may be broad and is solvent-dependent. The key to assignment lies in interpreting the complex splitting patterns arising from both H-H and H-F couplings.

  • H2 and H3: These protons on the pyrrole ring will show coupling to each other (³JHH, typically 2.5-3.5 Hz). Additionally, they will exhibit long-range couplings to the fluorine atoms, primarily a four-bond coupling to F4 (⁴JHF) and a five-bond coupling to F5 (⁵JHF).

  • H6: This proton on the pyridine ring is adjacent to N7 and C5-F. Its primary splitting will arise from a three-bond coupling to F5 (³JHF) and a four-bond coupling to F4 (⁴JHF).

  • N1-H: This signal is often a broad singlet but can sometimes show coupling to H2 and H3. Its chemical shift is highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data

Proton Expected δ (ppm) Multiplicity Key Coupling Interactions
N1-H 11.0 - 12.5 broad s Solvent dependent
C2-H 7.5 - 7.8 dd or ddd ³J(H2-H3), ⁴J(H2-F4), ⁵J(H2-F5)
C3-H 6.5 - 6.8 dd or ddd ³J(H3-H2), ⁴J(H3-F4), ⁵J(H3-F5)

| C6-H | 8.0 - 8.3 | dd | ³J(H6-F5), ⁴J(H6-F4) |

¹⁹F NMR Spectrum: The Definitive Fingerprint

The proton-decoupled ¹⁹F NMR spectrum is arguably the most diagnostic 1D experiment for this molecule. It should display two signals corresponding to F4 and F5.

  • Causality of Splitting: The primary splitting of each fluorine signal will be due to coupling with the other fluorine nucleus (³JFF).[6][7] This through-bond coupling is transmitted via the C4-C5 bond. Each of these signals will then be further split by couplings to the protons (H3, H6, and H2), as dictated by the Karplus relationship for dihedral angles and bond distances. Running a proton-coupled ¹⁹F spectrum reveals this fine structure, while a proton-decoupled spectrum simplifies the signals to a doublet of doublets (or a more complex pattern if ³JFF is similar in magnitude to other long-range couplings).

Table 2: Predicted ¹⁹F NMR Data

Fluorine Expected δ (ppm) Multiplicity (¹H Decoupled) Key Coupling Interactions
C4-F -130 to -150 d ³J(F4-F5), ⁴J(F4-H3), ⁴J(F4-H6), ⁴J(F4-H2)

| C5-F | -130 to -150 | d | ³J(F5-F4), ³J(F5-H6), ⁵J(F5-H2), ⁵J(F5-H3) |

¹³C NMR Spectrum: Leveraging Carbon-Fluorine Couplings

The proton-decoupled ¹³C NMR spectrum will show seven signals for the seven unique carbon atoms in the heterocyclic core. The key diagnostic features are the large one-bond carbon-fluorine couplings (¹JCF) and the smaller, but equally important, multi-bond couplings.

  • C4 and C5: These carbons, directly attached to fluorine, will appear as large doublets due to ¹JCF (typically 240-320 Hz).[5] Their chemical shifts will also be significantly downfield compared to their non-fluorinated counterparts.

  • C3a, C6, C7a: These carbons are two bonds away from a fluorine atom and will exhibit smaller doublet or doublet of doublets splitting due to ²JCF.

  • C2, C3: These carbons will show even smaller, long-range couplings (³JCF and ⁴JCF).

Table 3: Predicted ¹³C NMR Data

Carbon Expected δ (ppm) Multiplicity (due to C-F) Key Coupling Interactions
C2 125 - 130 t or m ³J(C2-F4)
C3 100 - 105 d or m ²J(C3-F4)
C3a 120 - 125 dd ²J(C3a-F4), ³J(C3a-F5)
C4 145 - 155 d ¹J(C4-F4)
C5 140 - 150 d ¹J(C5-F5)
C6 115 - 120 d ²J(C6-F5)

| C7a | 140 - 145 | dd | ²J(C7a-F4), ³J(C7a-F5) |

The Power of 2D NMR: A Self-Validating Workflow

While 1D spectra provide the fundamental data, their complexity necessitates the use of 2D NMR experiments to build a verifiable network of correlations. This multi-dimensional approach is the core of a self-validating system for structural proof.

Experimental Protocols

A robust dataset begins with meticulous sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~10-15 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can impact chemical shifts, so consistency is key.[8][9] Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.

  • 1D ¹H Acquisition: Acquire a standard 1D proton spectrum to assess sample purity and concentration. Ensure adequate spectral width to cover all signals.

  • 1D ¹⁹F and ¹³C Acquisition: Acquire proton-decoupled ¹⁹F and ¹³C spectra. For quantitative ¹³C NMR, use inverse-gated decoupling and increase the relaxation delay (d1) to at least 5 times the longest T1 relaxation time.[4]

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H coupling networks.[10]

  • 2D HSQC Acquisition: Acquire a gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) spectrum optimized for a one-bond ¹JCH coupling of ~145-160 Hz. This will correlate each proton with its directly attached carbon.[11][12]

  • 2D HMBC Acquisition: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) spectrum. This is crucial for identifying long-range (2-4 bond) correlations between protons and carbons, allowing the connection of spin systems and the assignment of quaternary (non-protonated) carbons.[13][14]

Data Interpretation Workflow

Caption: Logical workflow for NMR data interpretation.

  • Start with ¹H and COSY: Identify the H2/H3 spin system from the cross-peak in the COSY spectrum.[15] This immediately confirms their adjacency on the pyrrole ring. The remaining aromatic proton is H6.

  • Incorporate HSQC: Use the HSQC spectrum to definitively link H2, H3, and H6 to their respective carbons, C2, C3, and C6. This provides three unambiguous anchor points in the carbon skeleton.

  • Leverage ¹³C and HMBC:

    • Identify C4 and C5 in the ¹³C spectrum by their characteristic large doublet splitting from ¹JCF.

    • Use the HMBC spectrum to connect the fragments. Look for a correlation from H2 to C3a and C4. Observe the crucial correlation from H6 to C5 and C7a. These long-range connections piece the entire bicyclic system together.

    • The quaternary carbons (C3a, C4, C5, C7a) are assigned based on their multiple HMBC correlations. For example, C7a should show correlations to both H2 and H6.

  • Final Validation with ¹⁹F Data: The assignments made through the H/C correlation network must be consistent with the couplings observed in all spectra. For instance, the carbon assigned as C6 must show a ²JCF coupling, and the proton assigned as H6 must show a ³JHF coupling to F5. This cross-validation between different nuclei is the hallmark of a trustworthy and robust structural proof.

Conclusion

The structural elucidation of this compound is a formidable but achievable analytical challenge. A myopic focus on any single 1D spectrum will invariably lead to ambiguity. The key to success lies in embracing a holistic, multi-dimensional NMR strategy. By systematically acquiring and interpreting a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments, one can construct a self-validating network of correlations that leads to an unambiguous and defensible structural assignment. This rigorous approach not only provides the definitive proof of structure required in pharmaceutical development but also deepens our understanding of the intricate electronic effects that make fluorinated heterocycles such powerful tools in medicinal chemistry.

References

  • Barone, V., Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A, 106(23), 5607–5612. [Link]

  • ResearchGate. (2002). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. Request PDF. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. RSC Publishing. Retrieved from a general supporting information document detailing NMR experimental procedures. A representative link is not available, but such documents typically accompany publications and detail standard spectrometer settings.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Preprints.org. This source provides examples of HSQC spectra in supporting information. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa NMR Facility. [Link]

  • Jayasena, S. D., & Behe, M. J. (1999). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC - NIH. [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. This chapter provides examples of using HMBC for structural elucidation. A direct, stable URL is not available, but the reference is to standard organic spectroscopy textbooks.
  • ScienceDirect. (n.d.). HSQC-heteronuclear single quantum coherence.pdf. ScienceDirect. This document outlines the application of HSQC for biomass characterization, demonstrating the technique's principles. [Link]

  • Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. [Link]

  • Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. Beilstein Journal of Organic Chemistry. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [Link]

  • EconPapers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. EconPapers. [Link]

  • Lesot, P., et al. (2020). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). [Link]

  • ACG Publications. (2019). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). J-coupling. Wikipedia. [Link]

  • ResearchGate. (n.d.). (a) The 1 H NMR (b) COSY and (c) NOESY spectra of compound 5 recorded in CDCl 3. ResearchGate. [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - NIH. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • ACS Publications. (2021). Synthesis and Characterization of Boron Difluoride Complexes Bearing π-Expanded Pyridine Ligands as Organic Fluorochromes. ACS Publications. [Link]

  • ResearchGate. (n.d.). ¹H-¹³C HMBC NMR spectrum of... ResearchGate. [Link]

  • ResearchGate. (n.d.). Quantitative 1H–13C HSQC NMR spectrum of a synthetic mixture. ResearchGate. [Link]

  • Diva-Portal.org. (2011). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. [Link]

  • PubMed Central. (2019). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. PMC - NIH. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Oxford Instruments. [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Chemistry LibreTexts. [Link]

Sources

The Convergence of Privileged Scaffolds: A Technical Guide to the Biological Activity of Fluorinated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Alliance of Fluorine and the 7-Azaindole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with a variety of biological targets in a specific and high-affinity manner. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a quintessential example of such a scaffold. As a bioisostere of indole, it offers unique physicochemical properties, including enhanced solubility and superior bioavailability, which has led to its incorporation into numerous clinically approved drugs.[1]

The deliberate introduction of fluorine into drug candidates represents another powerful and widely adopted strategy in modern drug discovery.[2] Accounting for approximately 25% of all pharmaceuticals, fluorinated compounds exhibit modulated metabolic stability, bioavailability, and target selectivity.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for fine-tuning of a molecule's electronic and conformational profile.[2]

This guide provides an in-depth technical exploration of the synergy achieved by combining these two powerful motifs. We will dissect the synthesis, mechanism of action, and biological evaluation of fluorinated 7-azaindoles, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on the causality behind experimental choices, providing a robust framework for designing and evaluating this potent class of molecules.

Part 1: The Physicochemical and Pharmacokinetic Impact of Fluorination

The decision to incorporate fluorine is a strategic one, aimed at resolving specific challenges in drug design. Its effects are context-dependent but can be broadly understood through its influence on acidity/basicity (pKa), lipophilicity, and metabolic stability.

Modulation of pKa and Lipophilicity

The strong electron-withdrawing nature of fluorine significantly impacts the electron distribution in the aromatic system of 7-azaindole. This has a direct effect on the basicity of the pyridine nitrogen (N7). Introducing fluorine onto the pyridine ring lowers the pKa of the corresponding pyridinium ion, making the nitrogen less basic.[4] This modulation is critical as it can alter a compound's ionization state at physiological pH, thereby influencing its solubility, cell permeability, and interaction with target proteins.

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also subtly altered by fluorination. While replacing a hydrogen atom with fluorine generally increases lipophilicity (measured as logP or logD), the effect is not always straightforward.[5][6] The overall impact depends on the molecular context, including the presence of other functional groups and the potential for intramolecular hydrogen bonding.[5] For instance, strategic fluorination can enhance membrane permeability, but excessive fluorination can sometimes lead to poor aqueous solubility.[2]

Enhancing Metabolic Stability

One of the most valuable contributions of fluorine is its ability to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. By replacing a hydrogen atom at a site susceptible to oxidative metabolism with fluorine, the metabolic stability and in vivo half-life of a compound can be dramatically increased.[2] This is a cornerstone of fluorination strategy, leading to improved pharmacokinetic profiles and potentially lower required doses.

Part 2: Synthesis of Fluorinated 7-Azaindoles

The synthesis of the 7-azaindole core can be challenging due to the electron-deficient nature of the pyridine ring.[1] However, several robust methods have been developed, often utilizing fluorinated precursors to construct the final scaffold.

A notable and efficient method is the lithium diisopropylamide (LDA)-mediated condensation of a fluorinated picoline with a nitrile, a variant of the Chichibabin cyclization.[7] For example, the reaction between 2-fluoro-3-picoline and benzonitrile yields 2-phenyl-7-azaindole. The fluorine atom in the starting material serves as a leaving group during the cyclization and does not appear in the final product, but its presence facilitates the reaction.[7] Direct fluorination of the 7-azaindole ring itself can be achieved through methods like the Balz-Schiemann reaction or by using electrophilic fluorinating agents, though regioselectivity can be a challenge.[8]

Part 3: Biological Activity & Mechanism of Action: A Focus on Kinase Inhibition

The 7-azaindole scaffold is a premier "hinge-binding" motif for protein kinase inhibitors.[9] The geometry of the fused rings allows the pyridine N7 atom to act as a hydrogen bond acceptor and the pyrrole NH to act as a hydrogen bond donor. This pattern perfectly mimics the hydrogen bonding of adenine in ATP, enabling these compounds to act as potent ATP-competitive inhibitors.[9]

Case Study: Vemurafenib (Zelboraf®)

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase and an FDA-approved treatment for metastatic melanoma.[10] Its structure features a 7-azaindole core linked to a propyl-sulfonamide and a 2,6-difluorobenzoyl group.[10]

  • Mechanism of Action: Vemurafenib selectively binds to the ATP-binding site of the constitutively active BRAF V600E kinase, interrupting the downstream MAPK/ERK signaling pathway and thereby inhibiting tumor cell proliferation and survival.[11][12] The 7-azaindole core forms the critical hydrogen bonds with the kinase hinge region.

  • Role of Fluorination: The two fluorine atoms on the phenyl ring are not incidental. They serve multiple purposes:

    • Conformational Control: The fluorine atoms help to lock the phenyl ring in a specific conformation that is optimal for binding within the kinase active site.

    • Enhanced Binding: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone, further stabilizing the drug-target complex.

    • Metabolic Stability: The C-F bonds block potential sites of oxidative metabolism on the phenyl ring, contributing to the drug's favorable pharmacokinetic profile.

The following diagram illustrates the simplified MAPK pathway and the point of intervention by Vemurafenib.

MAPK_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E (Active Kinase) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF INHIBITS

Caption: Simplified MAPK signaling pathway inhibited by Vemurafenib.

Structure-Activity Relationship (SAR) Data

The potency of 7-azaindole derivatives is highly dependent on the nature and position of their substituents. Fluorination is a key variable in optimizing this activity.

Compound/DerivativeTarget KinaseKey FeatureIC₅₀ (nM)Reference(s)
Vemurafenib BRAF V600E2,6-difluorobenzoyl at C331 (Ki)[13]
Decernotinib (VX-509) JAK32,2,2-trifluoroethanamine5[14]
Cdc7 Inhibitor Cdc75-fluoro-7-azaindole core-[14]
ROCK Inhibitor Cmpd 21 ROCK3-thiazole, 5-substituentsPotent[15]
PI3K Inhibitor PI3Kγ3-pyridine-7-azaindole0.5[16]

Part 4: Experimental Design & Protocols

A self-validating experimental workflow is crucial for assessing the biological activity of newly synthesized compounds. The process begins with chemical synthesis and confirmation, followed by in vitro biochemical assays, and finally cell-based functional assays.

Caption: A comprehensive workflow for the evaluation of fluorinated 7-azaindoles.

Protocol 1: Synthesis of 2-Phenyl-7-azaindole

(Adapted from Collum, D. B. et al., 2007)[7]

This protocol describes the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile. The fluorine on the picoline acts as a leaving group in the cyclization step.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (nBuLi)

  • Diisopropylamine

  • 2-Fluoro-3-picoline

  • Benzonitrile (PhCN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and sodium chloride (NaCl) solutions

Procedure:

  • Prepare LDA Solution: In a flame-dried, three-neck flask under an argon atmosphere, cool a solution of diisopropylamine (2.1 equivalents) in anhydrous THF to -40°C. Add nBuLi (2.1 equivalents) dropwise, and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Metalation: Add 2-fluoro-3-picoline (1.0 equivalent) dropwise to the LDA solution at -40°C. Stir the resulting blood-red solution for 60 minutes.

  • Condensation & Cyclization: Add benzonitrile (1.2 equivalents) to the reaction mixture. Continue stirring at -40°C for an additional 2 hours.

  • Quench and Extraction: Quench the reaction by adding a THF/water mixture. Allow the solution to warm to room temperature. Evaporate the solvent in vacuo.

  • Work-up: Redissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and saturated aqueous NaCl (3x).

  • Isolation: Dry the organic extract with anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield the crude 2-phenyl-7-azaindole.

  • Purification: Purify the crude product via column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Kinase of interest (e.g., BRAF V600E)

  • Specific peptide substrate for the kinase

  • Test compound (fluorinated 7-azaindole) dissolved in DMSO

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence capabilities

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in kinase assay buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions. Include DMSO-only wells as a negative control (0% inhibition) and wells without kinase as a positive control (100% inhibition).

  • Kinase Reaction: To the wells of the microplate, add the kinase and its specific peptide substrate.

  • Add Compound: Add the serially diluted test compound to the appropriate wells.

  • Initiate Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Quantify Kinase Activity: Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence on a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: MTT Cell Proliferation Assay

(Based on standard protocols)[3][17]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effect of a compound.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells for a BRAF inhibitor)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other formazan solubilization solvent

  • Sterile 96-well plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated 7-azaindole test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) control.

  • Incubation: Incubate the plate for a specified treatment period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Add MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The strategic fluorination of the 7-azaindole scaffold represents a powerful and validated approach in modern drug discovery. This combination leverages the exceptional hinge-binding properties of the azaindole core with the capacity of fluorine to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity. As demonstrated by the clinical success of Vemurafenib, this chemical class holds immense potential, particularly in the development of kinase inhibitors for oncology.

Future research will likely focus on more sophisticated and regioselective fluorination techniques, including late-stage fluorination, to rapidly generate diverse libraries of compounds. Furthermore, exploring the impact of different fluorination patterns (e.g., CF₃, OCF₃, SF₅ groups) on the 7-azaindole core could unlock novel biological activities and further refine the ADME properties of this remarkable class of molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers to continue innovating in this promising field.

References

  • Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • MTT Assay Protocol. Springer Nature Experiments.
  • MTT assay protocol. Abcam.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health (NIH).
  • Synthesis method of 6-fluorine-7-azaindole. Google Patents.
  • The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers. BenchChem.
  • Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 13. Synthesis and profiling of a novel amminium prodrug of the HIV-1 attachment inhibitor BMS-585248. PubMed. Available from: [Link]

  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. ResearchGate. Available from: [Link]

  • Azaindole Therapeutic Agents. National Institutes of Health (NIH). Available from: [Link]

  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. National Institutes of Health (NIH). Available from: [Link]

  • Vemurafenib. PubChem. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed. Available from: [Link]

  • Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. PubMed. Available from: [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Available from: [Link]

  • Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. ResearchGate. Available from: [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available from: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health (NIH). Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available from: [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. National Institutes of Health (NIH). Available from: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available from: [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed. Available from: [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. Available from: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. Available from: [Link]

  • Preclinical Evaluation of Vemurafenib as Therapy for BRAF V600E Mutated Sarcomas. MDPI. Available from: [Link]

  • Preclinical Evaluation of Vemurafenib as Therapy for BRAF V600E Mutated Sarcomas. National Institutes of Health (NIH). Available from: [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. Available from: [Link]

  • Structures of BMS-824 (compound 1) and medium-induced products... ResearchGate. Available from: [Link]

Sources

Introduction: Unveiling the Spectroscopic Signature of a Key Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

This compound, also known as 4,5-difluoro-7-azaindole, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, bicyclic core serves as a versatile scaffold, while the strategic placement of fluorine atoms can profoundly influence metabolic stability, binding affinity, and membrane permeability. A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization, and this is achieved primarily through a multi-faceted spectroscopic analysis.

This guide provides an in-depth exploration of the core spectroscopic techniques required to unequivocally characterize this compound. Moving beyond a mere recitation of data, we will delve into the causality behind the expected spectral features, focusing on how the unique interplay between the pyrrolopyridine core and the difluoro substitution pattern dictates the outcome of each analytical method. The protocols and interpretations described herein are designed to be self-validating, providing researchers with a robust framework for structural elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of this compound. A comprehensive analysis necessitates a suite of experiments, including ¹H, ¹³C, and ¹⁹F NMR, to fully resolve the complex spin systems created by the fluorine substituents.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are standard choices. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing the exchangeable N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time will likely be necessary due to the lower natural abundance of ¹³C and the presence of C-F coupling.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus with 100% natural abundance, making this a relatively rapid experiment.[4] A common external reference is CFCl₃ (δ = 0 ppm).[5]

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

Workflow for Comprehensive NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation prep Dissolve Sample (DMSO-d6) H1 1D ¹H NMR prep->H1 C13 1D ¹³C NMR {¹H Decoupled} prep->C13 F19 1D ¹⁹F NMR {¹H Decoupled} prep->F19 TwoD 2D NMR (COSY, HSQC, HMBC) prep->TwoD assign_H Assign ¹H Signals & Couplings (JHH, JHF) H1->assign_H assign_C Assign ¹³C Signals & Couplings (JCF) C13->assign_C assign_F Assign ¹⁹F Signals & Couplings (JFF, JFH) F19->assign_F TwoD->assign_H TwoD->assign_C structure Elucidate Final Structure assign_H->structure assign_C->structure assign_F->structure

Fig. 1: Workflow for NMR-based structural elucidation.
Predicted Spectra and Interpretation

¹H NMR Spectrum: The proton spectrum is defined by the aromatic protons of the bicyclic system. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen will cause a general downfield shift of the protons compared to the parent 7-azaindole.

  • N1-H: A broad singlet is expected, typically in the range of δ 11.0-12.5 ppm (in DMSO-d₆). Its broadness is due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange.

  • H2 & H3 (Pyrrole Ring): These protons will appear as doublets of doublets. H3 will be coupled to H2 (³JHH ≈ 2.5-3.5 Hz) and will also exhibit a long-range coupling to F4 (⁴JHF ≈ 2-4 Hz). H2 will be coupled to H3 and may show a smaller long-range coupling to F5 (⁵JHF). Expected chemical shifts are δ 7.0-8.0 ppm.

  • H6 (Pyridine Ring): This proton is ortho to the pyridine nitrogen and will be the most downfield of the aromatic C-H protons. It will be split into a doublet by coupling to F5 (³JHF ≈ 6-10 Hz). A smaller coupling to F4 (⁴JHF) may also be observed. Expected chemical shift is δ 8.0-8.5 ppm.

¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will show 7 distinct signals. The key diagnostic feature is the large one-bond coupling constant (¹JCF) for the fluorine-bearing carbons, which appear as doublets.

  • C4 & C5: These carbons will be significantly downfield and appear as large doublets due to direct coupling with their attached fluorine atoms (¹JCF ≈ 240-260 Hz).[3]

  • C3a & C7a (Bridgehead): These quaternary carbons will show smaller couplings to the fluorine atoms.

  • C2, C3, C6: These carbons will exhibit smaller two- and three-bond C-F couplings (²JCF, ³JCF), which provides crucial data for unambiguous assignment.

¹⁹F NMR Spectrum: This spectrum provides direct information about the chemical environment of the fluorine atoms.[6] Two distinct signals are expected.

  • F4 & F5: These will appear as two separate signals, likely in the aromatic fluorine region (δ -110 to -150 ppm).[5][7] Each signal will be a doublet due to coupling to the other fluorine (³JFF ≈ 15-25 Hz). Furthermore, each signal will exhibit additional fine structure due to couplings to the nearby protons (H3 and H6).

Predicted NMR Data Summary
Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Predicted ¹⁹F δ (ppm)Predicted J-Couplings (Hz)
N1-H11.0 - 12.5 (s, br)---
C27.0 - 7.5 (d)125 - 135-³J(H2,H3) ≈ 3; ⁵J(H2,F5) ≈ 1-2
C37.5 - 8.0 (dd)100 - 110-³J(H3,H2) ≈ 3; ⁴J(H3,F4) ≈ 3
C3a-120 - 130-²J(C3a,F4) ≈ 15-20
C4-145 - 155 (d)-120 to -140 (d)¹J(C4,F4) ≈ 250; ³J(F4,F5) ≈ 20; ⁴J(F4,H3) ≈ 3
C5-140 - 150 (d)-130 to -150 (d)¹J(C5,F5) ≈ 250; ³J(F5,F4) ≈ 20; ³J(F5,H6) ≈ 8
C68.0 - 8.5 (d)115 - 125-³J(H6,F5) ≈ 8
C7a-145 - 155-²J(C7a,F-adjacent) ≈ 15-20
Key J-Coupling Network
Fig. 2: Primary NMR J-coupling interactions.

II. Mass Spectrometry (MS): Confirming Molecular Identity and Fragmentation

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's stability and fragmentation pathways under ionization.

Experimental Protocol: MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for obtaining accurate mass data.[2]

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for generating the protonated molecule [M+H]⁺. Electron ionization (EI) is a higher-energy method that will produce the molecular ion (M⁺•) and induce more extensive fragmentation. The choice depends on the analytical goal.

  • Data Acquisition: Acquire data in positive ion mode for ESI to observe [M+H]⁺ at m/z 155.0446. For EI, scan a mass range from m/z 30 to 200 to capture the molecular ion and key fragments.

Predicted Spectrum and Interpretation

The molecular formula C₇H₄F₂N₂ gives an exact monoisotopic mass of 154.0346 u.[8]

  • Molecular Ion Peak: In ESI-HRMS, the primary ion observed will be the protonated molecule [M+H]⁺ with a calculated m/z of 155.0424 . In EI, the molecular ion M⁺• will be observed at m/z 154.0346 . This peak should be prominent, indicating the stability of the aromatic ring system.

  • Fragmentation Pathway: The fused aromatic structure is relatively robust. Key fragmentation events under EI would likely involve the loss of small, stable neutral molecules.

    • Loss of HCN (m/z 27): A common fragmentation for nitrogen heterocycles, leading to a fragment at m/z 127.

    • Loss of HF (m/z 20): Loss of hydrogen fluoride could occur, resulting in a fragment at m/z 134.

    • Loss of F• radical (m/z 19): Less common, but possible, leading to a fragment at m/z 135.

Predicted Fragmentation Pathway

G M [C₇H₄F₂N₂]⁺• m/z = 154 M_HCN [C₆H₃F₂N]⁺• m/z = 127 M->M_HCN - HCN M_HF [C₇H₃FN₂]⁺• m/z = 134 M->M_HF - HF

Fig. 3: Plausible EI fragmentation pathways.

III. Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic Characterization

While NMR and MS define the molecular structure, IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the characteristic vibrational modes of the molecule's functional groups.

Experimental Protocol: The spectrum can be acquired using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film by evaporating a solution on an IR-transparent window.

Predicted Spectrum and Interpretation: The IR spectrum will be dominated by vibrations from the N-H bond, the aromatic rings, and the C-F bonds.

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3100 - 3300N-H stretch (pyrrole)Medium, potentially broad
3000 - 3100Aromatic C-H stretchWeak to medium, sharp peaks
1500 - 1620C=C and C=N ring stretchingMultiple strong to medium, sharp peaks
1200 - 1350 C-F stretch Two or more very strong, characteristic absorptions
700 - 900Aromatic C-H out-of-plane bendMedium to strong peaks, diagnostic of substitution pattern

The most prominent and diagnostic signals will be the very strong C-F stretching bands, which are a definitive indicator of fluorination.[9][10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the conjugated π-electron system of the molecule.

Experimental Protocol: Dissolve a small amount of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or methanol) to prepare a dilute solution (e.g., 10⁻⁵ M). Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

Predicted Spectrum and Interpretation: The 1H-pyrrolo[2,3-b]pyridine core is a known chromophore that exhibits π-π* electronic transitions.[11][12]

  • λmax: Two main absorption bands are expected. A higher energy band around 220-250 nm and a lower energy band around 280-310 nm . The fluorine substituents are not strong chromophores themselves but can cause minor shifts (typically hypsochromic or "blue" shifts) in the absorption maxima compared to the non-fluorinated parent compound due to their inductive electron-withdrawing effects.

Conclusion

The comprehensive spectroscopic analysis of this compound requires an integrated approach. While ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy provide the definitive structural map by resolving atomic connectivity through chemical shifts and spin-spin coupling, high-resolution mass spectrometry confirms the elemental composition with high precision. Complementary techniques like IR and UV-Vis spectroscopy validate the presence of key functional groups and characterize the electronic nature of the conjugated system. By understanding the principles behind each technique and predicting the spectral outcomes based on the known effects of the 7-azaindole core and fluorine substitution, researchers can confidently and unequivocally confirm the identity and purity of this important pharmaceutical building block.

References

  • Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link]

  • Nikul'shin, P. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111). [Link]

  • Kandathil, V., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]

  • Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry, 11, 1247073. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). 19Flourine NMR. Retrieved January 19, 2026, from [Link]

  • Chemsigma. (n.d.). This compound [1196507-66-0]. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). Mass Spectrometry. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-12. [Link]

  • Seela, F., & Peng, X. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Journal of the American Chemical Society, 123(8), 1573–1581. [Link]

  • Jonas, E., & Kuhn, S. (2019). Rapid prediction of 1H and 13C chemical shifts with a 3D graph neural network. Journal of Cheminformatics, 11(1), 50. [Link]

  • Seela, F., & Peng, X. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research, 29(15), 3249–3256. [Link]

  • Michalska, D., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3247. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19803–19815. [Link]

  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • Sorsa, T., et al. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 11(26), 6794–6803. [Link]

  • NIST. (n.d.). Methylene chloride. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • Krimmer, S. G., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12669–12673. [Link]

Sources

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. We will delve into the core attributes of this fluorinated 7-azaindole scaffold, providing field-proven insights into its strategic importance and practical utility in the development of targeted therapeutics.

Introduction: The Strategic Value of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged" heterocyclic scaffold in medicinal chemistry.[1] Its significance stems from its structural resemblance to purine, enabling it to function as a versatile hinge-binding motif that forms critical hydrogen bond interactions with the backbones of numerous biological targets, particularly protein kinases.[1]

The introduction of fluorine atoms onto this core, as in this compound, is a deliberate strategic choice. Fluorine substitution profoundly modulates the molecule's physicochemical and pharmacological profile by:

  • Altering Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can fine-tune interactions with target proteins and affect pharmacokinetic properties.

  • Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein active sites.

  • Improving Metabolic Stability: C-F bonds are exceptionally strong, and fluorine can block sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Modulating Lipophilicity: Strategic fluorination can enhance cell permeability and oral bioavailability.

This guide will explore the specific attributes of the 4,5-difluoro substitution pattern, a motif of growing interest in contemporary drug design.

Core Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 1196507-66-0[2][3][4]
Molecular Formula C₇H₄F₂N₂[2][3]
Molecular Weight 154.12 g/mol [2][3]
MDL Number MFCD15529107[2][3]
EINECS 200-258-5[2]
Physical Form Solid (presumed)
Boiling Point No data available[3]
Melting Point No data availableN/A
Storage Inert atmosphere, 2-8°C[3]
SMILES FC1=CN=C(NC=C2)C2=C1F[3]

Synthesis Strategy: A Proposed Pathway

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a plausible and robust synthetic route can be engineered based on established methodologies for related fluorinated 7-azaindoles.[1][5] The following protocol is a self-validating system grounded in authoritative chemical principles.

Proposed Retrosynthetic Analysis & Workflow

The logical approach involves constructing the pyrrole ring onto a pre-functionalized difluoropyridine core. A potential starting material would be a suitably substituted 2-amino-3-halodifluoropyridine, which can then undergo a palladium-catalyzed cross-coupling reaction followed by cyclization.

G cluster_0 Proposed Synthesis Workflow SM 2,3,4-Trifluoro-5-nitropyridine Int1 2-Amino-3,4-difluoro-5-nitropyridine SM->Int1 Selective NH3 Substitution (SNAr) Int2 2-Amino-5-nitro-3,4-difluoropyridine with Vinyl Group Int1->Int2 Stille or Suzuki Coupling (e.g., with vinyltributylstannane) Int3 4,5-Difluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine Int2->Int3 Heck-type Intramolecular Cyclization Product This compound Int3->Product Nitro Group Reduction (e.g., H2, Pd/C or SnCl2)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Selective Amination of 2,3,4-Trifluoro-5-nitropyridine

  • Rationale: The fluorine at the 2-position of the pyridine ring is the most activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro group and the adjacent ring nitrogen. This allows for selective introduction of an amino group.

  • Procedure:

    • Dissolve 2,3,4-trifluoro-5-nitropyridine (1.0 eq) in ethanol in a sealed pressure vessel.

    • Cool the solution to 0°C and bubble ammonia gas through it for 15 minutes, or add an aqueous ammonia solution (excess).

    • Seal the vessel and heat to 60-80°C for 12-24 hours.

    • Monitor reaction completion by LC-MS.

    • Upon completion, cool the reaction, evaporate the solvent, and purify the resulting 2-amino-3,4-difluoro-5-nitropyridine by silica gel chromatography.

Step 2: Introduction of a Two-Carbon Unit via Cross-Coupling

  • Rationale: A palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, is a highly reliable method for forming C-C bonds on heteroaromatic systems. A vinyl group is introduced as a precursor to the pyrrole ring.

  • Procedure:

    • To a solution of the product from Step 1 (1.0 eq) in anhydrous dioxane, add vinyltributylstannane (1.2 eq) or a vinylboronic acid pinacol ester (1.2 eq).

    • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and, for Suzuki coupling, a base like K₂CO₃ (2.0 eq).

    • Degas the mixture with argon for 20 minutes.

    • Heat the reaction to 90-100°C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, filter through celite, and concentrate. Purify the crude product via column chromatography.

Step 3: Intramolecular Cyclization to Form the Pyrrole Ring

  • Rationale: An intramolecular Heck-type reaction or a similar palladium-catalyzed C-N bond formation can facilitate the cyclization of the vinyl group with the amino group to form the pyrrole ring.

  • Procedure:

    • This step is often combined with Step 2 or can proceed from the isolated intermediate. The conditions of the palladium catalysis may be adjusted (e.g., different ligand, base) to favor the intramolecular cyclization.

    • Alternatively, a Larock indole synthesis approach could be adapted here.

Step 4: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to an amino group, which is then removed (or could be a useful handle for further diversification). For the parent compound, deamination would follow. However, for many drug discovery applications, the corresponding 6-amino derivative is the desired intermediate. If the parent compound is the goal, a reduction followed by diazotization and reduction (e.g., with H₃PO₂) would be necessary. A more direct route might involve starting with a different pyridine precursor. For simplicity, we will describe the reduction to the amine.

  • Procedure (to obtain the 6-amino derivative):

    • Dissolve the nitro-azaindole from the previous step in ethanol or ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% w/w).

    • Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction until completion.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final product, which can be further purified by recrystallization or chromatography.

Applications in Drug Development: A Kinase Inhibitor Scaffold

The this compound scaffold is exceptionally valuable in the design of protein kinase inhibitors.[6] Kinases play a central role in cellular signaling, and their aberrant activation is a hallmark of many cancers and inflammatory diseases.[7][8]

Mechanism of Action: Hinge-Binding

The N7 nitrogen of the azaindole core and the N1 proton of the pyrrole ring act as a hydrogen bond donor-acceptor pair. This pair mimics the adenine portion of ATP, allowing it to dock into the ATP-binding site of a kinase and form two crucial hydrogen bonds with the "hinge" region of the protein backbone. This anchors the inhibitor and provides a stable platform for other parts of the molecule to make further affinity-enhancing interactions in more variable regions of the active site.

G cluster_0 Kinase Active Site Hinge Hinge Region (Protein Backbone) Scaffold This compound (Inhibitor Core) Scaffold->Hinge H-Bond Donor (N1-H) H-Bond Acceptor (N7) Pocket Hydrophobic Pocket Scaffold->Pocket Fluorine Interactions Vector Solvent-Exposed Region (R-Group points here) Scaffold->Vector Exit Vector for SAR Exploration

Caption: Interaction diagram of the scaffold in a kinase active site.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Research has demonstrated that 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of the FGFR family of kinases, which are implicated in various cancers.[6][7][8] In this context, the 4,5-difluoro substitution pattern offers distinct advantages:

  • Potency and Selectivity: The electronic modifications imparted by the two fluorine atoms can fine-tune the inhibitor's affinity for the target kinase and improve selectivity against other kinases, reducing off-target effects.

  • Lead Optimization: The scaffold serves as an excellent starting point for structure-activity relationship (SAR) studies. Modifications at other positions of the ring system can be explored to optimize potency, selectivity, and pharmacokinetic properties, leading to the identification of clinical candidates.[6]

Safety, Handling, and Storage

As with any active chemical compound, proper handling is essential.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302).[3] It is also expected to cause serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[9]

  • Handling Precautions: Avoid creating dust.[9] Use proper glove removal technique to prevent skin contact.[9] Wash hands thoroughly after handling.

  • First Aid Measures:

    • If Swallowed: Rinse mouth with water and consult a physician.[9]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

    • In Case of Skin Contact: Wash off with soap and plenty of water.[9]

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a highly engineered building block for modern drug discovery. Its strategic design, combining the privileged 7-azaindole core with the powerful modulatory effects of difluorination, provides a robust platform for developing potent and selective inhibitors of high-value therapeutic targets. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, its mechanism of application, and necessary safety protocols to empower researchers to effectively utilize this valuable scaffold in their programs.

References

  • Capot Chemical. MSDS of 1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-. [Online] Available at: [Link]

  • Zhang, H. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Online] Available at: [Link]

  • Beilstein Journals. Rapid construction of tricyclic tetrahydrocyclopenta[1][9]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. [Online] Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Online] Available at: [Link]

  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Online] Available at: [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Online] Available at: [Link]

  • PubMed. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, a fluorinated analog of 7-azaindole. As a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors, a thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery and development.[1][2][3] This document synthesizes available data on the parent 7-azaindole scaffold and related fluorinated compounds to provide actionable insights and detailed experimental protocols for researchers.

Core Physicochemical Properties and Introduction to the 7-Azaindole Scaffold

This compound belongs to the family of 7-azaindoles, which are considered "privileged scaffolds" in medicinal chemistry due to their structural resemblance to purines, enabling them to form key hydrogen bond interactions with biological targets.[4] The introduction of fluorine atoms at the 4 and 5 positions of the pyridine ring is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and lipophilicity.[5][6]

Molecular Structure:

Key Physicochemical Identifiers:

PropertyValueSource
Molecular Formula C₇H₄F₂N₂[7]
Molecular Weight 154.12 g/mol [7]
CAS Number 1196507-66-0[8]

The pyrrolo[2,3-b]pyridine core is known to be a versatile scaffold in the design of inhibitors for various kinases and other enzymes.[9][10][11] Understanding its fundamental solubility and stability is the first step in harnessing its full potential in drug development.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its likely solubility characteristics based on the parent compound, 7-azaindole, and the known effects of fluorination. The introduction of two fluorine atoms will increase the molecule's lipophilicity and may alter its crystal lattice energy, thereby influencing its solubility in both aqueous and organic solvents.

Inferred Solubility in Common Organic Solvents

Based on a study of 7-azaindole, we can anticipate the solubility trends for its difluorinated analog. The parent compound exhibits good solubility in polar aprotic solvents and alcohols.

Table of Estimated Solubility for this compound:

SolventPredicted SolubilityRationale and Causality
Dimethyl Sulfoxide (DMSO) HighExcellent solvent for a wide range of heterocyclic compounds.
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, a polar aprotic solvent capable of dissolving many organic molecules.
Tetrahydrofuran (THF) Moderate to HighGood solvent for 7-azaindole, likely to be effective for the fluorinated analog.
Methanol, Ethanol, Isopropanol ModerateThe hydrogen bonding capability of alcohols should facilitate dissolution.
Acetone ModerateA polar aprotic solvent that showed good solubility for 7-azaindole.
Acetonitrile Low to ModerateLower polarity compared to other polar aprotic solvents.
Dichloromethane (DCM) Low to ModerateA less polar solvent, solubility will depend on the crystal packing of the solid.
Ethyl Acetate LowModerate polarity, may require heating to achieve significant solubility.
Toluene, Hexanes Very LowNon-polar solvents are unlikely to be effective.
Aqueous Solubility

The aqueous solubility of 7-azaindole derivatives is generally low, and the introduction of two fluorine atoms is expected to decrease it further due to the increased lipophilicity. However, the pyridine nitrogen can be protonated at low pH, which would increase aqueous solubility. The replacement of a C-H with a C-F bond can sometimes lead to unexpected effects on solubility due to alterations in crystal packing and hydration.

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical factor for its storage, handling, and application in biological assays. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12]

Predicted Degradation Pathways

Based on the known degradation of the pyrrolo[2,3-b]pyridine core and related heterocyclic systems, the following degradation pathways are plausible under forced conditions:

  • Oxidative Degradation: The pyrrole ring is generally more electron-rich than the pyridine ring and is susceptible to oxidation.[13] Oxidation can lead to the formation of N-oxides on the pyridine nitrogen or hydroxylation at various positions on the aromatic rings.[13]

  • Hydrolytic Degradation: The pyrrolo[2,3-b]pyridine core is generally stable to hydrolysis. However, under strongly acidic or basic conditions and elevated temperatures, cleavage of the pyrrole ring could occur, although this is less common for the core itself compared to substituted derivatives.[14][15][16]

  • Photodegradation: Aromatic heterocyclic compounds are often susceptible to degradation upon exposure to UV or visible light. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers. Studies on other pyrrolopyridine derivatives have shown them to be photolabile.[12]

  • Thermal Degradation: The introduction of C-F bonds generally increases the thermal stability of organic molecules.[17][18][19] Therefore, this compound is expected to have good thermal stability.

cluster_degradation Potential Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis (extreme pH) Hydrolysis (extreme pH) This compound->Hydrolysis (extreme pH) Photodegradation (UV/Vis) Photodegradation (UV/Vis) This compound->Photodegradation (UV/Vis) Oxidized Products (N-oxides, Hydroxylated species) Oxidized Products (N-oxides, Hydroxylated species) Oxidation->Oxidized Products (N-oxides, Hydroxylated species) Ring-Opened Products Ring-Opened Products Hydrolysis (extreme pH)->Ring-Opened Products Photodegradants Photodegradants Photodegradation (UV/Vis)->Photodegradants

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

The following protocols are provided as a guide for researchers to determine the solubility and stability of this compound in their own laboratory settings.

Protocol for Determining Thermodynamic Solubility

This protocol uses the gravimetric method, which is a reliable way to determine equilibrium solubility.[20]

Methodology:

  • Saturation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by careful removal of the supernatant or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

    • Weigh the vial containing the dried solute.

    • Calculate the solubility in mg/mL or mol/L.

cluster_workflow Thermodynamic Solubility Workflow A 1. Add excess solid to solvent B 2. Equilibrate (24-48h at constant T) A->B C 3. Separate solid from supernatant B->C D 4. Take known volume of supernatant C->D E 5. Evaporate solvent D->E F 6. Weigh dried solute and calculate solubility E->F

Caption: Workflow for determining thermodynamic solubility.

Protocol for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies to assess the stability of this compound. A stability-indicating analytical method, typically HPLC-UV, should be developed and validated beforehand.[21]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60 °C for up to 7 days. Take samples at various time points.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60 °C for up to 7 days. Take samples at various time points. Neutralize samples before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for up to 7 days. Protect from light. Take samples at various time points.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a temperature below its melting point (e.g., 80 °C) for an extended period. Periodically dissolve a sample for analysis.

    • Photostability: Expose a solution of the compound (~100 µg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Use a control sample protected from light.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV method. Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Mass spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products.

Start Start Develop & Validate HPLC Method Develop & Validate HPLC Method Start->Develop & Validate HPLC Method Prepare Stock Solution Prepare Stock Solution Develop & Validate HPLC Method->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Photostability Photostability Apply Stress Conditions->Photostability Analyze Samples by HPLC-UV/MS Analyze Samples by HPLC-UV/MS Acid Hydrolysis->Analyze Samples by HPLC-UV/MS Base Hydrolysis->Analyze Samples by HPLC-UV/MS Oxidation->Analyze Samples by HPLC-UV/MS Thermal Stress->Analyze Samples by HPLC-UV/MS Photostability->Analyze Samples by HPLC-UV/MS Identify Degradants & Assess Stability Identify Degradants & Assess Stability Analyze Samples by HPLC-UV/MS->Identify Degradants & Assess Stability

Caption: Workflow for forced degradation studies.

Conclusion and Recommendations for Handling and Storage

This compound is a valuable building block for drug discovery. While it is expected to have good thermal stability, its solubility in aqueous media is likely poor. Care should be taken to protect it from prolonged exposure to strong light, and its stability in strongly acidic or basic solutions should be experimentally verified if such conditions are to be used.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light.

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[22]

By understanding the solubility and stability profile of this important scaffold, researchers can design more robust experiments, develop stable formulations, and ultimately accelerate the drug discovery process.

References

  • ACS Publications. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Retrieved from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]

  • ScienceDirect. (n.d.). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Retrieved from [Link]

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • ideas.repec.org. (n.d.). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]

  • PubMed. (2009). Thermal Stability Studies of 5-fluorouracil Using Diffuse Reflectance Infrared Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Retrieved from [Link]

  • PubMed. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]

  • PubMed Central. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]

  • Actachemscand. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRRORLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Retrieved from [Link]

  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Frontiers. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Retrieved from [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Nanjing Tech University Library. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD.. (n.d.). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Fluorinated Pyrrolopyridine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic fusion of two privileged components in medicinal chemistry—the pyrrolopyridine (or azaindole) scaffold and the element fluorine—has created a powerful class of molecules for modern drug discovery. Pyrrolopyridines, as bioisosteres of indoles and purines, offer a versatile framework for engaging a multitude of biological targets, most notably protein kinases.[1][2][3] The incorporation of fluorine, a bioisostere for hydrogen, provides a subtle yet profound tool to modulate a compound's physicochemical properties, including metabolic stability, target affinity, and pharmacokinetics.[4][5][6] This guide provides an in-depth technical exploration of the rationale, synthesis, and application of fluorinated pyrrolopyridine compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and examine case studies that highlight the transformative impact of this chemical pairing.

Chapter 1: The Strategic Imperative of Fluorination in Pyrrolopyridine Scaffolds

The Pyrrolopyridine (Azaindole) Core: A Privileged Scaffold

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyridine ring.[7] Their significance in medicinal chemistry stems from their structural resemblance to endogenous purines, the building blocks of ATP.[3] This mimicry allows them to function as effective ATP-competitive inhibitors for kinases, a class of enzymes deeply implicated in diseases like cancer.[3][8]

The strategic placement of a nitrogen atom in the six-membered ring, which defines the 4-, 5-, 6-, or 7-azaindole isomer, offers several advantages over the parent indole scaffold:

  • Modulated Physicochemical Properties: The nitrogen atom can alter the molecule's pKa, solubility, and lipophilicity.[8][9]

  • Enhanced Target Binding: The pyridine nitrogen can act as an additional hydrogen bond acceptor, potentially increasing binding affinity and potency.[1]

  • Novel Intellectual Property: Modifying the core scaffold provides a pathway to create new and patentable chemical entities.[1]

Marketed drugs such as the BRAF inhibitor vemurafenib (a 7-azaindole) underscore the clinical success of this scaffold.[1]

The Role of Fluorine as a "Bioisostere" of Hydrogen

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. The substitution of hydrogen with fluorine is one of the most impactful applications of this principle.[10][11] Despite their similar size (van der Waals radii of 1.2 Å for H vs. 1.35 Å for F), their electronic properties are vastly different.[10]

Key effects of introducing fluorine include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of oxidative metabolism, thereby increasing a drug's half-life.[6][12][13]

  • Modulation of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly lower the pKa of nearby basic amines.[6][14] This can be crucial for tuning a compound's ionization state, affecting its solubility, cell permeability, and off-target activity (e.g., hERG channel binding).[4]

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to increased potency.[12][15]

Synergistic Effects: Why Fluorinate a Pyrrolopyridine?

Combining the pyrrolopyridine scaffold with fluorine creates a powerful synergy. The azaindole core provides the foundational geometry for target engagement (e.g., the kinase hinge region), while fluorine acts as a precision tool for fine-tuning its drug-like properties.[3] For instance, in a kinase inhibitor, the pyrrolopyridine core can establish the primary hydrogen bonds with the hinge region, while a strategically placed fluorine atom on an adjacent phenyl ring can enhance binding affinity, improve metabolic stability, and optimize the pharmacokinetic profile.[5][12] This dual approach allows medicinal chemists to address multiple optimization challenges simultaneously.

G cluster_0 Scaffold Selection & Rationale cluster_1 Property Modulation cluster_2 Drug Candidate Optimization Scaffold Pyrrolopyridine (Azaindole) Core Rationale1 Privileged Scaffold: ATP Mimic for Kinases Scaffold->Rationale1 Rationale2 Tunable Properties: Solubility, pKa Scaffold->Rationale2 Candidate Optimized Drug Candidate (e.g., Kinase Inhibitor) Scaffold->Candidate Provides Framework Fluorine Fluorine Incorporation (Bioisostere for H) Effect1 Increase Metabolic Stability (Block P450 Oxidation) Fluorine->Effect1 Effect2 Modulate pKa (Improve PK/PD) Fluorine->Effect2 Effect3 Enhance Binding Affinity Fluorine->Effect3 Fluorine->Candidate Fine-Tunes Properties

Caption: Drug discovery workflow combining scaffold and fluorine benefits.

Chapter 2: Synthetic Strategies for Fluorinated Pyrrolopyridines

The synthesis of fluorinated pyrrolopyridines can be broadly approached in two ways: by introducing fluorine onto a pre-existing pyrrolopyridine ring system (late-stage fluorination) or by constructing the ring system from fluorinated building blocks.

Method A: Late-Stage Fluorination

This approach is advantageous for rapidly creating analogs from a common, non-fluorinated intermediate. Electrophilic fluorinating reagents, such as Selectfluor™, are commonly used. However, this method can be challenging as the electron-rich pyrrolopyridine system is susceptible to oxidative polymerization, which can lead to low yields.[16] The regioselectivity of the fluorination can also be difficult to control.

Method B: Synthesis from Fluorinated Precursors

Building the heterocyclic core using fluorinated starting materials is often a more robust and scalable strategy. This involves using commercially available or synthesized fluorinated pyridines or pyrroles as precursors.[17] For example, a fluorinated aminopyridine can be condensed with another fragment to construct the desired pyrrolopyridine core, ensuring the fluorine atom is precisely positioned from the outset.[17][18]

G cluster_A Method A: Late-Stage Fluorination cluster_B Method B: Synthesis from Fluorinated Precursors Start Target: Fluorinated Pyrrolopyridine A1 Synthesize Pyrrolopyridine Core A2 Electrophilic Fluorination (e.g., Selectfluor™) A1->A2 React with A2->Start Yields A_Pros Pros: - Rapid analog synthesis A2->A_Pros A_Cons Cons: - Low yields - Poor regioselectivity - Risk of polymerization A2->A_Cons B1 Obtain Fluorinated Building Block (e.g., Fluorinated Aminopyridine) B2 Ring Construction / Condensation B1->B2 Use in B2->Start Yields B_Pros Pros: - High regioselectivity - More robust / scalable B2->B_Pros B_Cons Cons: - Precursor availability B2->B_Cons

Caption: Comparison of primary synthetic strategies.
Protocol: Representative Synthesis of an [¹⁸F]-Labeled Pyrrolopyridine for PET Imaging

This protocol is adapted from the synthesis of a fluorine-18 labeled pyrrolopyridine LRRK2 inhibitor, demonstrating a nucleophilic substitution approach on a suitable precursor for applications in Positron Emission Tomography (PET).[19]

Objective: To synthesize [¹⁸F]1 via nucleophilic substitution of its tosylate precursor.

Materials:

  • Tosylate-precursor of Compound 1

  • [¹⁸F]Fluoride (produced via ¹⁸O(p,n)¹⁸F reaction in a cyclotron)

  • Kryptofix K₂.₂.₂

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • HPLC system for purification and analysis

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Activation:

    • Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

    • The [¹⁸F]fluoride is eluted into a reaction vessel using a solution of Kryptofix K₂.₂.₂ and K₂CO₃ in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the reactive, anhydrous [¹⁸F]F⁻/K₂.₂.₂/K₂CO₃ complex.[19]

  • Nucleophilic Substitution Reaction:

    • The tosylate precursor (typically 1-2 mg) is dissolved in anhydrous DMSO (0.5 mL).

    • This solution is added to the dried [¹⁸F]F⁻/K₂.₂.₂/K₂CO₃ complex from Step 1.

    • The reaction vessel is sealed and heated to 120 °C for 15 minutes.[19]

  • Purification:

    • After cooling, the reaction mixture is diluted with the mobile phase for HPLC.

    • The entire mixture is injected onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.

    • The radioactive peak corresponding to the desired product ([¹⁸F]1) is collected.

  • Formulation & Quality Control:

    • The collected HPLC fraction is typically passed through a C18 cartridge to remove the organic solvent. The final product is eluted with ethanol and formulated in a sterile saline solution for injection.

    • Identity and radiochemical purity are confirmed by co-injection with a non-radioactive (¹⁹F) standard on an analytical HPLC system.[19]

Chapter 3: Medicinal Chemistry Applications & Case Studies

Kinase Inhibition: A Dominant Application

The structural similarity of the pyrrolopyridine scaffold to the purine ring of ATP makes it an ideal hinge-binding motif for kinase inhibitors.[3] The pyridine nitrogen often forms a critical hydrogen bond with the backbone amide of a hinge residue in the ATP binding site.[8] Fluorination is then used to optimize properties and exploit other interactions within the binding pocket.

G cluster_pocket ATP Binding Pocket ATP ATP Kinase Kinase Active Site ATP->Kinase Binds to Hinge Hinge Region Inhibitor Fluorinated Pyrrolopyridine Inhibitor->Hinge Pyrrolopyridine N forms H-bond Pocket Hydrophobic Pocket Inhibitor->Pocket Fluorinated moiety enhances binding & blocks metabolism

Caption: ATP-competitive binding of a fluorinated pyrrolopyridine inhibitor.
Case Study: Fluorinated Pyrrolopyridines as LRRK2 Inhibitors

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) enzyme are linked to Parkinson's disease.[19] The development of PET radioligands is crucial for visualizing LRRK2 in the brain and assessing the efficacy of new drug candidates.

Researchers developed [¹⁸F]-labeled pyrrolopyridine and pyrrolopyrimidine compounds to serve as LRRK2 PET radioligands.[19] The synthesis involved a nucleophilic aromatic substitution with [¹⁸F]fluoride on a suitable precursor. In vitro autoradiography experiments on non-human primate and human brain slices showed specific binding of these fluorinated tracers. While in vivo PET imaging demonstrated brain uptake, challenges in achieving high specificity and displacing the signal with structurally distinct LRRK2 inhibitors highlighted the complexities of developing kinase radioligands for low-expression targets in the brain.[19] This case underscores the utility of fluorinated pyrrolopyridines in creating essential diagnostic tools for neurodegenerative disease research.

Other Therapeutic Areas

While kinase inhibition is a major focus, fluorinated pyrrolopyridines have been investigated for a range of other diseases, including:

  • Cancer: Beyond kinase inhibition, they have been explored for general antiproliferative activity.[3][20]

  • Infectious Diseases: The pyrrolopyridine scaffold is found in natural products with antiviral activity.[7]

  • Inflammatory Diseases: Certain derivatives have shown potential as anti-inflammatory agents.[21]

Chapter 4: Structure-Activity Relationship (SAR) and Pharmacokinetic Insights

Impact of Fluorine Position on Potency and Selectivity

The precise placement of fluorine is critical. A fluorine atom on a phenyl ring attached to the pyrrolopyridine core can influence the dihedral angle between the two rings, potentially locking the molecule into a more favorable binding conformation. As demonstrated in various kinase inhibitor programs, moving a fluorine atom from one position to another (e.g., ortho vs. meta vs. para) can result in significant changes in potency and selectivity.[5][22]

Modulation of Physicochemical Properties (pKa, Lipophilicity)

Fluorination has a profound and context-dependent impact on a molecule's lipophilicity (logD) and basicity (pKa).[23]

  • pKa: The strong electron-withdrawing nature of fluorine will decrease the basicity of a nearby pyridine nitrogen. This can be beneficial, as reducing high basicity often mitigates off-target effects and improves oral absorption.[11]

  • Lipophilicity: The effect on lipophilicity is complex. While a single fluorine substitution for hydrogen generally increases lipophilicity, the overall effect depends on the molecular context.[14][23] In some cases, intramolecular interactions between the fluorine and other polar groups can reduce the overall lipophilicity.[23]

Effects on Metabolism and Pharmacokinetics (PK)

A primary driver for fluorination is to block metabolic hotspots. Replacing a metabolically labile C-H bond with a robust C-F bond can dramatically improve a compound's metabolic stability and oral bioavailability.[12][21][24] For example, the presence of a trifluoromethyl group in Alpelisib, a PI3K inhibitor, contributes to its higher metabolic stability and excellent oral bioavailability.[12] Similarly, Vericiguat, which contains a fluorinated pyrazolopyridine core, exhibits lower clearance due to increased metabolic stability.[12]

Data Summary Table

The following table presents hypothetical but representative data illustrating the impact of fluorination on key drug discovery parameters.

CompoundFluorine PositionTarget IC₅₀ (nM)pKa (Pyridine N)logD₇.₄Metabolic Stability (t½, mins in HLM)
Parent-1 None1505.82.515
Analog-1A 4'-Fluoro255.62.845
Analog-1B 2'-Fluoro955.52.740
Analog-1C 6-Fluoro (on core)1204.92.6>60

This table illustrates common trends. Actual values are highly dependent on the specific molecular scaffold and target.

Analysis:

  • Analog-1A: Fluorination at the 4'-position of a phenyl ring significantly improves potency, likely due to favorable interactions in the binding pocket, and moderately improves metabolic stability.[5][25]

  • Analog-1C: Fluorination directly on the pyridine ring dramatically lowers the pKa and provides the most significant boost to metabolic stability by directly protecting the core from oxidation.[23]

Chapter 5: Future Perspectives and Emerging Trends

The development of fluorinated pyrrolopyridines continues to evolve. Key future directions include:

  • Novel Fluorination Methods: Advances in synthetic chemistry are making it easier to install novel fluorinated motifs (e.g., -OCF₃, -SCF₃) and to perform late-stage fluorination with greater precision, expanding the accessible chemical space.[13][24]

  • Targeting Resistance Mutations: As resistance to first-generation kinase inhibitors emerges, new generations of inhibitors are being designed. Fluorinated pyrrolopyridines will be crucial scaffolds for developing compounds that can overcome these mutations.[26]

  • Beyond Kinases: The unique properties of this compound class will continue to be explored against other target families, including GPCRs, ion channels, and epigenetic targets.

The strategic and judicious use of fluorine on the privileged pyrrolopyridine scaffold will undoubtedly continue to yield valuable clinical candidates and powerful research tools for years to come.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Iaroshenko, V. O., Wang, Y., Sevenard, D. V., & Volochnyuk, D. M. (2009). Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Nucleosides. Synthesis, 2009(11), 1851-1857.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(10), 999-1005.
  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 55(12), 5849-5897.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Scott, J. S., & Meanwell, N. A. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 15(1), 75-88.
  • Bollini, M., & Casal, J. J. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(7), 1733.
  • Huang, L., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry, 204, 112506.
  • Azaindole therapeutic agents. (2021).
  • Synthesis of Ring-Fluorinated Pyridines. (n.d.).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). RSC Medicinal Chemistry, 12(8), 1276-1296.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry.
  • The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025). White Paper.
  • Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. (2023). Molecules, 28(11), 4471.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Deriv
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules, 28(4), 1835.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Advances, 12(42), 27365-27397.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. (2017).
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry, 21(32), 6461-6490.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(4), 1835.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6667.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). Molecules, 29(3), 696.
  • Structure and selectivity of pyrolopyridazine compounds. (n.d.).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(4), 1835.
  • Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(14), 9639-9648.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2024). Journal of Medicinal Chemistry.
  • Structure--activity relationship of quinolones. (1990). Journal of Antimicrobial Chemotherapy, 26(2), 209-218.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). Expert Opinion on Drug Metabolism & Toxicology, 11(5), 785-797.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

Sources

molecular weight and formula of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, logical synthetic strategies, and its critical role as a privileged scaffold in the design of targeted therapeutics. The narrative emphasizes the causal reasoning behind experimental and strategic choices, reflecting field-proven insights.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry. Its structure is bioisosteric to purine, enabling it to form crucial hydrogen bond interactions with a wide array of biological targets, particularly protein kinases.[1] This inherent ability has designated it a "privileged scaffold"—a molecular framework that is recurrently found in potent, selective, and orally bioavailable drugs.

The introduction of fluorine atoms onto this scaffold, as in this compound, is a deliberate and strategic decision. Fluorine substitution is a well-established tactic in drug design to modulate key physicochemical and pharmacological properties. It can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and alter pKa, thereby optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₇H₄F₂N₂[2][3]
Molecular Weight 154.12 g/mol [2][3]
CAS Number 1196507-66-0[2][3][4]
Synonym 4,5-Difluoro-7-azaindole[1]
Appearance Typically a solid[5]

Synthesis Strategy and Methodologies

While multiple synthetic routes to pyrrolo[2,3-b]pyridines exist, a robust and logical approach is paramount for ensuring yield, purity, and scalability. A plausible synthesis for this compound can be conceptualized based on established methodologies for related halogenated 7-azaindoles.[6] The following workflow represents a logical, multi-step synthesis starting from a commercially available pyridine derivative.

Proposed Synthetic Workflow

The overall strategy involves the construction of the pyrrole ring onto a pre-functionalized difluoropyridine core. This approach is often favored as it allows for the precise installation of the fluorine atoms at an early stage.

G A 2,3-Dichloro-5,6-difluoropyridine B Introduction of Amino Group (e.g., Buchwald-Hartwig Amination) A->B NH3 source, Pd catalyst C Protected Aminodifluoropyridine Intermediate B->C D Introduction of Acetylene (e.g., Sonogashira Coupling) C->D TMS-acetylene, Pd/Cu catalyst E Ethynyl-aminodifluoropyridine Intermediate D->E F Intramolecular Cyclization (e.g., Base- or Metal-catalyzed) E->F Base (e.g., t-BuOK) G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of an Aminodifluoropyridine Intermediate

  • To a solution of a suitable starting material like 2,3-dichloro-5,6-difluoropyridine in an anhydrous solvent (e.g., toluene), add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos).

  • Add a protected ammonia source and a base (e.g., Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by silica gel column chromatography.

Causality: The choice of a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination is crucial for efficiently forming the C-N bond, which is a key step in building the precursor.[1]

Step 2: Introduction of the Ethynyl Group (Sonogashira Coupling)

  • Dissolve the aminodifluoropyridine intermediate from Step 1 in a suitable solvent system (e.g., THF/Et₃N).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).

  • Add an acetylene source, such as trimethylsilylacetylene.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

  • After work-up and extraction, remove the silyl protecting group using a mild base (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.

Causality: The Sonogashira coupling is a highly reliable and versatile method for forming carbon-carbon bonds between sp² (from the pyridine ring) and sp (from the alkyne) hybridized carbons, which is essential for setting up the subsequent cyclization.

Step 3: Intramolecular Cyclization to form the Pyrrole Ring

  • Dissolve the ethynyl-aminodifluoropyridine intermediate from Step 2 in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Add a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature or heat as necessary to drive the cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated ammonium chloride solution.

  • Extract the final product, this compound, and purify using column chromatography or recrystallization.

Causality: A strong base is required to deprotonate the amine, which then acts as a nucleophile, attacking the tethered alkyne in an intramolecular fashion to construct the five-membered pyrrole ring.

Applications in Drug Discovery and Development

The this compound scaffold is a powerful building block for designing inhibitors that target the ATP-binding site of protein kinases. Abnormal kinase activity is a hallmark of many cancers and inflammatory diseases.

Role as a Kinase Inhibitor Scaffold

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been successfully developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[8][9]

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket Scaffold 4,5-Difluoro- 1H-pyrrolo[2,3-b]pyridine Scaffold->Hinge H-Bond Donor (N-H) H-Bond Acceptor (Pyridine N) Scaffold->Gatekeeper Steric/Electronic Interaction R_Group Substituent (R) Scaffold->R_Group R_Group->HydrophobicPocket Fills Pocket, Enhances Selectivity

Caption: Interaction of the 7-azaindole scaffold with a kinase ATP-binding site.

The N-H group of the pyrrole and the nitrogen atom of the pyridine ring act as hydrogen bond donors and acceptors, respectively. This allows them to mimic the adenine portion of ATP and form key interactions with the "hinge region" of the kinase domain, leading to potent inhibition. The fluorine atoms can further enhance binding affinity and provide vectors for optimizing selectivity against other kinases.

Broader Therapeutic Potential

Beyond kinase inhibition, the 7-azaindole scaffold has been explored for other therapeutic targets:

  • Phosphodiesterase 4B (PDE4B) Inhibitors: For treating inflammatory and central nervous system (CNS) disorders.[10]

  • Antiviral Agents: As inhibitors of viral proteins, such as the PB2 subunit of the influenza RNA polymerase.[11]

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable aspect of scientific integrity.

Standard Analytical Workflow

G A Synthesized Crude Product B Purification (Column Chromatography / Recrystallization) A->B C Purity Assessment (HPLC / LC-MS) B->C D Structural Confirmation C->D If Purity ≥ 95% E Mass Spectrometry (MS) (Confirms Molecular Weight) D->E F NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Confirms Structure & Connectivity) D->F

Caption: Standard workflow for the analytical validation of the final compound.

Expected Spectroscopic Signatures
  • Mass Spectrometry (MS): An exact mass analysis should yield a molecular ion peak corresponding to the calculated molecular weight of 154.12.

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region for the protons on the pyrrole and pyridine rings. The coupling patterns would be complex due to H-H and H-F interactions.

  • ¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms at the C4 and C5 positions. The coupling of these fluorines to adjacent protons would provide critical structural information.

  • ¹³C NMR: The spectrum would display seven unique carbon signals. The carbons directly attached to fluorine would show characteristic large one-bond C-F coupling constants.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its 7-azaindole core provides a proven framework for engaging with critical biological targets, while the deliberate difluorination offers a powerful method for fine-tuning pharmacological properties. The logical synthetic pathways and clear applications in designing targeted inhibitors underscore its importance as a high-value building block in the ongoing quest for novel and more effective therapeutics.

References

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]

  • Shaabani, A., et al. (2018). Rapid construction of tricyclic tetrahydrocyclopenta[1][8]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ChemBK. 1H-PYRROLO[2,3-B]PYRIDINE, 4-FLUORO-. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • Jadhav, S. B., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega. Available from: [Link]

  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Flores-Reyes, J. I., et al. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers in Chemistry. Available from: [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. Available from: [Link]

  • Goral, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available from: [Link]

  • Al-Shiekh, M. A., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society. Available from: [Link]

  • ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine for Advanced Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Kinase Drug Discovery

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective kinase inhibitors a cornerstone of therapeutic research.[1] Within the medicinal chemist's toolkit, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure.[1][3][4] Its ability to mimic the adenine hinge-binding region of ATP allows it to form key hydrogen bonds within the kinase active site, providing a robust foundation for inhibitor design.[1][5]

This guide focuses on a specific, fluorinated derivative of this scaffold: 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine . The introduction of fluorine atoms can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. These properties make it an exceptionally promising starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns aimed at developing next-generation kinase inhibitors.

This document provides a comprehensive, in-depth guide to utilizing this compound in kinase inhibitor screening. It is designed to equip researchers with both the theoretical understanding and the practical, step-by-step protocols necessary to effectively integrate this compound into their drug discovery workflows. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system for generating reliable and reproducible data.

The 7-Azaindole Scaffold: A Privileged Framework for Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine, and its utility in kinase inhibitor design is well-documented.[4] Its defining feature is the pyridine nitrogen and the pyrrole N-H group, which act as a hydrogen bond acceptor and donor, respectively. This arrangement facilitates a bidentate hydrogen bonding interaction with the hinge region of the kinase ATP-binding pocket, a critical anchor point for many inhibitors.[1] The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of potency and selectivity against specific kinase targets.

Why this compound?

The addition of two fluorine atoms to the 7-azaindole core at the 4 and 5 positions offers several advantages:

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the scaffold more resistant to metabolic degradation and increasing the compound's half-life.

  • Modulated Physicochemical Properties: Fluorination can lower the pKa of the pyrrole N-H, potentially influencing solubility and cell permeability.

These characteristics make this compound a valuable building block for creating libraries of kinase inhibitors with improved pharmacological profiles.

Part 1: In Vitro Biochemical Kinase Inhibition Assay

The initial step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target kinase in a controlled, cell-free environment.[6] The following protocol describes a robust, high-throughput luminescent kinase assay based on the quantification of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[7]

Principle of the ADP-Glo™ Kinase Assay

This assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP and uses this newly synthesized ATP in a luciferase-luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[7]

Experimental Workflow: Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of This compound dispense_compound Dispense Compound Dilutions into 384-well plate prep_compound->dispense_compound prep_kinase Prepare Kinase Solution dispense_kinase Add Kinase Solution prep_kinase->dispense_kinase prep_substrate Prepare Substrate/ATP Solution start_reaction Initiate Reaction with Substrate/ATP Solution prep_substrate->start_reaction dispense_compound->dispense_kinase dispense_kinase->start_reaction incubation1 Incubate at Room Temperature (e.g., 60 minutes) start_reaction->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate (e.g., 40 minutes) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate (e.g., 30 minutes) add_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence plot_data Plot Luminescence vs. Log[Inhibitor] read_luminescence->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol: Biochemical IC50 Determination

Materials:

  • This compound

  • Target Kinase (e.g., TNIK, FGFR1, FAK)

  • Kinase Substrate (specific to the kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (specific to the kinase)

  • DMSO

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).

  • Assay Setup:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

    • Prepare the Substrate Solution containing the appropriate kinase substrate and ATP in the kinase assay buffer.

    • Prepare the Enzyme Solution by diluting the kinase to the desired concentration in the kinase assay buffer.

    • Add 5 µL of the Substrate Solution to each well.

    • Add 5 µL of ATP solution to each well.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the Enzyme Solution to each well.

    • Mix the plate gently.

    • Incubate the plate at room temperature for 1 hour in the dark.[8]

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well.[8]

    • Incubate for 40 minutes at room temperature.[8][9]

    • Add 40 µL of Kinase Detection Reagent to each well.[8]

    • Incubate for 30-40 minutes at room temperature.[8][9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10]

Part 2: Cell-Based Assay for Target Engagement and Pathway Inhibition

While biochemical assays are crucial for determining direct enzymatic inhibition, it is equally important to assess the compound's activity in a more physiologically relevant context.[11][12] Cell-based assays can confirm target engagement within the cell, measure the inhibition of downstream signaling pathways, and provide initial insights into cellular toxicity and membrane permeability.

Principle of Western Blotting for Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate. In the context of kinase inhibitor screening, it can be used to measure the phosphorylation status of a kinase's downstream substrate. A reduction in the phosphorylation of a specific substrate in the presence of the inhibitor provides strong evidence of target engagement and pathway inhibition.

Targeted Signaling Pathways

Based on the known targets of 7-azaindole derivatives, the following pathways are relevant for investigation:

  • TNIK/Wnt Signaling: Traf2- and Nck-interacting kinase (TNIK) is an activator of the Wnt signaling pathway.[11] Inhibition of TNIK would be expected to reduce the phosphorylation of TCF4 and downregulate Wnt target genes.[11]

  • FGFR Signaling: Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[13][14]

  • FAK Signaling: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a key role in integrin-mediated signaling, regulating cell migration, proliferation, and survival.[15][16] Downstream effectors include Src and the MAPK pathway.

Signaling Pathway Diagram: FGFR Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Inhibitor->FGFR

Sources

Application Notes & Protocols: The 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Difluorinated 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine enables it to form critical hydrogen bond interactions with the hinge region of numerous protein kinases, making it an ideal starting point for inhibitor design. The strategic introduction of fluorine atoms onto this core, specifically creating the 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine moiety, significantly enhances its drug-like properties.

Fluorine's high electronegativity and small size allow it to modulate the electronic properties of the scaffold, often leading to:

  • Enhanced Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

  • Increased Binding Affinity: Through favorable electrostatic and hydrogen bonding interactions with target proteins.

  • Improved Membrane Permeability: Modulating the scaffold's lipophilicity and pKa.

Consequently, this difluorinated scaffold has emerged as a highly valuable building block in the development of targeted therapies, particularly for oncology, where it has been successfully incorporated into potent inhibitors of key kinases like Fibroblast Growth Factor Receptor (FGFR) and others.

Synthesis of the Core Scaffold: A Scalable Three-Stage Approach

The reliable, large-scale synthesis of the key intermediate, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, is critical for its application in drug development. A robust and scalable three-stage process starting from the commercially available 7-azaindole is recommended.

G cluster_synthesis Scalable Synthesis of the Core Intermediate 7_Azaindole 7-Azaindole (1) 4_Fluoro 4-Fluoro-7-azaindole (2) 7_Azaindole->4_Fluoro Stage 1: Fluorination (e.g., Lithium-Halogen Exchange) Nitro 4-Fluoro-5-nitro-7-azaindole (3) 4_Fluoro->Nitro Stage 2: Nitration (KNO3, H2SO4) Amine 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (4) Nitro->Amine Stage 3: Reduction (e.g., Catalytic Hydrogenation)

Caption: Scalable synthetic pathway for the key amine intermediate.

Protocol 1: Synthesis of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (Stage 2)

This protocol details the regioselective nitration of the fluorinated 7-azaindole intermediate. The causality behind using concentrated sulfuric acid is to protonate the pyridine nitrogen, which deactivates the pyridine ring towards electrophilic attack and directs the nitration to the C5 position of the pyrrole ring.

Materials:

  • 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃, 1.05 eq)

  • Crushed Ice/Deionized Water

  • Heptane (or other non-polar solvent)

Procedure:

  • Dissolution: In a reactor vessel equipped with overhead stirring and temperature control, carefully add 4-Fluoro-1H-pyrrolo[2,3-b]pyridine to concentrated sulfuric acid (5 L/kg) while maintaining the internal temperature between 0-5 °C. Ensure the temperature does not exceed 10 °C during the addition.

  • Nitration: Once a homogenous solution is achieved, add potassium nitrate portion-wise over 1-2 hours. Critically maintain the reaction temperature between 0-5 °C to control the exothermic reaction and prevent side-product formation.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC).

  • Quench: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water (20 L/kg). This step must be performed carefully to manage the heat generated from the acid dilution, keeping the quench temperature below 20 °C.

  • Isolation: The precipitated solid product is collected by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Washing & Drying: Wash the solid with a cold, non-polar solvent (e.g., heptane) to remove organic impurities. The product, 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine, is then dried under vacuum at 40-50 °C to a constant weight.

Self-Validation: The purity of the final product should be assessed by HPLC (>98%) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The subsequent reduction of the nitro group (Stage 3) is typically achieved via catalytic hydrogenation, a clean and efficient industrial method.

Application in Kinase Inhibitor Design: Targeting FGFR

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers, making it a prime therapeutic target. The 4,5-difluoro-7-azaindole scaffold is particularly well-suited for designing potent and selective FGFR inhibitors.

G cluster_pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K/Akt FGFR->PI3K RAS RAS/MEK/ERK FGFR->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation PI3K->Proliferation RAS->Proliferation Inhibitor Scaffold-Based FGFR Inhibitor Inhibitor->FGFR Inhibition

Caption: The scaffold inhibits FGFR, blocking downstream oncogenic signaling.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have demonstrated that the 1H-pyrrolo[2,3-b]pyridine core forms two crucial hydrogen bonds with the hinge region of the FGFR kinase domain. The substituents at other positions are then optimized to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.

Compound IDCore ScaffoldR¹ SubstituentFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
Lead Cpd 1 1H-pyrrolo[2,3-b]pyridinem-methoxyphenyl~2000>10000>10000
Optimized 4h 1H-pyrrolo[2,3-b]pyridine3,5-dimethoxyphenyl7925
(Data adapted from studies on related pyrrolopyridine scaffolds to illustrate optimization principles)

The data clearly shows that strategic modifications, such as adding a second methoxy group (Compound 4h ), can dramatically improve potency by over 300-fold against FGFR1. This is because the 3,5-dimethoxyphenyl group more effectively occupies a hydrophobic pocket, enhancing the overall binding affinity. The difluorination at the 4 and 5 positions would be expected to further refine these properties, improving cell permeability and metabolic resistance.

Broader Kinase Targeting Profile

The versatility of the pyrrolo[2,3-b]pyridine scaffold is evident from its application in targeting a wide range of other kinases implicated in disease.

Target KinaseTherapeutic Indication
IGF-1R Cancer
CDK8 Colorectal Cancer
IKKα Inflammatory Diseases
JAK1 Autoimmune Disorders
FLT3 Acute Myeloid Leukemia
(Based on data for the general pyrrolo[2,3-b]pyridine scaffold)

Protocols for Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase-specific peptide substrate

  • Test compound stock solution (in DMSO)

  • ATP solution

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in the assay buffer. Add this mix to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.

  • Reaction Incubation: Incubate the plate for 1-2 hours at the optimal temperature for the kinase (e.g., 30 °C).

  • Detection: Stop the reaction and detect the amount of product (e.g., ADP) formed by adding the detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure luminescence or fluorescence on a plate reader. Convert the signal to percent inhibition relative to the DMSO controls and plot the results against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (MTT)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the target kinase.

G cluster_workflow MTT Cell Proliferation Assay Workflow Seed 1. Seed Cancer Cells (e.g., 4T1 breast cancer) Treat 2. Treat with Compound (Serial Dilutions) Seed->Treat Incubate 3. Incubate for 72 hours Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize 6. Add Solubilizing Agent (e.g., DMSO, SDS) Incubate_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for assessing compound anti-proliferative activity.

Procedure:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., a breast cancer line for an FGFR inhibitor) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include appropriate vehicle (DMSO) and positive controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The this compound scaffold represents a highly refined and strategically important building block for modern drug discovery. Its inherent ability to mimic purine, combined with the advantageous physicochemical properties imparted by difluorination, makes it an exceptional core for the design of potent and selective kinase inhibitors. The scalable synthesis and demonstrated success in targeting critical oncogenic drivers like FGFR underscore its value. Future applications will likely see this scaffold utilized to develop inhibitors against novel kinase targets and to address drug resistance, solidifying its role in the next generation of targeted therapeutics.

References

  • BenchChem. The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives.
  • BenchChem. Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • MySkinRecipes. 4,5-Difluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. [Online] Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1WMJBkhSo2uxSGu2xC0zonsBKUxRf-u3kh5YAJ_j1bQp8CXcLcokzQitehEo4psNdPbKpwDHlcU38Jtw_zf3hCzAc98itKAjf8jcRCMn_9oyjLEDeH2j0pUDRW8knhvI2P8g8](

Application Notes & Protocols: A Guide to the Synthesis of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4,5-Difluoro-7-azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine and indole allows it to act as a bioisostere, forming crucial hydrogen bond interactions with a multitude of biological targets.[1] This has led to its incorporation into numerous clinically relevant molecules.[2] The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3]

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine derivatives. We will delve into the construction of the core heterocyclic system from fluorinated pyridine precursors and explore subsequent functionalization using modern cross-coupling methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Strategic Overview: Constructing the Difluorinated Core

The synthesis of the 4,5-difluoro-7-azaindole core is most effectively approached by starting with a pre-fluorinated pyridine building block. A robust and logical pathway involves the synthesis of a key difluorinated aminopyridine intermediate, followed by the construction of the fused pyrrole ring. Palladium-catalyzed cross-coupling reactions are central to this and subsequent functionalization steps.

G

Caption: General workflow for the synthesis of this compound derivatives.

Part 1: Synthesis of Key Precursors

The success of the overall synthesis hinges on the efficient preparation of a suitable aminodifluoropyridine intermediate. A common route begins with commercially available polychlorinated pyridines.

Protocol 1: Synthesis of 5-Chloro-2,3-difluoropyridine

This protocol describes a halogen exchange (HALEX) reaction to replace chlorine atoms with fluorine. The reaction proceeds in stages, with the chlorine at the 2-position being more susceptible to nucleophilic substitution. Careful temperature control is key to maximizing the yield of the desired difluoro product.[4]

Materials and Reagents

ReagentRoleCAS NumberNotes
2,3,5-TrichloropyridineStarting Material16063-70-0-
Potassium Fluoride (KF)Fluorinating Agent7789-23-3Must be anhydrous. Dry in an oven at 120°C overnight before use.
Cesium Fluoride (CsF)Fluorinating Agent (Optional)13400-13-0More reactive but also more expensive than KF. Can improve yields.[5]
SulfolaneHigh-Boiling Polar Aprotic Solvent126-33-0Facilitates the dissolution of KF and stabilizes intermediates.
Phase Transfer CatalystCatalystVariouse.g., Tetraphenylphosphonium bromide. Facilitates fluoride solubility.[4]

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.5-3.0 equiv.) and a phase transfer catalyst (0.05 equiv.).

  • Solvent and Reagent Addition: Add sulfolane as the solvent, followed by 2,3,5-trichloropyridine (1.0 equiv.).

  • Staged Heating:

    • Heat the reaction mixture to 140-150°C for 15-20 hours. This stage primarily forms the monofluorinated intermediate, 3,5-dichloro-2-fluoropyridine.[5][6]

    • Increase the temperature to 190-200°C and maintain for another 15-20 hours to drive the formation of the difluoro product.[5] Monitor the reaction progress by GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate 5-chloro-2,3-difluoropyridine.

Protocol 2: Synthesis of 3-Amino-5,6-difluoropyridine via SNAr

With the difluorinated pyridine in hand, an amino group can be introduced at the 3-position via a nucleophilic aromatic substitution (SNAr) reaction.

Step-by-Step Methodology

  • Reaction Setup: In a sealed pressure vessel, dissolve 5-chloro-2,3-difluoropyridine (1.0 equiv.) in a suitable solvent such as DMSO or NMP.

  • Amine Source: Add an excess of aqueous ammonia or an ammonia equivalent.

  • Heating: Heat the sealed vessel to 120-140°C for 12-24 hours. The pressure will increase, so appropriate safety precautions must be taken.

  • Workup and Purification:

    • After cooling, carefully vent the vessel.

    • Dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude 3-amino-5,6-difluoropyridine can be purified by recrystallization or column chromatography.

Part 2: Construction of the this compound Core

The Sonogashira coupling followed by an intramolecular cyclization is a powerful and highly convergent method for constructing the azaindole core from an ortho-haloaminopyridine.[7][8]

Protocol 3: Two-Step Synthesis via Sonogashira Coupling and Cyclization

Step 2a: Sonogashira Coupling This step couples a terminal alkyne with the halogenated aminopyridine. Using trimethylsilylacetylene is advantageous as the TMS group can be easily removed in the subsequent step.

Materials and Reagents

ReagentRoleCAS NumberNotes
3-Amino-2-bromo-5,6-difluoropyridineStarting Material-Synthesized by bromination of 3-amino-5,6-difluoropyridine.
TrimethylsilylacetyleneAlkyne Coupling Partner1066-54-2-
Pd(PPh₃)₂Cl₂Palladium Catalyst13965-03-2Other Pd sources like Pd(OAc)₂ can also be used.[9]
Copper(I) Iodide (CuI)Co-catalyst7681-65-4Essential for the Sonogashira catalytic cycle.[8]
Triethylamine (Et₃N)Base and Solvent121-44-8Acts as a base to neutralize HX and can serve as the solvent.
Tetrahydrofuran (THF)Co-solvent109-99-9Often used to improve solubility.

Step-by-Step Methodology

  • Inert Atmosphere: Purge a reaction flask with nitrogen or argon. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: To the flask, add 3-amino-2-bromo-5,6-difluoropyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Solvent and Amine: Add a mixture of THF and triethylamine.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate. The crude product, 3-amino-5,6-difluoro-2-((trimethylsilyl)ethynyl)pyridine, can be taken to the next step without extensive purification.

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)-X]L₂ (Oxidative Addition) pd0->pd_complex1 pd_complex2 [Ar-Pd(II)-C≡CR]L₂ (Transmetalation with Cu-acetylide) pd_complex1->pd_complex2 pd_complex2->pd0 product Ar-C≡C-R start Ar-X + R-C≡C-H

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Step 2b: Deprotection and Intramolecular Cyclization The TMS group is removed, and the resulting terminal alkyne undergoes cyclization, driven by a base, to form the pyrrole ring.

Step-by-Step Methodology

  • Deprotection: Dissolve the crude product from the previous step in a solvent like methanol or THF. Add a base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) to remove the TMS group.

  • Cyclization: After deprotection is complete, add a strong base like potassium tert-butoxide (t-BuOK) (1.5-2.0 equiv.) to the reaction mixture.[7]

  • Heating: Heat the reaction to reflux for 2-6 hours. The base facilitates the intramolecular attack of the amino group onto the alkyne, forming the 5-membered ring.

  • Workup and Purification:

    • Cool the reaction and quench with water or saturated ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the resulting this compound by column chromatography on silica gel.

Part 3: Functionalization of the 4,5-Difluoro-7-azaindole Core

Once the core scaffold is synthesized, it can be further diversified. Palladium-catalyzed cross-coupling reactions are again the methods of choice for introducing a wide range of substituents.[9] This typically requires prior halogenation of the core at a specific position (e.g., C3).

Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki coupling is a robust method for creating C-C bonds by coupling an organoboron reagent with a halide.[10]

Step-by-Step Methodology

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine 3-iodo-4,5-difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[11]

  • Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or DME/water.

  • Reaction: Heat the mixture to 80-100°C for 2-12 hours, monitoring by LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography to yield the C3-arylated derivative.

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)-X]L₂ (Oxidative Addition) pd0->pd_complex1 pd_complex2 [Ar-Pd(II)-Ar']L₂ (Transmetalation) pd_complex1->pd_complex2 pd_complex2->pd0 product Ar-Ar' start Ar-X + Ar'-B(OH)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other Key Functionalization Reactions
  • Buchwald-Hartwig Amination: This reaction is invaluable for forming C-N bonds, allowing the introduction of primary and secondary amines onto the halo-azaindole core. The choice of palladium precatalyst, ligand (e.g., biarylphosphines), and base is crucial for achieving high yields.[12][13]

  • Pictet-Spengler Reaction: For the synthesis of more complex, fused ring systems, the Pictet-Spengler reaction can be employed. This reaction involves the condensation of a β-arylethylamine (which can be formed from the azaindole core) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[14][15]

Conclusion

The synthesis of this compound derivatives is a multi-step process that relies on established and robust chemical transformations. The key strategies involve the initial preparation of a difluorinated aminopyridine precursor, followed by the construction of the pyrrole ring, most effectively via a Sonogashira coupling and cyclization sequence. Subsequent functionalization of the core scaffold using powerful palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig aminations allows for the generation of diverse libraries of compounds for drug discovery and development. Careful control of reaction conditions, particularly the use of an inert atmosphere for catalytic steps, is paramount for success.

References

  • S. Naud, et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen.

  • BenchChem (2025). Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core. BenchChem.

  • T. Leboho, et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen.

  • ResearchGate (2025). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate.

  • Beilstein Journals (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals.

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.

  • Bulletin of the Chemical Society of Ethiopia (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia.

  • ResearchGate. Sonogashira mediated synthesis of 5-nitro-7-azaindole[7]. ResearchGate.

  • PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health.

  • ACS Omega (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. American Chemical Society.

  • ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... ResearchGate.

  • BenchChem. The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives. BenchChem.

  • BenchChem. Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. BenchChem.

  • ResearchGate (2023). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.

  • ACS Publications (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.

  • ResearchGate (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate.

  • Wikipedia. Pictet–Spengler reaction. Wikipedia.

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.

  • JNAS (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of the Republic of Kazakhstan.

  • Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

  • Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents.

  • PubMed Central (PMC). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. National Institutes of Health.

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • ResearchGate (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.

  • MDPI (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules.

  • SpringerLink. Exploring Enantioselective Pictet–Spengler Reactions. Springer.

  • PubMed Central (PMC). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health.

  • Frontiers (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers in Chemistry.

  • Google Patents. Process for the preparation of fluorinated pyridines - EP 0192287 A2. Google Patents.

  • BOC Sciences. CAS 1196507-66-0 this compound. BOC Sciences.

  • ResearchGate. The Formation of 7-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[7][8]benzodiazepines | Request PDF. ResearchGate.

  • PubMed Central (PMC) (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Institutes of Health.

  • Google Patents. Preparation of difluorpyridine compounds - EP 0146924 A2. Google Patents.

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. University of Groningen.

  • Thieme. Synthesis of Azaindoles. Thieme.

  • The Royal Society of Chemistry (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry.

  • Royal Society of Chemistry (2011). A synthetic route to 1,4-disubstituted tetrahydro-β-carbolines and tetrahydropyranoindoles via ring-opening/Pictet–Spengler reaction of aziridines and epoxides with indoles/aldehydes. Organic & Biomolecular Chemistry.

  • Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal.

  • DTIC. THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center.

Sources

Application Notes and Protocols: Suzuki Coupling of 4,5-Difluoro-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4,5-Difluoro-7-Azaindole in Modern Drug Discovery

The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its ability to mimic the indole ring system while offering unique hydrogen bonding capabilities and metabolic stability.[1][2] The strategic introduction of fluorine atoms, particularly in a vicinal arrangement as seen in 4,5-difluoro-7-azaindole, can profoundly influence the physicochemical and pharmacological properties of a molecule. This includes modulating pKa, improving metabolic stability by blocking potential sites of oxidation, and enhancing binding affinity through favorable electrostatic interactions. Consequently, the development of robust and versatile synthetic methodologies for the functionalization of this fluorinated core is of paramount importance to drug development professionals.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3][4] This application note provides a detailed, field-proven protocol for the Suzuki coupling of a halogenated 4,5-difluoro-7-azaindole with a variety of boronic acids. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental procedure, and provide guidance on troubleshooting and optimization.

Mechanistic Considerations for the Suzuki Coupling of an Electron-Deficient Heterocycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for optimizing the reaction for a specific substrate like 4,5-difluoro-7-azaindole.

The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a fundamental concept in organometallic chemistry.[3] It typically involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (R-X) to form a palladium(II) intermediate. The electron-deficient nature of the 4,5-difluoro-7-azaindole ring is expected to facilitate this rate-determining step.

  • Transmetalation: The organic group from an organoboron reagent (R'-B(OR)2) is transferred to the palladium(II) center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated to form the final product (R-R'), regenerating the palladium(0) catalyst.

The presence of two electron-withdrawing fluorine atoms on the 7-azaindole core renders the aromatic system electron-deficient. This electronic property can influence the catalytic cycle in several ways. While it may accelerate the initial oxidative addition of a halogenated 4,5-difluoro-7-azaindole to the Pd(0) catalyst, it can also impact the subsequent transmetalation and reductive elimination steps. Furthermore, the nitrogen atom in the pyridine ring can potentially coordinate to the palladium center, influencing its catalytic activity. Careful selection of the catalyst, ligand, base, and solvent is therefore critical to ensure an efficient and high-yielding reaction.

Synthesis of the Starting Material: 4,5-Difluoro-7-Azaindole

Experimental Protocol: Suzuki Coupling of 3-Bromo-4,5-Difluoro-7-Azaindole

This protocol provides a general method for the Suzuki coupling of 3-bromo-4,5-difluoro-7-azaindole with various aryl and heteroaryl boronic acids. The conditions have been optimized based on established procedures for similar electron-deficient nitrogen-containing heterocycles.[7][8]

Reagents and Materials
ReagentFormulaM.W. ( g/mol )RoleNotes
3-Bromo-4,5-difluoro-7-azaindoleC₇H₃BrF₂N₂233.02SubstrateSynthesis may be required.
Aryl/Heteroaryl Boronic AcidR-B(OH)₂VariableCoupling PartnerUse 1.2-1.5 equivalents.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd816.64CatalystA robust and versatile catalyst for cross-coupling.[7]
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99BaseAnhydrous, powdered.
1,4-DioxaneC₄H₈O₂88.11SolventAnhydrous, degassed.
WaterH₂O18.02Co-solventDegassed.
Nitrogen or ArgonN₂ or Ar-Inert GasTo maintain an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4,5-difluoro-7-azaindole (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification reagents Combine Substrate, Boronic Acid, Base catalyst Add Pd(dppf)Cl₂ reagents->catalyst inert Establish Inert Atmosphere (N₂/Ar) catalyst->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 80-100 °C (2-12 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up (EtOAc/H₂O) monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Figure 1. A generalized workflow for the Suzuki coupling of 3-bromo-4,5-difluoro-7-azaindole.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poorly soluble reagents- Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Consider using a different solvent system (e.g., DMF, toluene/ethanol).[9]
Decomposition of Starting Material - Reaction temperature too high- Unstable boronic acid- Lower the reaction temperature.- Use a more stable boronic acid derivative (e.g., a pinacol ester).[10]
Formation of Side Products (e.g., Homocoupling) - Presence of oxygen- Catalyst decomposition- Improve degassing procedure.- Consider using a different ligand, such as a bulky electron-rich phosphine (e.g., SPhos).[8]

Expert Insights and Rationale

  • Choice of Catalyst and Ligand: Pd(dppf)Cl₂ is a highly effective and versatile catalyst for a wide range of Suzuki couplings, including those involving heteroaromatic substrates.[7][11] The dppf ligand's wide bite angle and electron-rich nature are believed to promote the reductive elimination step and stabilize the palladium catalyst. For particularly challenging couplings, screening other ligands such as SPhos or XPhos, which are known to be effective for electron-deficient substrates, may be beneficial.[8][12]

  • Role of the Base and Solvent System: A biphasic solvent system of dioxane and water is commonly employed in Suzuki couplings.[13] Water aids in the dissolution of the inorganic base and facilitates the transmetalation step. Sodium carbonate is a moderately strong base that is generally well-tolerated by a wide range of functional groups. For base-sensitive substrates, a weaker base like potassium carbonate or cesium fluoride could be explored. The choice of solvent can also significantly impact the reaction outcome; for substrates with poor solubility in dioxane, solvents like DMF or a toluene/ethanol mixture may provide better results.[9]

  • The Impact of Fluorine Substituents: The electron-withdrawing nature of the fluorine atoms in 4,5-difluoro-7-azaindole is a key consideration. While this can be advantageous for the oxidative addition step, it can also increase the propensity for side reactions such as protodeboronation of the boronic acid.[14] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to mitigate this issue. For particularly sensitive boronic acids, employing their corresponding pinacol esters can enhance stability.[10]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the 4,5-difluoro-7-azaindole scaffold, providing access to a diverse range of novel compounds for drug discovery and development. The protocol outlined in this application note, grounded in established principles of organometallic catalysis and tailored for the specific electronic properties of the substrate, offers a robust starting point for researchers in the field. Careful attention to the choice of catalyst, ligand, base, and reaction conditions, as detailed herein, will be crucial for achieving high yields and purity in these challenging yet rewarding transformations.

References

Sources

Application Notes & Protocols for the Use of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine in FGFR Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This document provides a detailed technical guide on the strategic application of the 4,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold in the rational design of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. It moves beyond a simple recitation of facts to explain the underlying principles, offering field-proven insights into experimental design and execution.

Introduction: Targeting the FGFR Signaling Axis

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), is a critical regulator of cellular processes including proliferation, differentiation, and angiogenesis.[1][2] Genetic aberrations such as gene amplification, activating mutations, or chromosomal translocations that lead to constitutive activation of the FGF/FGFR signaling pathway are potent oncogenic drivers in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and non-small cell lung cancer.[3][4] This direct link to tumorigenesis establishes the FGFRs as high-value therapeutic targets for cancer intervention.[5][6]

At the core of many successful kinase inhibitor designs lies the concept of "privileged scaffolds"—molecular frameworks that are predisposed to bind to the ATP-binding pocket of kinases. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold, prized for its ability to act as an effective bioisostere of the purine ring of ATP.[7] This guide focuses specifically on the 4,5-difluoro derivative, a next-generation scaffold engineered to enhance potency, selectivity, and drug-like properties.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimer P1 Autophosphorylation FGFR->P1 FGF FGF Ligand FGF->FGFR Binding & Dimerization RAS RAS P1->RAS PI3K PI3K P1->PI3K PLCG PLCγ P1->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF DAG_IP3 DAG / IP3 PLCG->DAG_IP3 Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression

Figure 1: Simplified FGFR Signaling Pathway.

The Strategic Advantage of the this compound Core

The design of a kinase inhibitor is a multi-parameter optimization problem. The choice of the hinge-binding scaffold is paramount as it anchors the molecule and dictates its fundamental orientation. The 7-azaindole core is a proven hinge-binder, with the N7 nitrogen and the pyrrole N-H forming critical hydrogen bonds with the kinase hinge region, mimicking the interactions of ATP.

The addition of fluorine atoms at the 4 and 5 positions is not a trivial modification; it is a deliberate strategy to fine-tune the scaffold's electronic and physicochemical properties.

  • Electronic Modulation for Enhanced Potency: Fluorine is the most electronegative element, and its introduction has profound effects on the electron distribution of the aromatic system.[8][9] The two electron-withdrawing fluorine atoms lower the pKa of the pyridine ring. This modulation can enhance the hydrogen bonding geometry and strength with the backbone amide of the hinge region, often leading to a significant increase in inhibitor potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol), making it highly resistant to metabolic oxidation by cytochrome P450 enzymes.[9] Fluorinating metabolically liable positions on the core scaffold is a classic and effective strategy to block metabolic pathways, thereby increasing the inhibitor's half-life and bioavailability.

  • Fine-Tuning Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[10][11] However, the effect is nuanced; strategic placement can create favorable hydrophobic interactions within the ATP binding pocket, contributing to both potency and selectivity.[10][11]

cluster_pocket FGFR ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (e.g., Ala564) hydrophobic_pocket Hydrophobic Pocket azaindole 4,5-Difluoro-7-Azaindole Core azaindole->hinge H-Bonds (N-H, N7) linker Linker azaindole->linker linker->hydrophobic_pocket Van der Waals Interactions solvent_front Solvent-Exposed Group linker->solvent_front

Figure 2: Key interactions of the 7-azaindole core.

Structure-Activity Relationship (SAR) and Lead Optimization

While the difluoro-azaindole core serves as the anchor, the overall activity and selectivity profile of the inhibitor is dictated by the substituents attached to it. A typical design strategy involves exploring substitutions at the C3 position to extend into a hydrophobic pocket and at the N1 (pyrrole) position to interact with the solvent-exposed region.

Compound Core Scaffold C3-Substituent FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) Commentary
Lead-01 This compoundPhenyl550620800The unsubstituted phenyl group provides a baseline potency, establishing the core's potential.
Lead-02 This compound3,5-Dimethoxyphenyl152540Addition of methoxy groups exploits a hydrophobic sub-pocket, dramatically increasing potency. This is a common motif in FGFR inhibitors.[4]
Lead-03 This compound2,6-Dichloro-3,5-dimethoxyphenyl259Halogenation of the phenyl ring further improves binding affinity and can enhance selectivity and metabolic stability, a strategy seen in inhibitors like Infigratinib.[12][13]
Lead-04 This compound (N1-methyl)2,6-Dichloro-3,5-dimethoxyphenyl250310450Substitution on the pyrrole nitrogen often disrupts the key hydrogen bond with the hinge, leading to a significant loss of activity.[7]

This table presents hypothetical data based on established SAR principles for 7-azaindole-based kinase inhibitors to illustrate the impact of chemical modifications.

Experimental Protocols

Part A: Synthesis of a C3-Arylated this compound Intermediate

This protocol outlines a general, robust method for synthesizing the core scaffold functionalized at the C3 position, a crucial step for building a library of potential inhibitors. The causality behind key steps is explained.

Rationale: The synthesis employs a palladium-catalyzed Suzuki cross-coupling reaction. This is a highly reliable and versatile method for forming carbon-carbon bonds between an aryl halide (the iodinated azaindole core) and an aryl boronic acid, allowing for the introduction of diverse chemical moieties at the C3 position.[7]

start 4,5-Difluoro-1H- pyrrolo[2,3-b]pyridine step1 Step 1: Iodination Reagent: NIS Solvent: DMF start->step1 intermediate1 3-Iodo-4,5-Difluoro- 1H-pyrrolo[2,3-b]pyridine step1->intermediate1 step2 Step 2: Suzuki Coupling Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃ intermediate1->step2 final_product 3-Aryl-4,5-Difluoro- 1H-pyrrolo[2,3-b]pyridine step2->final_product reagent2 Aryl Boronic Acid (R-B(OH)₂) reagent2->step2

Figure 3: Synthetic workflow for C3-arylation.

Step-by-Step Methodology:

  • C3-Iodination of the Scaffold:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

    • Causality: NIS is a mild and effective electrophilic iodinating agent. The C3 position of the 7-azaindole core is electron-rich and thus most susceptible to electrophilic substitution. DMF is an excellent polar aprotic solvent for this reaction.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-iodo-4,5-difluoro-1H-pyrrolo[2,3-b]pyridine.

  • Suzuki Cross-Coupling:

    • In a reaction vessel, combine 3-iodo-4,5-difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired aryl boronic acid (1.5 eq), and sodium carbonate (3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The aqueous base (Na₂CO₃) is required to activate the boronic acid. Using degassed solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound via column chromatography.

Part B: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a robust, luminescence-based assay to determine the potency (IC₅₀) of a test compound against a specific FGFR isoform.

Principle: The ADP-Glo™ Kinase Assay is a homogenous assay that measures the amount of ADP produced during a kinase reaction.[1][14] After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to kinase activity. An inhibitor will reduce kinase activity, leading to a decrease in the luminescent signal.[15]

start Prepare Reagents: - Test Compound (serial dilution) - FGFR Enzyme + Substrate/ATP Mix - Kinase Buffer plate Dispense into 384-well Plate: 1. 1 µL Inhibitor 2. 2 µL Enzyme 3. 2 µL Substrate/ATP start->plate incubation1 Incubate at RT (e.g., 60 minutes) plate->incubation1 adp_glo Add 5 µL ADP-Glo™ Reagent (Depletes ATP) incubation1->adp_glo incubation2 Incubate at RT (40 minutes) adp_glo->incubation2 detection Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) incubation2->detection incubation3 Incubate at RT (30 minutes) detection->incubation3 read Read Luminescence incubation3->read analyze Data Analysis (Calculate IC₅₀) read->analyze

Figure 4: Workflow for the ADP-Glo™ FGFR kinase assay.

Materials and Reagents:

  • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, or FGFR3)

  • Poly(Glu, Tyr) 4:1 or other suitable peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[1]

  • Test compound (inhibitor) dissolved in 100% DMSO

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a serial dilution series of the test compound in 100% DMSO. A typical starting concentration is 1 mM, diluted in 1:3 or 1:5 steps to generate a 10-point curve.

    • From this DMSO plate, create an intermediate dilution plate in kinase buffer.

  • Assay Setup (in a 384-well plate):

    • Add 1 µL of the diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.[14]

    • Prepare the enzyme solution by diluting the FGFR enzyme in kinase buffer to the desired concentration (empirically determined).

    • Prepare the substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near its Km for the specific FGFR isoform.

    • Add 2 µL of the enzyme solution to the wells.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix. The final reaction volume is 5 µL.

  • Kinase Reaction:

    • Briefly mix the plate on a plate shaker.

    • Incubate the plate at room temperature for 60 minutes.[1][14]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[1][14][15]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[1][14][15]

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Data Normalization:

      • The "0% inhibition" control (DMSO only, active enzyme) represents the maximum signal.

      • The "100% inhibition" control (no enzyme or a broad-spectrum inhibitor like staurosporine) represents the background signal.

      • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background)])

    • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). AZD4547. Retrieved from [Link]

  • Lee, J. Y., et al. (2021). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. Cancers.
  • Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research. Retrieved from [Link]

  • Singh, R. P., et al. (2011). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Chen, Y., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Shaabani, A., et al. (2017). Rapid construction of tricyclic tetrahydrocyclopenta[2][14]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journal of Organic Chemistry.

  • Hu, Z., et al. (2017). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma. Retrieved from [Link]

  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]

  • Keam, S. J. (2021). Infigratinib: First Approval. Drugs. Retrieved from [Link]

  • Liu, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Infigratinib. Retrieved from [Link]

  • Choudhury, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • PubChem. (n.d.). Infigratinib Phosphate. Retrieved from [Link]

  • Jabar, A. A., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved from [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Javle, M., et al. (2021). Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study. The Lancet Gastroenterology & Hepatology. Retrieved from [Link]

  • Pili, D., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Verma, A., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Retrieved from [Link]

  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Biological Activity of Fluorinated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of Fluorinated 7-Azaindoles in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active molecules, including several FDA-approved drugs.[1][2] As bioisosteres of indoles, 7-azaindoles possess unique physicochemical properties that can enhance pharmacological profiles.[1] The strategic incorporation of fluorine atoms into this scaffold can further modulate properties such as metabolic stability, binding affinity, and lipophilicity, making fluorinated 7-azaindoles a particularly attractive class of compounds for drug development.[3] These derivatives have demonstrated a wide range of biological activities, including kinase inhibition, anticancer, and antimicrobial effects.[2][4][5]

This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to evaluate the biological activity of novel fluorinated 7-azaindole derivatives. The protocols herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Pillar 1: Understanding the "Why" - Principles of Assay Selection and Design

The initial step in evaluating a novel compound is to select the appropriate biological assays. This choice is fundamentally driven by the therapeutic hypothesis for the fluorinated 7-azaindole series. Given their established roles as kinase inhibitors and anticancer agents, the primary focus of this guide will be on methodologies to assess these activities.[1][6]

Why Cell-Based Assays are Crucial: While biochemical assays provide valuable information on direct target engagement, cell-based assays offer a more physiologically relevant context.[7][8][9] They allow for the simultaneous assessment of compound permeability, target engagement within the cellular milieu, and downstream effects on cellular signaling and viability.[10]

The Logic of a Tiered Screening Approach: A hierarchical screening cascade is the most efficient approach. It begins with broad primary screens to identify active compounds and progresses to more specific secondary and tertiary assays to elucidate the mechanism of action and confirm selectivity.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Evaluation Primary_Screen High-Throughput Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Secondary_Screen_1 In Vitro Kinase Panel Screening Primary_Screen->Secondary_Screen_1 Active Compounds Secondary_Screen_2 Target-Specific Cellular Assays (e.g., Phosphorylation Assays) Primary_Screen->Secondary_Screen_2 Active Compounds Tertiary_Screen_2 Antimicrobial Susceptibility Testing (if applicable) Primary_Screen->Tertiary_Screen_2 Broad-Spectrum Activity Tertiary_Screen_1 Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) Secondary_Screen_1->Tertiary_Screen_1 Secondary_Screen_2->Tertiary_Screen_1

Caption: Tiered screening workflow for fluorinated 7-azaindoles.

Pillar 2: Self-Validating Protocols for Robust Data Generation

This section provides detailed, step-by-step protocols for key assays. Each protocol is designed to include appropriate controls to ensure the validity of the results.

Protocol 1: Primary Cytotoxicity Screening - The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11][12]

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated 7-azaindole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11][13]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[14]

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated 7-azaindole compounds in complete culture medium. A common starting concentration is 100 µM, with 2- or 3-fold dilutions.

    • Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.[11]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis and Interpretation:

  • Corrected Absorbance: Subtract the mean absorbance of the blank wells from all other wells.

  • Percent Viability: Calculate as (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100.

  • IC₅₀ Value: Determine the concentration of the compound that inhibits cell growth by 50% by plotting a dose-response curve (Percent Viability vs. Compound Concentration) using non-linear regression analysis.

CompoundCell LineIC₅₀ (µM) after 48h
7-Azaindole Derivative XMCF-715.56[13]
7-Azaindole Derivative YA549[Data from your experiment]
Positive Control (e.g., Doxorubicin)MCF-7[Known value]
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the ability of fluorinated 7-azaindoles to inhibit a specific kinase. Various formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[16][17]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibitor's potency is determined by its ability to reduce this activity.

Materials:

  • Purified recombinant kinase

  • Specific substrate (peptide or protein)

  • Kinase buffer

  • ATP (may be radiolabeled, e.g., [γ-³²P]ATP, or unlabeled depending on the detection method)[17]

  • Fluorinated 7-azaindole compounds

  • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay system)

  • Microplate suitable for the detection method

Procedure (Example using a luminescence-based assay like ADP-Glo™):

  • Reaction Setup:

    • In a suitable microplate, add the kinase, substrate, and varying concentrations of the inhibitor (or vehicle control) in the kinase buffer.

  • Initiate Kinase Reaction:

    • Add ATP to each well to start the reaction.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).[18][19]

  • Terminate Reaction and Detect Signal:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate in the dark as per the manufacturer's instructions.

  • Measure Luminescence:

    • Read the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

Data Analysis and Interpretation:

  • Percent Inhibition: Calculate as (1 - (Signal of Inhibitor Well / Signal of Vehicle Control Well)) x 100.

  • IC₅₀ Value: Determine the concentration of the inhibitor that causes 50% inhibition of kinase activity by plotting a dose-response curve.[]

G Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate catalyzes Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Fluorinated 7-Azaindole Inhibitor->Kinase binds & inhibits

Caption: Mechanism of an in vitro kinase inhibition assay.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

Principle: The compound is serially diluted in a liquid growth medium, and a standardized inoculum of bacteria is added. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[23]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)[24]

  • Fluorinated 7-azaindole compounds

  • 96-well sterile microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.[21]

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension adjusted to a specific concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).[24]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.[21]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration where no growth is observed.[22]

    • Alternatively, the optical density (OD) can be measured with a microplate reader.

Data Interpretation:

  • The MIC value provides a quantitative measure of the compound's potency against the tested microorganisms. Lower MIC values indicate higher potency.

Pillar 3: Authoritative Grounding and Comprehensive References

The methodologies described are based on established and widely accepted standards in the fields of cell biology, biochemistry, and microbiology. The use of cell-based assays is critical for obtaining physiologically relevant data in early-stage drug discovery.[9] For kinase inhibitor screening, a variety of robust platforms are available to determine potency and selectivity.[16][] The broth microdilution method is a standardized technique recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[21]

Conclusion

The evaluation of fluorinated 7-azaindoles requires a systematic and multi-faceted approach. By employing the tiered screening strategy and the detailed protocols outlined in this guide, researchers can effectively identify promising lead compounds, elucidate their mechanisms of action, and generate the high-quality, reproducible data necessary to advance their drug discovery programs.

References

  • Broth microdilution. Grokipedia.
  • Azaindole Therapeutic Agents. PubMed Central.
  • A review for cell-based screening methods in drug discovery. PubMed Central.
  • In vitro kinase assay. Protocols.io.
  • Broth microdilution. Wikipedia.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Bentham Science.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Cell-Based Assays. Sigma-Aldrich.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
  • Cell Health Screening Assays for Drug Discovery. Promega Corporation.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PubMed Central.
  • In vitro NLK Kinase Assay. PubMed Central.
  • Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. ODU Digital Commons.
  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. ASM Journals.
  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. Benchchem.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • MTT assay protocol. Abcam.
  • In vitro kinase assay. Bio-protocol.
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate.
  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. MDPI.
  • In Vitro Kinase Assays. Revvity.
  • MTT Analysis Protocol. Creative Bioarray.
  • Measuring the effects of kinase inhibitors using kinases' biological.... ResearchGate.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
  • Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. ResearchGate.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][7][18][21] thiadiazine derivatives . PubMed Central. Available from:

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. National Institutes of Health.
  • Application Notes and Protocols for 7-Azaoxindole Derivatives in Cell-Based Assays. Benchchem.
  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. National Institutes of Health.
  • 7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ResearchGate.
  • Fluorinated Azaindoles. Alfa Chemistry.
  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate.

Sources

Application Notes and Protocols for the Synthesis of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, a fluorinated analog of 7-azaindole. The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, serves as a crucial core structure in numerous pharmaceuticals due to its bioisosteric relationship with indole, often leading to enhanced solubility and bioavailability.[2][3] This guide details a proposed synthetic pathway, elaborating on the rationale behind key experimental steps, and provides detailed protocols for researchers in organic synthesis and drug development.

Introduction: The Significance of Fluorinated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" heterocyclic motif found in a variety of biologically active compounds and approved drugs.[2] Its derivatives have shown promise as inhibitors for various kinases such as LRRK2, MPS1, JAK1, and Met kinase.[4] The introduction of fluorine atoms at the 4 and 5-positions of the 7-azaindole core can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block for the synthesis of novel therapeutic agents.

While numerous synthetic methods exist for various substituted 7-azaindoles, this guide focuses on a plausible and efficient route to the 4,5-difluoro derivative, drawing upon established methodologies for the synthesis of related fluorinated and substituted aza-heterocycles.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be envisioned through a multi-step sequence starting from a readily available substituted pyridine precursor. The general strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Synthetic Pathway A 2,3,4-Trichloropyridine B 2,4-Dichloro-3-aminopyridine A->B  Amination C 2,4-Dichloro-3-iodopyridine B->C  Sandmeyer Reaction D Protected 2,4-Dichloro-3-iodopyridine C->D  N-Protection E Protected 4-Chloro-2-(trimethylsilylethynyl)-3-iodopyridine D->E  Sonogashira Coupling F Protected 4-Chloro-1H-pyrrolo[2,3-b]pyridine E->F  Base-mediated Cyclization G Protected 4-Fluoro-1H-pyrrolo[2,3-b]pyridine F->G  Nucleophilic Fluorination H This compound G->H  Electrophilic Fluorination & Deprotection

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of the Pyridine Core

Step 1: Amination of 2,3,4-Trichloropyridine

The initial step involves the selective amination of 2,3,4-trichloropyridine. The C4 position is the most activated towards nucleophilic aromatic substitution, followed by the C2 position. However, under controlled conditions, selective amination at the C3 position can be achieved.

  • Protocol:

    • To a solution of 2,3,4-trichloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) (1.2 eq).

    • The reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 100-120 °C) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-3-aminopyridine.

Step 2: Iodination of 2,4-Dichloro-3-aminopyridine (Sandmeyer Reaction)

The amino group is then converted to an iodo group via a Sandmeyer reaction. This transformation is crucial for the subsequent cross-coupling reaction.

  • Protocol:

    • Suspend 2,4-dichloro-3-aminopyridine (1.0 eq) in a mixture of an appropriate acid (e.g., sulfuric acid or hydrochloric acid) and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting 2,4-dichloro-3-iodopyridine by column chromatography.

PART 2: Construction of the Pyrrole Ring

Step 3: N-Protection of 2,4-Dichloro-3-iodopyridine

Protection of the pyridine nitrogen is often necessary to prevent side reactions in the subsequent steps. A common protecting group is the p-methoxybenzyl (PMB) group.

  • Protocol:

    • Dissolve 2,4-dichloro-3-iodopyridine (1.0 eq) in an anhydrous solvent like DMF or tetrahydrofuran (THF).

    • Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent and purify by column chromatography.

Step 4: Sonogashira Coupling with Trimethylsilylacetylene

A Sonogashira cross-coupling reaction is employed to introduce the ethynyl group, which will form the C2-C3 bond of the pyrrole ring.

  • Protocol:

    • To a solution of the protected 2,4-dichloro-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., THF or 1,4-dioxane), add trimethylsilylacetylene (1.5 eq).

    • Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).

    • Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).

    • Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Step 5: Base-Mediated Cyclization

The pyrrole ring is formed through an intramolecular cyclization facilitated by a base.

  • Protocol:

    • Dissolve the product from the previous step (1.0 eq) in a solvent such as THF or methanol.

    • Add a base like potassium tert-butoxide (t-BuOK, 2.0 eq) or sodium methoxide (NaOMe) at room temperature.

    • Stir the reaction mixture for several hours until the cyclization is complete.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography to yield the protected 4-chloro-1H-pyrrolo[2,3-b]pyridine.

PART 3: Introduction of Fluorine Atoms

Step 6: Nucleophilic Fluorination at the 4-Position

The chlorine atom at the 4-position can be displaced by fluoride via a nucleophilic aromatic substitution (SNAAr) reaction.

  • Protocol:

    • To a solution of the protected 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a high-boiling point aprotic polar solvent like dimethyl sulfoxide (DMSO) or sulfolane, add a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF) (3.0-5.0 eq).

    • The use of a phase-transfer catalyst (e.g., 18-crown-6) may be beneficial.

    • Heat the reaction mixture at a high temperature (e.g., 150-200 °C) for several hours.

    • Monitor the reaction progress by LC-MS.

    • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain the protected 4-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 7: Electrophilic Fluorination at the 5-Position and Deprotection

The final fluorine atom is introduced at the 5-position using an electrophilic fluorinating agent. The deprotection of the nitrogen can often be achieved in the same or a subsequent step.

  • Protocol:

    • Dissolve the protected 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

    • Add an electrophilic fluorinating agent such as Selectfluor® (1.2 eq).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Quench the reaction and work up as appropriate for the chosen fluorinating agent.

    • For deprotection of the PMB group, treat the product with a strong acid such as trifluoroacetic acid (TFA).

    • Purify the final product, this compound, by column chromatography or recrystallization.

Data Summary

Compound NameMolecular FormulaMolecular WeightKey Characterization
2,4-Dichloro-3-aminopyridineC₅H₄Cl₂N₂163.01¹H NMR, ¹³C NMR, MS
2,4-Dichloro-3-iodopyridineC₅H₂Cl₂IN273.89¹H NMR, ¹³C NMR, MS
Protected 4-Chloro-1H-pyrrolo[2,3-b]pyridineVaries with protecting groupVaries¹H NMR, ¹³C NMR, MS
This compoundC₇H₄F₂N₂154.12¹H NMR, ¹³C NMR, ¹⁹F NMR, MS

Conclusion

The synthesis of this compound presents a challenging yet achievable goal for medicinal and organic chemists. The proposed multi-step synthesis provides a logical and experimentally feasible approach based on well-established synthetic transformations. Careful optimization of each step, particularly the fluorination reactions, will be crucial for achieving good overall yields. This detailed guide serves as a valuable resource for researchers aiming to synthesize this and related fluorinated 7-azaindole derivatives for applications in drug discovery and development.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Rapid construction of tricyclic tetrahydrocyclopenta[4][5]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journals. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]

  • Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available at: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Integration of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine into Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4,5-Difluoro-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its isosteric relationship with purines and its capacity for critical hydrogen bonding interactions with a multitude of biological targets.[1] Its derivatives have shown a wide range of biological activities, most notably as potent inhibitors of protein kinases, which are pivotal targets in oncology and inflammatory diseases.[2][3][4] The strategic introduction of fluorine atoms onto this scaffold can profoundly enhance its drug-like properties. Specifically, the 4,5-difluoro substitution pattern offers a unique combination of electronic and metabolic advantages, making 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine a highly sought-after building block for the development of next-generation therapeutics.

Fluorine, being the most electronegative element, can modulate the pKa of nearby functionalities, alter dipole moments, and form key interactions with protein targets. This can lead to enhanced binding affinity and selectivity.[5] Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate by increasing its metabolic stability and half-life.[6] This guide provides a comprehensive overview of the synthetic strategies to access and functionalize the this compound core, detailed protocols for its incorporation into potential kinase inhibitors, and robust methodologies for subsequent biological and pharmacokinetic evaluation.

Part 1: Synthesis and Functionalization of the Core Scaffold

A robust and flexible synthetic strategy is paramount for exploring the chemical space around the 4,5-difluoro-7-azaindole core. While a direct, one-pot synthesis of the target scaffold is not widely reported, a plausible and adaptable multi-step route can be constructed based on established methodologies for related fluorinated and non-fluorinated azaindoles.[7][8]

Proposed Synthesis of the this compound Core

The synthesis can be envisioned starting from a suitably substituted pyridine precursor. A domino reaction involving a fluorinated picoline and an arylaldehyde represents an efficient modern approach.[7]

Diagram: Proposed Synthetic Pathway to the Core Scaffold

G A 2,3-Difluoro-4-methylpyridine B Deprotonation (e.g., KN(SiMe3)2) A->B C Reaction with Arylaldehyde B->C D Intramolecular Cyclization & Aromatization C->D E This compound (Core Scaffold) D->E F Halogenation (e.g., NIS, NBS) E->F G Functionalization Handle (e.g., 3-Iodo-4,5-difluoro-1H-pyrrolo[2,3-b]pyridine) F->G

Caption: Proposed synthetic route to the functionalized core scaffold.

Key Functionalization Strategies: Cross-Coupling Reactions

With a halogenated core scaffold in hand, palladium-catalyzed cross-coupling reactions are the workhorses for introducing diverse substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[9] The two most critical reactions for kinase inhibitor synthesis are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

This reaction is ideal for introducing aryl or heteroaryl moieties, which often occupy the ATP-binding pocket of kinases.

Objective: To couple an arylboronic acid with a halogenated 4,5-difluoro-7-azaindole intermediate.

Materials:

  • 3-Iodo-4,5-difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-iodo-4,5-difluoro-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, and base.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4,5-difluoro-1H-pyrrolo[2,3-b]pyridine.[9][10]

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A Combine Halo-azaindole, Boronic Acid, Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat & Stir (80-100 °C) C->D E Monitor by LC-MS D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

This reaction is crucial for installing amine side chains that can form key hydrogen bonds and occupy solvent-exposed regions of the target protein.

Objective: To couple a primary or secondary amine with a halogenated 4,5-difluoro-7-azaindole intermediate.

Materials:

  • 6-Bromo-4,5-difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vial with the 6-bromo-4,5-difluoro-1H-pyrrolo[2,3-b]pyridine, palladium precatalyst, and base.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vial and heat the mixture to 80-110 °C.

  • Stir vigorously until the starting material is consumed, as monitored by LC-MS (typically 1-24 hours).

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired amino-substituted product.[11][12][13]

Part 2: Biological Evaluation of Novel Drug Candidates

Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. For kinase inhibitors, this involves assessing target engagement, cellular activity, and specificity.

Target Engagement: NanoBRET™ Intracellular Assay

This assay provides a quantitative measure of compound binding to the target kinase within the physiological environment of intact cells.[14][15]

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will competitively displace the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation: Seed HEK293T cells into a 96-well plate. Co-transfect the cells with a plasmid encoding the NanoLuc®-kinase fusion protein. Incubate for 18-24 hours to allow for protein expression.[16]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Execution:

    • Add the fluorescent tracer to the cells at a predetermined concentration.

    • Add the serially diluted test compounds to the wells.

    • Equilibrate the plate at 37 °C with 5% CO₂ for 2 hours.[16]

  • Data Acquisition:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Immediately read the plate on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.[16]

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the compound's intracellular target affinity.

Cellular Activity Assessment

This assay determines if target engagement translates into the inhibition of the kinase's downstream signaling pathway.

Objective: To measure the phosphorylation level of a known substrate of the target kinase in cells treated with the inhibitor.

Procedure:

  • Cell Treatment: Plate a relevant cancer cell line (e.g., one known to be driven by the target kinase) and allow cells to adhere. Starve the cells (if necessary) and then treat with various concentrations of the test compound for a specified time (e.g., 2 hours). Stimulate the signaling pathway with an appropriate growth factor if required.

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate overnight at 4 °C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

  • Analysis: Re-probe the blot with an antibody against the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH) for normalization. Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

This assay is particularly useful for oncogenic kinases that can drive cell proliferation independently of normal growth factors.[19]

Principle: The Ba/F3 pro-B cell line is dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express an oncogenic kinase, they can proliferate in the absence of IL-3. An effective inhibitor of this kinase will block proliferation and induce cell death.[19][20]

Procedure:

  • Cell Seeding: Wash the engineered Ba/F3 cells to remove any residual IL-3 and seed them into 96-well plates in IL-3-free media.[21]

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.[22]

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® or CCK-8) to each well and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.

Part 3: ADME & Pharmacokinetic Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage attrition of drug candidates.[1]

Protocol 5: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[23]

Materials:

  • Human liver microsomes (HLM) or cryopreserved hepatocytes

  • NADPH regenerating system (for microsomes)

  • Phosphate buffer (pH 7.4)

  • Test compound (1 µM final concentration)

  • Control compounds (e.g., testosterone for high clearance, verapamil for low clearance)

Procedure:

  • Reaction Setup: In a 96-well plate, pre-warm the liver microsomes (or hepatocytes) and buffer to 37 °C.

  • Initiate Reaction: Add the test compound to the wells. For microsomal assays, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[24]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[25]

Table 1: Interpretation of Metabolic Stability Data

In Vitro t½ (minutes)Predicted In Vivo Hepatic Clearance
> 60Low
15 - 60Moderate
< 15High
Protocol 6: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, which serves as a predictor of oral absorption.[26][27]

Principle: The assay uses a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound diffuses from a donor compartment, through the lipid membrane, into an acceptor compartment.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.[27]

  • Solution Preparation: Prepare the test compound in a donor buffer solution (e.g., PBS at pH 7.4). Fill the wells of the acceptor plate with a corresponding acceptor buffer.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".[28]

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells, as well as the initial donor concentration, using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Table 2: Interpretation of PAMPA Permeability Data

Papp (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Medium
> 10High

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel drug candidates, particularly kinase inhibitors. The strategic incorporation of fluorine can confer significant advantages in terms of potency, selectivity, and pharmacokinetic properties. By employing the robust synthetic and analytical protocols detailed in this guide, researchers can efficiently synthesize, functionalize, and evaluate new chemical entities based on this promising scaffold. This systematic approach, integrating rational design with comprehensive biological and ADME profiling, will accelerate the identification of lead compounds with a higher probability of success in preclinical and clinical development.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • GoldBio. (2013, May 21). BaF3 Proliferation Bioassay Methods and Protocols [Video]. YouTube. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Pion Inc. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Retrieved from [Link]

  • Bio-protocol. (n.d.). Ba/F3 cell line proliferation assays. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • ChEMBL. (n.d.). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Retrieved from [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from [Link]

  • Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]

  • Google Patents. (n.d.). CN102134240A - Synthesis method of 6-fluorine-7-azaindole.
  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ba/F3 transformation assays. Retrieved from [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Rapid construction of tricyclic tetrahydrocyclopenta[27][29]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]

  • BPS Bioscience. (n.d.). STAT5 Luciferase Reporter Ba/F3 Cell Line. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

Sources

Synthesis of 4,5-Difluoro-7-Azaindole: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Azaindoles in Medicinal Chemistry

The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, serving as a core component in numerous biologically active compounds. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties. The strategic incorporation of fluorine atoms into the 7-azaindole core, as in 4,5-difluoro-7-azaindole, can further enhance its therapeutic potential. Fluorination is a well-established strategy in medicinal chemistry to modulate key drug-like properties such as metabolic stability, binding affinity, lipophilicity, and pKa.[1] Consequently, 4,5-difluoro-7-azaindole represents a valuable building block for the synthesis of novel therapeutics targeting a wide range of diseases. This document provides a comprehensive guide to the laboratory synthesis of 4,5-difluoro-7-azaindole from readily available precursors, detailing the underlying chemical principles and offering a step-by-step protocol for its preparation and characterization.

Synthetic Strategy: A Multi-step Approach to 4,5-Difluoro-7-Azaindole

The synthesis of 4,5-difluoro-7-azaindole is most effectively achieved through a multi-step sequence commencing with a suitably substituted pyridine precursor. The chosen strategy involves the construction of the pyrrole ring onto the pre-functionalized pyridine core. This approach offers a convergent and flexible route, allowing for the late-stage introduction of diversity if required. The key steps in this synthesis are:

  • Synthesis of the Precursor: Preparation of the key building block, 2-amino-3-bromo-5,6-difluoropyridine.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling of the brominated pyridine with a protected acetylene.

  • Deprotection: Removal of the silyl protecting group to unveil the terminal alkyne.

  • Intramolecular Cyclization: Copper-catalyzed ring closure to form the 7-azaindole scaffold.

This synthetic design is based on well-established and robust chemical transformations, ensuring a reliable and reproducible route to the target molecule.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Azaindole Core Formation A 2-Amino-5,6-difluoropyridine B 2-Amino-3-bromo-5,6-difluoropyridine A->B Bromination C 2-Amino-3-((trimethylsilyl)ethynyl)-5,6-difluoropyridine B->C Sonogashira Coupling D 2-Amino-3-ethynyl-5,6-difluoropyridine C->D TMS Deprotection E 4,5-Difluoro-7-azaindole D->E Copper-Catalyzed Cyclization

Caption: Overall synthetic strategy for 4,5-difluoro-7-azaindole.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-3-bromo-5,6-difluoropyridine (Precursor)

Protocol 1: Bromination of 2-Amino-5,6-difluoropyridine

Parameter Value
Reactants 2-Amino-5,6-difluoropyridine, N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash, extraction, and crystallization

Step-by-Step Procedure:

  • To a solution of 2-amino-5,6-difluoropyridine (1.0 eq) in acetonitrile, cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-3-bromo-5,6-difluoropyridine.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine for the bromination of electron-rich aromatic rings like aminopyridines.

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Low Temperature: The initial low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts.

Part 2: Synthesis of 4,5-Difluoro-7-Azaindole

Protocol 2: Sonogashira Coupling of 2-Amino-3-bromo-5,6-difluoropyridine

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[2] In this step, the prepared 2-amino-3-bromo-5,6-difluoropyridine is coupled with (trimethylsilyl)acetylene.

Parameter Value
Reactants 2-Amino-3-bromo-5,6-difluoropyridine, (Trimethylsilyl)acetylene
Catalysts Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI)
Base Triethylamine (TEA)
Solvent Tetrahydrofuran (THF)
Temperature 60-70 °C
Reaction Time 4-6 hours

Step-by-Step Procedure:

  • To a degassed solution of 2-amino-3-bromo-5,6-difluoropyridine (1.0 eq) in THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-amino-3-((trimethylsilyl)ethynyl)-5,6-difluoropyridine.

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction, facilitating the catalytic cycle.

  • Triethylamine (TEA): TEA acts as a base to neutralize the hydrogen halide formed during the reaction and also serves as a solvent.

  • (Trimethylsilyl)acetylene: The trimethylsilyl (TMS) group protects the terminal alkyne, preventing self-coupling and other side reactions.[3]

Protocol 3: Deprotection of the TMS Group

The TMS protecting group is readily removed under mild basic conditions to yield the terminal alkyne.

Parameter Value
Reactant 2-Amino-3-((trimethylsilyl)ethynyl)-5,6-difluoropyridine
Reagent Potassium carbonate (K₂CO₃)
Solvent Methanol
Temperature Room Temperature
Reaction Time 1-2 hours

Step-by-Step Procedure:

  • Dissolve the TMS-protected alkyne (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 2-amino-3-ethynyl-5,6-difluoropyridine, which is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Potassium Carbonate/Methanol: This is a mild and efficient system for the desilylation of TMS-alkynes. The methoxide generated in situ is the active deprotecting agent.

Protocol 4: Copper-Catalyzed Intramolecular Cyclization

The final step involves the intramolecular cyclization of the 2-amino-3-ethynylpyridine intermediate to form the 7-azaindole ring system. This reaction is typically catalyzed by a copper(I) salt.

Parameter Value
Reactant 2-Amino-3-ethynyl-5,6-difluoropyridine
Catalyst Copper(I) iodide (CuI)
Solvent N,N-Dimethylformamide (DMF)
Temperature 100-120 °C
Reaction Time 6-8 hours

Step-by-Step Procedure:

  • To a solution of 2-amino-3-ethynyl-5,6-difluoropyridine (1.0 eq) in DMF, add copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 6-8 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4,5-difluoro-7-azaindole.

Causality Behind Experimental Choices:

  • Copper(I) Iodide: CuI is an effective catalyst for the intramolecular cyclization of 2-amino-3-ethynylpyridines, promoting the nucleophilic attack of the amino group onto the alkyne.

  • DMF: This high-boiling polar aprotic solvent is suitable for reactions that require elevated temperatures.

Characterization of 4,5-Difluoro-7-Azaindole

A self-validating protocol requires thorough characterization of the final product. The following are the expected analytical data for 4,5-difluoro-7-azaindole.

Expected Analytical Data:

Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons of the pyrrolo[2,3-b]pyridine core. The exact chemical shifts and coupling constants will be influenced by the fluorine substituents.
¹³C NMR Resonances for the carbon atoms of the bicyclic system, with characteristic C-F couplings.
Mass Spec. Molecular ion peak corresponding to the exact mass of C₇H₄F₂N₂.

Note: As of the last update, specific, experimentally determined ¹H and ¹³C NMR data for 4,5-difluoro-7-azaindole were not found in the cited literature. The provided information is based on general knowledge of similar fluorinated heterocycles. Researchers should perform full characterization to confirm the structure.

Conclusion

The synthetic route and detailed protocols provided in this application note offer a reliable and reproducible method for the laboratory-scale synthesis of 4,5-difluoro-7-azaindole. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt these procedures. The availability of this valuable fluorinated building block will undoubtedly facilitate the discovery and development of novel drug candidates with improved pharmacological profiles.

References

  • Pearson. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. Pearson+. Accessed January 19, 2026. [Link].

  • Thibault, C.; L'Heureux, A.; Wagner, J. R.; Guimond, N.; Guillemette, C. Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Org. Lett.2003, 5 (26), 5031–5034.
  • Sroor, F. M. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Org. Med. Chem. Int. J.2019, 9 (1), 7-10.
  • Chemistry LibreTexts. Sonogashira Coupling. Accessed January 19, 2026. [Link].

  • Zhu, Q.; Liao, L.; Cheng, G.; Yang, W.; Deng, Y.; Yang, D. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Ma, D.; Cai, Q. Copper/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large-Scale Synthesis. CHIMIA2011, 65 (12), 915-918.
  • European Patent Office. Preparation of difluorpyridine compounds. EP 0146924 A2.
  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • MDPI.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ACS Publications. Synthesis and Characterization of Boron Difluoride Complexes Bearing π-Expanded Pyridine Ligands as Organic Fluorochromes.
  • NIH. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
  • ResearchGate. Copper (I)
  • ResearchGate. (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].
  • Organic Syntheses. 2,3-diaminopyridine.
  • MDPI. Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines.
  • PubMed. Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides.
  • PubMed. Copper-catalyzed oxidative direct cyclization of N-methylanilines with electron-deficient alkenes using molecular oxygen.
  • ePrints Soton - University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
  • Google Patents. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. WO2025093631A1.
  • Google Patents. Preparation method of fluoropyridine compounds. CN102898358A.
  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • ResearchGate. Recent Advances in Sonogashira Reactions.
  • NIH. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
  • Scribd. Sonogashira Coupling.
  • NIH. Some Aspects of the Chemistry of Alkynylsilanes.
  • ResearchGate.
  • PubMed. Applications of Fluorine in Medicinal Chemistry.
  • Alfa Chemistry.
  • PharmaBlock. Azaindoles in Medicinal Chemistry.
  • Semantic Scholar. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity.
  • NIH.
  • Reddit.
  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry.
  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • RSC Publishing. Copper-catalyzed amino radical tandem cyclization toward the synthesis of indolo-[2,1-a]isoquinolines.
  • Wiley Online Library. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
  • ResearchGate.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • NIH. Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity.
  • ResearchGate. A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Fluorinated Heterocycle

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, also known as 4,5-difluoro-7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] However, the synthesis of this specific difluorinated isomer presents considerable challenges, often leading to low yields and complex purification issues.

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the synthesis of this compound. Drawing upon established principles of heterocyclic chemistry and proven field insights, this document offers a structured, question-and-answer-based approach to overcoming common experimental hurdles.

Proposed Synthetic Strategy: A Logic-Based Approach

A robust synthesis of this compound requires a carefully planned route. While multiple pathways exist for azaindole synthesis[2][3][4], a common and adaptable strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. This approach offers better control over the final substitution pattern. The diagram below outlines a logical synthetic pathway, which will serve as the framework for our troubleshooting guide.

G cluster_0 Stage 1: Pyridine Core Synthesis cluster_1 Stage 2: Pyrrole Ring Formation cluster_2 Stage 3: Final Deprotection A 2,3-Difluoro-5-methyl-6-nitropyridine B Reduction of Nitro Group (e.g., H2, Pd/C) A->B Reduction C Condensation & Cyclization (e.g., with a glyoxal derivative) B->C Cyclization Precursor E Bartoli-type Indole Synthesis (Alternative to C) B->E Alternative Route F Protected 4,5-Difluoro-7-azaindole C->F D N-Protecting Group Introduction (e.g., SEM-Cl or TsCl) D->C Optional, for yield improvement E->F G Deprotection (e.g., TBAF for SEM) F->G Final Step H Final Product: This compound G->H

Caption: A plausible synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the synthesis. Each question is framed from the perspective of a researcher facing a specific experimental challenge.

Q1: My overall yield is consistently low (<20%). What are the most common causes and how can I systematically troubleshoot this?

A1: Low yields in multi-step heterocyclic syntheses are a frequent challenge, often stemming from a combination of factors rather than a single issue.[5] A systematic approach is crucial for diagnosis and improvement.

  • Causality: The primary culprits for low yield are often suboptimal reaction conditions, reagent impurity, atmospheric contamination, and product degradation.[5] The electron-withdrawing nature of the fluorine atoms on the pyridine ring can deactivate it towards certain cyclization reactions, requiring carefully optimized conditions.

  • Troubleshooting Workflow:

    G cluster_0 Diagnostic Checks cluster_1 Parameter Optimization start Low Yield Observed purity Re-purify Starting Materials (Distillation/Recrystallization) Verify Purity (NMR, GC/MS) start->purity Check Purity atmosphere Improve Inert Atmosphere (Use Schlenk line, degas solvents, freshly dried reagents) start->atmosphere Check Setup monitoring Reaction Monitoring (TLC, LC-MS at multiple time points) Check for starting material consumption and byproduct formation start->monitoring Check Reaction Profile end Yield Improved purity->end atmosphere->end temp Optimize Temperature (Run small-scale trials at ±10-20°C) monitoring->temp If reaction is slow/stalled base Screen Different Bases (e.g., LDA vs. KHMDS vs. NaH) Base stoichiometry is critical[6] monitoring->base If side reactions dominate solvent Change Solvent (e.g., THF vs. Dioxane vs. Toluene) monitoring->solvent If solubility is an issue temp->end base->end solvent->end

    Caption: A systematic workflow for troubleshooting low reaction yields.

  • Key Actionable Steps:

    • Reagent Purity: Ensure all reagents and solvents are of the highest purity and appropriately dried. Impurities can poison catalysts or initiate side reactions.[5]

    • Inert Atmosphere: Reactions involving strong bases like Lithium Diisopropylamide (LDA) or Grignard reagents are extremely sensitive to moisture and oxygen.[5][6] Utilize a robust inert atmosphere (Argon or Nitrogen) and freshly dried, degassed solvents.

    • Temperature Control: For lithiation or LDA-mediated reactions, maintaining a low temperature (e.g., -78 °C) is critical to prevent side reactions like dimerization.[6][7]

    • Reaction Monitoring: Use TLC or LC-MS to track the reaction's progress. This will help you determine if the issue is an incomplete reaction, rapid formation of a byproduct, or degradation of the desired product.[8]

Q2: During the pyrrole ring closure (e.g., Bartoli or Madelung-type synthesis), I observe multiple byproducts that are difficult to separate. What are these likely to be and how can I suppress their formation?

A2: Byproduct formation during the heteroannulation step is a classic problem in azaindole synthesis. The nature of the side products depends heavily on the chosen synthetic route.

  • Causality & Common Side Reactions:

    • Dimerization: In reactions involving metalation of picoline-type precursors, a common side reaction is the dimerization of the starting material. This occurs when the generated benzyllithium intermediate attacks another molecule of the starting picoline.[6] This is a significant issue that can consume a large portion of your starting material.

    • Incomplete Cyclization/Hydrolysis: The intermediate species prior to the final cyclization and dehydration can be quenched during workup if the reaction is incomplete, leading to amino alcohol or related impurities.[4]

    • Over-reduction/Side-chain Reactions: If using reductive cyclization methods, other functional groups can be inadvertently reduced.

    • Regioisomeric Products: Depending on the precursors, the formation of regioisomers is possible, complicating purification.

  • Mitigation Strategies:

StrategyRationale & Implementation
Use of a Protecting Group Rationale: The N-H of the pyrrole is acidic and can interfere with subsequent reactions or promote degradation. Implementation: Protect the pyrrole nitrogen after its formation, for instance with a tosyl (Ts) or Silylethoxymethyl (SEM) group.[9] This enhances stability and can improve solubility for purification.
Optimize Base and Stoichiometry Rationale: The choice and amount of base are critical. Using an excess of a strong, non-nucleophilic base like LDA can drive the desired deprotonation and cyclization forward, but too much can lead to other side reactions.[6] Implementation: Titrate the base carefully. An inferior yield is often obtained if only a stoichiometric amount of LDA is used; an excess (e.g., >2 equivalents) is often required.[6]
Inverse Addition Rationale: To minimize dimerization of a lithiated species, add the solution of the lithiated intermediate slowly to the electrophile, rather than the other way around. This keeps the concentration of the reactive intermediate low.
Strict Temperature Control Rationale: Dimerization and other side reactions are often faster at higher temperatures. Implementation: Maintain the reaction at the lowest effective temperature (e.g., -78 °C to -40 °C) for the entire duration of the addition and reaction time.[6]
Q3: I am struggling with the purification of the final this compound. It seems to co-elute with an impurity. What are the best practices for purification?

A3: The purification of fluorinated aza-heterocycles can be challenging due to their unique polarity and potential for strong interactions with silica gel.

  • Causality: The final product and certain byproducts (e.g., a dehalogenated version or a regioisomer) can have very similar polarities, making chromatographic separation difficult. The N-H group of the pyrrole can also cause peak tailing on silica gel.

  • Recommended Purification Protocol:

    • Initial Workup: After quenching the reaction, perform a standard aqueous workup. Be mindful that the product may have some solubility in the aqueous phase; back-extracting the aqueous layers with your organic solvent can improve recovery.[8]

    • Flash Column Chromatography:

      • Stationary Phase: Standard silica gel is the first choice. If tailing is severe, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a volatile amine (e.g., 1% triethylamine in the eluent).

      • Mobile Phase (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) and gradually increase the polarity. A shallow gradient is key to separating closely eluting spots.[8]

    • Recrystallization: If chromatography does not yield a pure product, recrystallization can be a highly effective final step.[8]

      • Solvent Screening: Test a variety of solvent systems on a small scale (e.g., Ethyl Acetate/Hexane, Dichloromethane/Heptane, Ethanol/Water) to find conditions where the product is soluble at high temperature but sparingly soluble at room temperature or below.

    • Preparative HPLC: For very challenging separations, reverse-phase preparative HPLC is a powerful, albeit more resource-intensive, option.[8]

Experimental Protocol: Optimized N-H Deprotection of a SEM-Protected Precursor

This protocol describes the final deprotection step to yield the target compound, a critical stage where product loss can occur if conditions are not optimized. The use of a (2-(Trimethylsilyl)ethoxy)methyl (SEM) protecting group is common in complex syntheses.[9]

Reaction: Synthesis of this compound from 4,5-Difluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

  • Reagent Preparation:

    • Dissolve the SEM-protected 4,5-difluoro-7-azaindole (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL per gram of starting material) in a flame-dried, round-bottom flask under an Argon atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotection Reaction:

    • To the stirred solution, add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise over 15 minutes. The release of formaldehyde from SEM deprotection can sometimes lead to side products, so controlled addition is important.[9]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup and Isolation:

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of 20% to 60% Ethyl Acetate in Hexane to afford the pure this compound.

Frequently Asked Questions (FAQs)

Q: How can I reliably confirm the identity and purity of my final product? A: A combination of analytical techniques is essential.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for structural confirmation. The ¹⁹F NMR will confirm the presence and electronic environment of the two fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition (molecular formula).

  • HPLC/LC-MS: This is the best method to determine the purity of the final compound by quantifying the area percentage of the product peak relative to any impurities.[8]

Q: Are there alternative synthetic strategies I should consider if my current route fails? A: Yes, several other strategies for constructing the azaindole core exist.

  • Fischer Indole Synthesis: While classic, this method can give poor results for azaindoles unless specific substrates and conditions are used.[4]

  • Transition-Metal Catalysis: Palladium-catalyzed methods, such as tandem C-N coupling and cyclization reactions, have become powerful tools for synthesizing substituted azaindoles and may offer a more convergent route.[3]

  • Electrophilic Fluorination: An alternative to starting with a fluorinated pyridine is to perform a late-stage fluorination on a protected 7-azaindole core using an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).[1][10] This would require careful study of the regioselectivity.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). Benchchem.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • Fluorin
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis. (2025). Benchchem.
  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC - NIH.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC - NIH.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Technical Support Center: Improving Yield in 4-Azaindole Synthesis. (2025). Benchchem.
  • Synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE. Guidechem.
  • Rapid construction of tricyclic tetrahydrocyclopenta[1][9]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journals.

  • Synthesis of Azaindoles. ScienceDirect.
  • Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. (2025). Benchchem.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001).

Sources

Navigating the Synthesis of 4,5-Difluoro-7-Azaindole: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a cornerstone in contemporary drug discovery, the 4,5-difluoro-7-azaindole scaffold presents both immense potential and significant synthetic hurdles. This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive technical support center to navigate the complexities of its synthesis. Drawing from established principles of heterocyclic chemistry and field-proven insights, this document provides troubleshooting guides and frequently asked questions to address the specific challenges encountered during the preparation of this valuable compound.

I. Strategic Approach to the Synthesis of 4,5-Difluoro-7-Azaindole

The synthesis of 4,5-difluoro-7-azaindole is a multi-step process fraught with potential challenges, primarily stemming from the electronic properties of the difluorinated pyridine ring. A judicious choice of synthetic strategy is paramount for success. The most plausible and literature-supported approach involves the construction of the pyrrole ring onto a pre-functionalized 4,5-difluoropyridine core. This strategy allows for the early introduction of the fluorine atoms, avoiding potentially harsh fluorination conditions on the sensitive azaindole ring system.

A recommended synthetic pathway is outlined below:

Synthetic_Pathway A 2-Amino-3-bromo-4,5-difluoropyridine B Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) A->B Alkyne C Alkynyl Pyridine Intermediate B->C D Base-Mediated Cyclization (e.g., Larock Annulation) C->D E 4,5-Difluoro-7-azaindole D->E

Figure 1: Proposed synthetic workflow for 4,5-difluoro-7-azaindole.

This approach leverages well-established palladium-catalyzed cross-coupling reactions to construct the key C-C bond, followed by an intramolecular cyclization to form the pyrrole ring.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing probable causes and actionable solutions.

Observed Issue Probable Cause(s) Recommended Troubleshooting Steps
Low yield in the Sonogashira coupling of 2-amino-3-bromo-4,5-difluoropyridine. 1. Deactivation of the pyridine ring by the two electron-withdrawing fluorine atoms, hindering oxidative addition of the palladium catalyst. 2. Competing side reactions, such as homocoupling of the alkyne. 3. Catalyst poisoning or decomposition.1. Catalyst and Ligand Screening: Employ a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) to facilitate the oxidative addition step. Consider using a higher catalyst loading (e.g., up to 10 mol%). 2. Reaction Conditions Optimization: Increase the reaction temperature cautiously. Use a co-catalyst like CuI to promote the reaction. Ensure strictly anhydrous and anaerobic conditions to prevent catalyst deactivation. 3. Base Selection: Use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to minimize side reactions.
Failure of the Larock annulation (cyclization) step. 1. The electron-deficient nature of the difluorinated pyridine ring reduces the nucleophilicity of the amino group, making the intramolecular attack on the alkyne unfavorable. 2. Steric hindrance from the alkyne substituents.1. Protecting Group Strategy: Consider protecting the amino group with a labile group (e.g., Boc, Ts) to modulate its reactivity, followed by deprotection after cyclization. 2. Base Strength: Employ a stronger base (e.g., potassium carbonate, cesium carbonate) to facilitate the deprotonation of the amino group and promote cyclization. 3. Solvent Effects: Screen different high-boiling point aprotic polar solvents like DMF, DMAc, or NMP, which can influence reaction rates and equilibria.
Formation of multiple unidentified byproducts during cyclization. 1. Isomerization of the alkynyl pyridine intermediate. 2. Decomposition of the starting material or product under the reaction conditions.1. Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the formation of intermediates and byproducts. 2. Temperature Control: Avoid excessive heating, as this can lead to decomposition. A gradual increase in temperature might be beneficial.
Difficulty in purifying the final 4,5-difluoro-7-azaindole. 1. The compound may have similar polarity to starting materials or byproducts. 2. Potential for the compound to streak on silica gel due to the basicity of the azaindole nitrogen.1. Chromatography Optimization: Use a gradient elution system for column chromatography. Consider using a different stationary phase, such as alumina or a C18 reversed-phase column. 2. Acid/Base Treatment: A mild acidic wash during workup can help to remove basic impurities. Alternatively, adding a small amount of a volatile base (e.g., triethylamine) to the chromatography eluent can improve peak shape and separation. 3. Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 4,5-difluoro-7-azaindole compared to the non-fluorinated parent compound?

The main challenges arise from the strong electron-withdrawing nature of the two fluorine atoms on the pyridine ring. This has several consequences:

  • Reduced Reactivity: The pyridine ring is deactivated towards electrophilic aromatic substitution and the amino group is less nucleophilic, which can significantly hinder key bond-forming reactions like the final cyclization step.[1]

  • Modified Acidity/Basicity: The pKa of the azaindole nitrogen is altered, which can affect its behavior in reactions and during purification.

  • Potential for Side Reactions: The presence of fluorine atoms can introduce alternative reaction pathways that are not observed in the non-fluorinated system.

Q2: Which indole synthesis methods are most promising for this target molecule?

While classical methods like the Fischer and Batcho-Leimgruber syntheses are valuable for many indoles, they may be less effective for this specific target due to the deactivated nature of the required difluorinated pyridine precursors.[2][3] The Larock indole synthesis (a palladium-catalyzed annulation) is a more robust choice as it is known to tolerate a wider range of functional groups and electronically diverse substrates.[4][5]

Q3: What are the key considerations for choosing a starting material?

The ideal starting material would be a readily available and appropriately functionalized 4,5-difluoropyridine. A promising candidate is 2-amino-3-bromo-4,5-difluoropyridine . The amino group is essential for forming the pyrrole ring, and the bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions to introduce the rest of the pyrrole backbone.

Q4: How can I confirm the successful synthesis and purity of 4,5-difluoro-7-azaindole?

A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the characteristic signals for the protons on the pyrrole and pyridine rings. 19F NMR is crucial to confirm the presence and chemical environment of the two fluorine atoms. 13C NMR will provide information on the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can be coupled with a mass spectrometer (LC-MS) for further characterization.

IV. Experimental Protocol: A Proposed Synthetic Route

The following is a detailed, step-by-step methodology for the synthesis of 4,5-difluoro-7-azaindole based on the Larock annulation strategy.

Step 1: Sonogashira Coupling of 2-Amino-3-bromo-4,5-difluoropyridine with a Protected Alkyne

Sonogashira_Coupling Start 2-Amino-3-bromo-4,5-difluoropyridine + TMS-acetylene Conditions Pd(PPh3)2Cl2, CuI TEA, THF, 60 °C Start->Conditions Product 2-Amino-4,5-difluoro-3- ((trimethylsilyl)ethynyl)pyridine Conditions->Product

Figure 2: Sonogashira coupling to form the alkynyl pyridine intermediate.
  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-3-bromo-4,5-difluoropyridine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous, degassed THF and triethylamine (3.0 eq).

  • To the resulting suspension, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired alkynyl pyridine intermediate.

Step 2: Deprotection of the Silyl Group

  • Dissolve the silyl-protected alkyne (1.0 eq) in methanol.

  • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alkynyl pyridine, which can often be used in the next step without further purification.

Step 3: Larock Annulation to form 4,5-Difluoro-7-azaindole

Larock_Annulation Start 2-Amino-3-ethynyl-4,5-difluoropyridine Conditions Pd(OAc)2, PPh3 K2CO3, DMF, 100 °C Start->Conditions Product 4,5-Difluoro-7-azaindole Conditions->Product

Figure 3: Intramolecular cyclization to form the 7-azaindole core.
  • To a flame-dried Schlenk flask under an inert atmosphere, add the deprotected alkynyl pyridine (1.0 eq), Pd(OAc)2 (0.1 eq), PPh3 (0.2 eq), and K2CO3 (2.0 eq).

  • Add anhydrous, degassed DMF.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 4,5-difluoro-7-azaindole.

V. References

  • Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. J. Am. Chem. Soc.1991 , 113 (17), 6689–6690.

  • Larock, R. C. The Larock Indole Synthesis. Wikipedia, Wikimedia Foundation, 19 Sept. 2023, en.wikipedia.org/wiki/Larock_indole_synthesis.

  • Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; Wiley, 2011; pp 275-291.

  • Leimgruber, W.; Batcho, A. D. A New and Efficient Indole Synthesis. J. Am. Chem. Soc.1971 , 93 (24), 6492–6494.

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245.

  • Fischer Indole Synthesis. Wikipedia, Wikimedia Foundation, 20 Oct. 2023, en.wikipedia.org/wiki/Fischer_indole_synthesis.

  • Thibault, C.; et al. Two Approaches to Synthesize 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Org. Lett.2003 , 5 (26), 5023-5025.

  • McLaughlin, M.; Palucki, M.; Davies, I. W. A Novel One-Pot Process for the Synthesis of N-Alkylazaindoles and N-Alkylindoles. Org. Lett.2006 , 8 (15), 3307–3310.

  • de Mattos, M. C.; et al. A Practical and Straightforward Preparation of Various Novel 2-Substituted 7-Azaindole Derivatives. Synthesis2007 , (14), 2149-2152.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules2017 , 22(8), 1377.

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. J. Med. Chem.2018 , 61(17), 7854-7866.

  • Whelligan, D. K.; et al. An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. J. Org. Chem.2010 , 75 (1), 11-15.

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Curr. Org. Chem.2001 , 5(5), 481-502.

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Org. Chem. Front.2022 , 9, 2110-2116.

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Res.2001 , 29(23), 4941-4949.

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent EP 1633750B1.

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules2010 , 15(11), 7843-7864.

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Beilstein J. Org. Chem.2012 , 8, 1982-1988.

  • Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. Molecules2020 , 25(19), 4536.

  • Leimgruber–Batcho Indole Synthesis. Wikipedia, Wikimedia Foundation, 25 July 2023, en.wikipedia.org/wiki/Leimgruber%E2%80%93Batcho_indole_synthesis.

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. Curr. Org. Chem.2014 , 18(12), 1586-1611.

  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Adv.2013 , 3, 19749-19752.

  • Fischer Indole Synthesis. YouTube, uploaded by Professor Dave Explains, 5 August 2021, ...

  • Fischer Indole Synthesis. Tokyo Chemical Industry Co., Ltd., .

  • Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acylation of 4-substituted indoles. J. Org. Chem.2008 , 73(7), 2920-2923.

  • Synthesis of indole-based 4,5-dihydrofurans 140. ResearchGate, .

  • Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. J. Chromatogr. B Biomed. Sci. Appl.1998 , 710(1-2), 11-21.

  • Ru(II)‐Catalyzed Difluoromethylations of 7‐Azaindoles: Access to Novel Fluoro‐7‐Azaindole Derivatives. Asian J. Org. Chem.2020 , 9(10), 1636-1640.

  • Novel synthesis of 4,4-difluoropyrido[4,3-b]indoles via intramolecular Heck reaction. Tetrahedron Lett.2013 , 54(11), 1424-1427.

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Molecules2021 , 26(16), 4948.

Sources

Technical Support Center: Synthesis of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this important fluorinated azaindole derivative.

Introduction

This compound, a 7-azaindole scaffold, is a valuable building block in medicinal chemistry. The strategic placement of two fluorine atoms on the pyridine ring can significantly modulate the physicochemical and pharmacological properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] However, the synthesis of this difluorinated heterocycle can present unique challenges, leading to byproduct formation and difficulties in purification. This guide provides a comprehensive overview of potential issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the this compound core?

A1: The synthesis of fluorinated azaindoles typically involves either the introduction of fluorine atoms onto a pre-formed azaindole core or the construction of the bicyclic system from fluorinated precursors. For this compound, strategies often commence with a suitably substituted difluoropyridine. A common approach involves the construction of the pyrrole ring onto the difluoropyridine scaffold. Classical indole syntheses like the Fischer, Bartoli, and Leimgruber-Batcho reactions are often adapted for azaindole synthesis, though the electron-deficient nature of the pyridine ring can sometimes lead to low yields.[2][3]

Q2: How do the fluorine substituents influence the reactivity of the pyridine ring during synthesis?

A2: The two fluorine atoms at the 4- and 5-positions are strongly electron-withdrawing, which significantly decreases the electron density of the pyridine ring. This has several implications:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the fluorine atoms are activated for nucleophilic attack. This can be exploited for the introduction of other substituents but can also lead to unwanted side reactions if nucleophiles are present under harsh conditions.

  • Deactivation towards Electrophilic Aromatic Substitution: The pyridine ring is less susceptible to electrophilic attack, which can make certain functionalization reactions challenging.

  • Increased Acidity of Ring Protons: The electron-withdrawing nature of the fluorine atoms increases the acidity of the C-H bonds on the pyridine ring, which can be a factor in reactions involving strong bases.

Q3: What are the most common classes of byproducts observed in the synthesis of this compound?

A3: Byproduct formation is a common challenge. The most frequently encountered impurities can be categorized as:

  • Incompletely cyclized intermediates: The reaction may not proceed to completion, leaving starting materials or intermediates in the final product mixture.

  • Positional isomers: Depending on the starting materials and reaction conditions, the formation of other pyrrolopyridine isomers is a possibility, although less common when starting with a pre-functionalized pyridine.

  • Dehalogenated products: Partial or complete loss of the fluorine substituents can occur under certain reductive or harsh basic conditions.

  • Products from side reactions of functional groups: Other functional groups present on the precursors may undergo unintended transformations.

Q4: Which analytical techniques are most effective for identifying unknown byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is essential for the robust identification of impurities:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from byproducts and quantifying their relative amounts.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the parent ion of each separated component, which is a critical first step in identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structure elucidation of isolated impurities. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can help to piece together the full chemical structure.[4]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Low yields are a frequent issue in heterocyclic synthesis. The underlying causes can be multifaceted.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Poor Quality of Starting Materials Impurities in starting materials, such as the difluoropyridine precursor, can inhibit the reaction or lead to side products.Verify the purity of starting materials using NMR or GC-MS.Purify starting materials by distillation, recrystallization, or column chromatography if necessary.
Suboptimal Reaction Conditions Temperature, reaction time, solvent, and concentration are critical parameters. The electron-deficient nature of the difluoropyridine ring may necessitate carefully optimized conditions.[5]Perform a systematic optimization of reaction conditions (e.g., using a Design of Experiments approach).Screen different solvents to ensure adequate solubility of all reactants and intermediates.Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and prevent degradation.
Inert Atmosphere Not Maintained Many organometallic reagents and intermediates used in cyclization reactions are sensitive to air and moisture.Ensure all glassware is thoroughly dried before use.Use anhydrous solvents.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Catalyst Inactivity (if applicable) For palladium-catalyzed cross-coupling reactions, the catalyst can be deactivated by impurities or improper handling.Use a fresh, high-purity catalyst.Consider using a pre-catalyst that is more stable to air and moisture.Ensure the ligand-to-metal ratio is optimized.
Issue 2: Formation of a Significant Amount of a Dehalogenated Byproduct

The loss of one or both fluorine atoms is a potential side reaction, particularly under reductive conditions or in the presence of strong nucleophiles/bases.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Reductive Side Reactions Certain reagents, especially if used in excess or at elevated temperatures, can lead to hydrodefluorination.If a reduction step is part of the synthesis (e.g., reduction of a nitro group), carefully select the reducing agent and control the stoichiometry and temperature.Consider milder reducing agents or catalytic transfer hydrogenation.
Nucleophilic Displacement of Fluoride Although aromatic fluorides are generally stable, under harsh conditions with strong nucleophiles, SNAr displacement of fluoride can occur.If a nucleophile is required in the synthesis, use milder reaction conditions (lower temperature, shorter reaction time).Protect other sensitive functional groups that could act as intramolecular nucleophiles.
Reaction with Strong Bases Strong bases can potentially promote elimination or other pathways leading to defluorination.Screen a range of bases with varying strengths and nucleophilicities.Consider using non-nucleophilic bases where appropriate.
Issue 3: Difficulty in Purifying the Final Product

The presence of closely related byproducts can make purification by standard column chromatography challenging.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Co-eluting Impurities Byproducts with similar polarity to the desired product will be difficult to separate on silica gel.Optimize the solvent system for column chromatography by extensive TLC screening.Consider using a different stationary phase (e.g., alumina, C18 reverse-phase silica).If impurities persist, preparative HPLC is a powerful tool for achieving high purity.[4]
Product Instability on Silica Gel The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.Neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent).Consider using a less acidic stationary phase like alumina.
Tailing during Chromatography The N-H proton of the pyrrole ring can interact with the silica gel, leading to peak tailing and poor separation.Add a small amount of a volatile amine (e.g., triethylamine) or a polar solvent like methanol to the eluent to improve the peak shape.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate a hypothetical synthetic workflow and a troubleshooting decision tree.

G cluster_0 Hypothetical Synthesis of this compound A Substituted 2,3-Diamino-4,5-difluoropyridine C Cyclization Reaction A->C B Cyclizing Agent (e.g., Glyoxal) B->C D Crude Product Mixture C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: A simplified workflow for a potential synthesis of this compound.

G Start Low Yield or Complex Mixture CheckPurity Verify Starting Material Purity Start->CheckPurity CheckPurity->Start Impure OptimizeCond Optimize Reaction Conditions (Temp, Time, Solvent) CheckPurity->OptimizeCond Purity OK InertAtmosphere Ensure Inert Atmosphere OptimizeCond->InertAtmosphere AnalyzeByproducts Analyze Byproducts by LC-MS InertAtmosphere->AnalyzeByproducts Purification Optimize Purification Protocol AnalyzeByproducts->Purification Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Experimental Protocol: General Guidance for Byproduct Identification

Should you encounter an unknown impurity, the following is a general workflow for its identification.

  • Isolation:

    • Develop an HPLC method to achieve baseline separation of the impurity from the main product.[4]

    • Scale up the separation using preparative HPLC to isolate a sufficient amount of the impurity for spectroscopic analysis (typically >1 mg).

  • Mass Determination:

    • Submit the isolated impurity for high-resolution mass spectrometry (HRMS) to determine its exact mass and predict the elemental composition.

  • Structural Elucidation:

    • Acquire a high-field 1H NMR spectrum. Compare the chemical shifts, coupling constants, and integration to the desired product.

    • Obtain a 19F NMR spectrum to determine if the fluorine atoms are still present and in what chemical environment.

    • Acquire a 13C NMR spectrum to identify the number and types of carbon atoms.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between atoms and confirm the structure.

  • Confirmation:

    • Based on the spectroscopic data, propose a structure for the byproduct.

    • If possible, devise a synthetic route to independently synthesize the proposed byproduct and compare its analytical data (retention time, mass spectrum, NMR spectra) with the isolated impurity for confirmation.

References

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(12), 2143. [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Li, J., & Wang, T. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. [Link]

  • Jadhav, S. A., & Singh, S. K. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(27), 5349-5383. [Link]

Sources

optimization of reaction conditions for fluorinated 7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated 7-azaindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. 7-Azaindoles are privileged structures in medicinal chemistry, and the introduction of fluorine can significantly enhance their pharmacological properties.[1][2] However, the synthesis of fluorinated 7-azaindoles can present unique challenges due to the electronic nature of the pyridine ring and the specific reactivity of fluorinating agents.[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you optimize your reaction conditions and achieve your target molecules efficiently.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of fluorinated 7-azaindoles in a question-and-answer format.

Low or No Product Yield

Question: I am attempting a Chichibabin-type cyclization to synthesize a 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile using LDA, but my yields are consistently low. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this LDA-mediated condensation are often due to suboptimal reaction conditions and competing side reactions.[4][5] Here’s a breakdown of potential issues and how to address them:

  • Stoichiometry of LDA: Using only a stoichiometric amount (1.0-1.1 equivalents) of LDA is often insufficient and can lead to poor yields (15-20%).[4] It is crucial to use at least 2.1 equivalents of LDA. The excess base is necessary to drive the reaction to completion, likely by preventing reversible side reactions and ensuring full deprotonation.[4]

  • Order of Addition: The order in which you add your reagents can significantly impact the outcome. While adding the picoline to the LDA first, followed by the nitrile, is a common approach, reversing the order of addition (adding the nitrile to the LDA first, then the picoline) has been shown to provide slightly better yields (82% vs. 80%).[4] It is recommended to experiment with both addition orders to find the optimal condition for your specific substrate.

  • Temperature Control: These reactions are typically run at low temperatures (-40 °C).[4] Deviation from the optimal temperature can lead to the formation of side products. Ensure your cooling bath is stable and the internal reaction temperature is monitored.

  • Purity of Reagents: As with any organometallic reaction, the purity of your reagents and the dryness of your solvent (THF) are critical. Impurities or moisture can quench the LDA and other reactive intermediates, leading to lower yields.[5]

Formation of 7-Azaindoline Byproduct

Question: I am trying to synthesize a 7-azaindole via a domino reaction of 2-fluoro-3-methylpyridine with an arylaldehyde, but I am isolating the corresponding 7-azaindoline instead. Why is this happening and how can I favor the formation of the desired 7-azaindole?

Answer:

The selective formation of 7-azaindole versus 7-azaindoline in this domino reaction is highly dependent on the choice of the alkali-amide base.[3] The counterion of the base plays a crucial role in determining the reaction pathway.

  • Base Selection: The use of Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) has been shown to selectively produce the 7-azaindoline.[3][6] In contrast, Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) favors the formation of the 7-azaindole.[3][6] Therefore, to obtain the desired 7-azaindole, you should switch your base from LiN(SiMe₃)₂ to KN(SiMe₃)₂.

Causality: The difference in chemoselectivity is attributed to the nature of the metal counterion. Lithium cations are smaller and form stronger coordinate bonds, which may stabilize the intermediate leading to the reduced azaindoline product. Potassium cations are larger and form more ionic bonds, which may favor the elimination pathway leading to the aromatic azaindole.

Poor Regioselectivity in Fluorination

Question: I am attempting to directly fluorinate a 7-azaindole scaffold using an electrophilic fluorinating agent, but I am getting a mixture of isomers. How can I improve the regioselectivity of this reaction?

Answer:

Direct electrophilic fluorination of the 7-azaindole ring can be challenging due to the presence of two electron-rich rings and the deactivating effect of the pyridine nitrogen.[1] The regioselectivity is influenced by the electronic properties of the substrate and the reaction conditions.

  • Choice of Fluorinating Agent: Different electrophilic fluorinating agents exhibit varying levels of reactivity and selectivity. Common agents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[7][8][9] The choice of agent can influence the isomeric ratio of the products. It is advisable to screen a few different fluorinating agents to find the one that gives the best selectivity for your specific substrate.

  • Protecting Groups: The N-H of the pyrrole ring can be a site of reaction and can also influence the electronic distribution in the ring system. Protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, Ts) can alter the regioselectivity of the electrophilic attack.

  • Directed Metalation: For highly regioselective fluorination, a directed metalation approach followed by quenching with an electrophilic fluorine source is often more effective than direct fluorination. This involves deprotonating a specific position on the ring with a strong base (e.g., LDA, n-BuLi) to form an organolithium species, which is then reacted with an electrophilic fluorine source like NFSI.

  • Alternative Synthetic Routes: If direct fluorination proves unselective, consider alternative strategies where the fluorine atom is introduced earlier in the synthesis. For example, starting with a pre-fluorinated pyridine derivative to construct the 7-azaindole ring system.[3][4] Another approach is the Balz-Schiemann reaction on an amino-substituted 7-azaindole.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing fluorinated 7-azaindoles?

A1: Several key strategies are employed for the synthesis of fluorinated 7-azaindoles:

  • Building from a Fluorinated Precursor: A common and often highly regioselective method involves starting with a fluorinated pyridine derivative, such as 2-fluoro-3-picoline, and then constructing the pyrrole ring.[3][4]

  • Electrophilic Fluorination: This involves the direct fluorination of a pre-formed 7-azaindole ring using an electrophilic fluorine source (e.g., Selectfluor®, NFSI).[1][7] This method can sometimes lead to issues with regioselectivity.

  • Nucleophilic Aromatic Substitution (SNA_r): If you have a 7-azaindole with a good leaving group (like a chloro or nitro group) at the desired position, you can introduce fluorine via nucleophilic aromatic substitution using a fluoride source like KF or TBAF.[10]

  • Balz-Schiemann Reaction: This classic method involves the conversion of an amino group on the 7-azaindole ring to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., HBF₄) to install the fluorine atom.[1]

Q2: How does the presence of the pyridine nitrogen affect the fluorination reaction?

A2: The sp² nitrogen in the pyridine ring is electron-withdrawing, which makes the 7-azaindole ring system electron-deficient.[3] This has several consequences for fluorination reactions:

  • Deactivation towards Electrophilic Attack: The electron-deficient nature of the pyridine ring deactivates the entire bicyclic system towards electrophilic attack, making direct electrophilic fluorination more challenging compared to indole.

  • Challenges in Traditional Indole Syntheses: Many traditional methods for indole synthesis, such as the Fischer, Bartoli, and Reissert approaches, are often unsuitable for constructing the 7-azaindole core because they rely on electron-rich starting materials.[3]

  • Site of Basicity: The pyridine nitrogen is the most basic site in the molecule and can be protonated or coordinate to Lewis acids, which can affect the reactivity and solubility of the substrate.

Q3: What role do fluoride ions play in copper-catalyzed reactions involving 7-azaindoles?

A3: In copper-catalyzed N-arylation reactions of 7-azaindole N-oxides, fluoride ions (F⁻) play a crucial and multifaceted role.[11][12][13] Spectroscopic and crystallographic studies have shown that fluoride ions are vital for the formation of the catalytically active monomeric fluorinated Cu(II)-complex.[11][12][14] The fluoride can act as both a promoter for the catalyst and, in some cases, as a complementary component to a base.[11][12] The presence of a fluoride source, such as CuF₂ or an additive like TBAF, can be essential for the reaction to proceed efficiently.[13]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

This protocol is adapted from the procedure described by Collum and coworkers.[4]

Materials:

  • 2-Fluoro-3-picoline

  • Benzonitrile

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for air-sensitive reactions (Schlenk line, argon/nitrogen atmosphere)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (2.1 equivalents) in anhydrous THF. Cool the solution to -40 °C. Slowly add n-BuLi (2.1 equivalents) dropwise while maintaining the temperature. Stir the solution at -40 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Reaction: To the freshly prepared LDA solution at -40 °C, add 2-fluoro-3-picoline (1.0 equivalent) dropwise. Stir the resulting deep red solution for 60 minutes at -40 °C.

  • Addition of Nitrile: Add benzonitrile (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at -40 °C.

  • Reaction Completion and Quench: Stir the reaction mixture for an additional 2 hours at -40 °C. The reaction can be monitored by TLC or LC-MS. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-7-azaindole.

Data Summary

Table 1: Influence of Base on the Synthesis of 7-Azaindoles and 7-Azaindolines [3]

Starting MaterialsBase (3 equiv.)SolventTemp. (°C)Time (h)Major Product
2-Fluoro-3-picoline + BenzaldehydeKN(SiMe₃)₂iPr₂O110127-Azaindole
2-Fluoro-3-picoline + BenzaldehydeLiN(SiMe₃)₂iPr₂O110127-Azaindoline

Visualizations

Troubleshooting Low Yield in Chichibabin Cyclization

Troubleshooting_Chichibabin start Low Yield in Chichibabin Cyclization check_lda Check LDA Stoichiometry start->check_lda check_temp Verify Temperature Control start->check_temp check_purity Assess Reagent/Solvent Purity start->check_purity check_addition Optimize Order of Addition start->check_addition solution_lda Use >2.1 equivalents of LDA check_lda->solution_lda < 2.1 eq.? solution_temp Maintain at -40 °C check_temp->solution_temp Incorrect? solution_purity Use pure, dry reagents and solvent check_purity->solution_purity Impure? solution_addition Experiment with reverse addition check_addition->solution_addition Suboptimal?

Caption: Decision tree for troubleshooting low yields in the Chichibabin synthesis of 7-azaindoles.

Selective Synthesis of 7-Azaindole vs. 7-Azaindoline

Selectivity_Diagram start 2-Fluoro-3-methylpyridine + Arylaldehyde base_choice Choice of Alkali-Amide Base start->base_choice kn_path KN(SiMe3)2 base_choice->kn_path Potassium Counterion li_path LiN(SiMe3)2 base_choice->li_path Lithium Counterion azaindole 7-Azaindole (Desired Product) kn_path->azaindole azaindoline 7-Azaindoline (Byproduct) li_path->azaindoline

Caption: Influence of the base counterion on the selective synthesis of 7-azaindoles.

References

  • Chen, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehydes. The Royal Society of Chemistry. [Link]

  • Kumar, A., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]

  • American Chemical Society. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Publications. [Link]

  • Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]

  • Guillou, S., et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Tetrahedron. [Link]

  • ResearchGate. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions | Request PDF. [Link]

  • ACS Figshare. (2023). 7‑Azaindole N‑Oxide (7-AINO) Mediated Cu-Catalyzed N‑Arylation: Mechanistic Investigation into the Role of Fluoride Ions. [Link]

  • Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. [Link]

  • Shibasaki, M., et al. (2019). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Catalysts. [Link]

  • El-Ghanam, A. M. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • O'Hagan, D. (2010). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Gande, S., et al. (2023). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. [Link]

  • Kalow, J. A. (2013). Catalytic strategies for asymmetric nucleophilic fluorination using a latent HF source: development and mechanistic investigations. Princeton Dataspace. [Link]

  • Ichitsuka, T., et al. (2014). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. [Link]

  • Princeton Chemistry. (2020). Method for Nucleophilic Fluorination Advanced by Doyle Group. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • Wang, P., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C−H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

  • The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2022). MDPI. [Link]

  • Beilstein Journals. (2010). Stereoselectively fluorinated N-heterocycles: a brief survey. [Link]

  • ResearchGate. (2013). Synthesis and reactivity of fluorinated heterocycles. [Link]

  • Kitamura, M. (2018). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules. [Link]

  • Mlostoń, G., et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]

  • Hodson, H. F., et al. (1994). Electrophilic fluorination in the synthesis of new fluoroindoles. Tetrahedron. [Link]

  • Chen, C., et al. (2006). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2013). Optimization of reaction condition. [Link]

  • ResearchGate. (2022). Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa. [Link]

  • Sabisz, M., et al. (2021). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules. [Link]

  • Guillarme, S., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • Li, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. [Link]

  • Basavanag, U. M., et al. (2017). Azaindole Therapeutic Agents. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Purification of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this fluorinated heterocyclic compound.

Introduction

This compound is a vital building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The presence of two fluorine atoms on the 7-azaindole core significantly influences the molecule's physicochemical properties, which can present unique challenges during purification.[3][4] This guide is designed to provide practical, experience-driven solutions to overcome these hurdles.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions.

Issue 1: Co-elution of Impurities During Column Chromatography

Symptoms:

  • Broad peaks or poor separation of the product from impurities in the chromatogram.

  • Fractions containing the desired product are still contaminated with starting materials or byproducts.

Possible Causes & Solutions:

Possible CauseSuggested Action
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the target compound from closely related impurities. Perform a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems to identify the ideal mobile phase. For structurally similar impurities, a gradient elution on a flash chromatography system may be necessary.[5]
Column Overloading Exceeding the capacity of the silica gel can lead to poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[6] If a large quantity of material needs to be purified, consider using a larger column.
Presence of Acidic or Basic Impurities The difluorinated pyrrolopyridine may interact with acidic sites on the silica gel, causing tailing or streaking. Adding a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds, can neutralize these sites and improve peak shape.[6]
Issue 2: Product "Oiling Out" During Crystallization

Symptoms:

  • Instead of forming solid crystals, the compound separates from the solution as an oil upon cooling.

Possible Causes & Solutions:

Possible CauseSuggested Action
Solution is Supersaturated or Cooled Too Quickly Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Try adding a small amount of hot solvent to redissolve the oil, then allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.[6]
Presence of Impurities Impurities can inhibit crystal formation. If "oiling out" persists, consider a preliminary purification step, such as a quick filtration through a plug of silica, before attempting crystallization again.[6]
Incorrect Solvent Choice The solubility of fluorinated compounds can be challenging to predict.[7] Experiment with a variety of solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when hot.
Lack of Nucleation Sites Crystal growth requires a starting point. Scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites. Alternatively, adding a seed crystal of the pure compound can induce crystallization.[6]
Issue 3: Low Recovery After Aqueous Work-up

Symptoms:

  • Significantly lower than expected yield of the crude product after extraction.

Possible Causes & Solutions:

Possible CauseSuggested Action
Product Solubility in the Aqueous Phase The introduction of fluorine atoms can alter the pKa of the molecule, potentially increasing its solubility in aqueous layers, especially if the pH is not optimal.[7] Minimize the volume of aqueous washes or perform a back-extraction of the combined aqueous layers with an organic solvent to recover any dissolved product.[5]
Emulsion Formation Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping the product. Instead of shaking, gently invert the separatory funnel multiple times. If an emulsion does form, adding a saturated solution of sodium chloride (brine) can help to break it.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification techniques for this compound?

A1: The most common and effective techniques are:

  • Silica Gel Flash Column Chromatography: This is a standard and often effective method for purifying pyrrolopyridine derivatives.[5] The choice of eluent is critical and should be optimized using TLC.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For difficult separations of closely related impurities, preparative RP-HPLC can be a powerful tool.[7] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[8]

  • Crystallization: This is an excellent final purification step to obtain highly pure material.[7] Finding the right solvent or solvent mixture is key.

Q2: How do the fluorine atoms on the pyridine ring affect purification?

A2: The two fluorine atoms have several effects:

  • Altered Polarity and Solubility: Fluorine's high electronegativity impacts the molecule's overall polarity and solubility, which can make it behave differently from its non-fluorinated analogs during chromatography and crystallization.[3][4]

  • Changes in pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrole and pyridine nitrogens, affecting the compound's ionization state and its interaction with acidic or basic stationary phases.[7]

  • Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, which can be leveraged for specialized purification techniques like fluorous solid-phase extraction (F-SPE).[7]

Q3: What are some common impurities I might encounter in the synthesis of this compound?

A3: While specific impurities depend on the synthetic route, you might encounter:

  • Starting Materials: Incomplete reactions can leave unreacted starting materials in the crude product.[5]

  • Partially Fluorinated Intermediates: If the synthesis involves sequential fluorination steps, you may have compounds with only one fluorine atom.

  • Isomers: Depending on the synthetic strategy, other positional isomers of the difluorinated pyrrolopyridine could be formed.

  • Degradation Products: The 7-azaindole core can be sensitive to strong acids, bases, or high temperatures, potentially leading to degradation.[5]

Q4: Can I use normal-phase HPLC for purification?

A4: While reverse-phase HPLC is more common for this type of compound, normal-phase HPLC can also be effective. It may offer different selectivity for certain impurities. A typical normal-phase setup would use a silica or diol column with a non-polar mobile phase like hexane and a more polar modifier like ethanol or isopropanol.

Q5: My compound appears to be degrading on the silica gel column. What should I do?

A5: If you suspect degradation on silica gel, you have a few options:

  • Test Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots appear.[6]

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a C18 reverse-phase column.[6]

  • Deactivate the Silica: You can try to neutralize the acidic sites on the silica gel by pre-treating the column with a solvent system containing a small amount of a base like triethylamine.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the optimized solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential candidate solvent. Allow it to cool to see if crystals form.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and then filter it while hot through a fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visual Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude this compound tlc TLC Analysis start->tlc column_chrom Silica Gel Column Chromatography tlc->column_chrom Good Separation hplc Preparative HPLC tlc->hplc Poor Separation / Streaking cryst Crystallization column_chrom->cryst Partially Pure pure_product Pure Product column_chrom->pure_product >95% Pure cryst->pure_product High Purity Crystals re_purify Re-purify or try alternative method cryst->re_purify Oiling Out / Low Recovery hplc->pure_product re_purify->column_chrom

Caption: Decision workflow for selecting a purification method.

Troubleshooting Crystallization

Crystallization_Troubleshooting start Attempt Crystallization oiling_out Problem: Oiling Out Add more hot solvent Cool slowly Scratch flask Add seed crystal start->oiling_out Oil forms low_recovery Problem: Low Recovery Use less solvent Ensure complete precipitation start->low_recovery Few crystals no_crystals Problem: No Crystals Form Concentrate solution Try anti-solvent Scratch / Seed start->no_crystals Clear solution remains success Pure Crystals oiling_out->success low_recovery->success no_crystals->success

Caption: Troubleshooting common crystallization issues.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
  • BenchChem. (n.d.). Byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis.
  • SIELC Technologies. (n.d.). Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Girish, Y. R., & Pal, S. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Kuchar, M., et al. (2021). Fluorinated Heterocycles. ResearchGate.
  • Larhed, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Li, G., et al. (2024). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 7-azaindole scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their coupling experiments. The unique electronic and structural properties of 7-azaindoles present specific hurdles that require careful consideration and optimization of reaction conditions.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section explains the underlying chemical principles and provides actionable, field-proven solutions to help you overcome common obstacles and achieve successful, high-yielding couplings.

Troubleshooting Guides & FAQs

Question 1: My Suzuki coupling with a 7-haloazaindole is giving very low or no yield. What are the most likely causes?

Low to no yield in the Suzuki coupling of 7-azaindoles is a common issue that can typically be traced back to a few key factors related to the substrate's inherent properties. The primary culprits are often catalyst inhibition or poisoning and the instability of one of the coupling partners.

  • Catalyst Inhibition/Poisoning by the Azaindole Nitrogen: The 7-azaindole ring system contains a pyridine-like nitrogen atom (at position 7) which is Lewis basic. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[1][2] This coordination can interfere with any step of the catalytic cycle, from oxidative addition to reductive elimination.

  • Poor Oxidative Addition: While less common with aryl iodides and bromides, aryl chlorides can be challenging substrates for oxidative addition.[3][4] The electron-rich nature of the 7-azaindole ring can also make oxidative addition more difficult compared to electron-poor aryl halides.[5]

  • Boronic Acid/Ester Decomposition: Boronic acids, especially heteroaryl boronic acids, can be unstable under Suzuki coupling conditions.[6][7][8][9] The primary decomposition pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][8] This is often exacerbated by strong bases and the presence of water in the reaction mixture.

  • Inactive Catalyst or Reagents: As with any chemical reaction, the quality and purity of your reagents are paramount. An inactive palladium source, oxidized phosphine ligands, or impure starting materials can all lead to reaction failure.[10][11]

Question 2: How can I mitigate catalyst poisoning by the 7-azaindole nitrogen?

Overcoming catalyst inhibition is crucial for a successful reaction. The strategy revolves around either protecting the nitrogen or choosing a catalytic system that is less susceptible to poisoning.

  • N-Protection of the Azaindole: Protecting the indole nitrogen (at position 1) with a suitable protecting group can modulate the electronics of the ring system and, in some cases, mitigate the inhibitory effects of the pyridine nitrogen. Tosyl (Ts) or para-methoxybenzyl (PMB) groups are commonly used.[12][13] However, this adds extra steps to your synthesis (protection and deprotection).

  • Choice of Ligand: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich, Lewis-basic substrates like 7-azaindoles, bulky, electron-rich phosphine ligands are often the solution.[11][14][15] These ligands can promote the desired catalytic steps and minimize the inhibitory coordination of the azaindole nitrogen.

    • Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[11][14] They create a sterically hindered palladium center that can favor the productive catalytic cycle over catalyst deactivation.

    • N-Heterocyclic Carbenes (NHCs) are another class of ligands that have shown success in challenging coupling reactions.

The following diagram illustrates a troubleshooting workflow for addressing low yield, starting with the most common issues.

G start Low Yield in 7-Azaindole Suzuki Coupling check_catalyst Issue: Catalyst Inhibition/Poisoning? start->check_catalyst check_boronic_acid Issue: Boronic Acid Decomposition? start->check_boronic_acid check_conditions Issue: Suboptimal Reaction Conditions? start->check_conditions solution_ligand Solution: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->solution_ligand Yes solution_precatalyst Solution: Use Air-Stable Precatalyst (e.g., Buchwald G3/G4) check_catalyst->solution_precatalyst Yes solution_boronic_ester Solution: Use Boronic Pinacol Ester or MIDA Boronate check_boronic_acid->solution_boronic_ester Yes solution_base Solution: Screen Weaker Bases (K2CO3, KF) or Anhydrous Conditions check_boronic_acid->solution_base Yes solution_optimization Solution: Optimize Base, Solvent, and Temperature check_conditions->solution_optimization Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Question 3: I'm observing a significant amount of protodeboronated side product. What can I do to prevent this?

Protodeboronation is a common side reaction that consumes your boronic acid and reduces the yield of your desired product.[8] Here are several strategies to minimize it:

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative is a highly effective strategy.

    • Pinacol esters (Ar-B(pin)) are widely used as they are more stable than the corresponding boronic acids and can be easily purified by chromatography.[16][17]

    • N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (DABO) boronates are exceptionally stable, often crystalline solids that can be stored for extended periods and are compatible with a wide range of reaction conditions.[6][7]

  • Modify Reaction Conditions:

    • Use a milder base: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[3] Consider switching from strong bases like K3PO4 or NaOH to milder options like K2CO3 or KF.[11]

    • Anhydrous conditions: Since water is often the proton source for this side reaction, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation.[11]

Protocol: Preparation of a Diethanolamine (DABO) Boronate Adduct

This protocol describes a simple method to protect a boronic acid, enhancing its stability.[7]

  • Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent, such as methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.

  • Precipitation: You may observe the initial solid dissolving completely, followed by the formation of a precipitate.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable diethanolamine adduct can now be used directly in your Suzuki coupling reaction.

Question 4: What are the best practices for setting up a Suzuki coupling reaction with a 7-azaindole?

A successful Suzuki coupling requires careful attention to detail, especially when dealing with sensitive substrates. Here is a summary of recommended starting conditions and best practices.

ParameterRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Pd₂(dba)₃ is a reliable Pd(0) source. Buchwald precatalysts are air-stable, highly active, and ensure a 1:1 ligand-to-palladium ratio, improving reproducibility.[4][14]
Ligand SPhos, XPhos, or other bulky biarylphosphinesEssential for coupling with Lewis-basic heterocycles to prevent catalyst poisoning and promote efficient catalytic turnover.[12][14] Use a 1:1 to 1.2:1 ligand-to-palladium ratio.
Base K₂CO₃ or K₃PO₄ (finely ground)K₃PO₄ is a strong base effective for many challenging couplings.[14] K₂CO₃ is a milder alternative that can help reduce protodeboronation.[13][18] Ensure the base is dry and finely powdered for optimal reactivity.
Solvent Dioxane/H₂O, Toluene/H₂O, or 2-MeTHFThe choice of solvent is critical and often requires screening.[19][20] A biphasic system with water is common, but anhydrous conditions may be necessary to prevent protodeboronation. Ensure solvents are thoroughly degassed.
Boron Source Boronic Pinacol EsterMore stable than the corresponding boronic acid, reducing the risk of decomposition and improving stoichiometry.[9][16] Use 1.1–1.5 equivalents.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxidation of the Pd(0) catalyst and phosphine ligands.[3][11] Degas the reaction mixture thoroughly before adding the catalyst.
Temperature 80–110 °CHigher temperatures are often required to drive the reaction to completion, but excessive heat can lead to degradation.[17][19] Monitor the reaction progress closely.
General Experimental Protocol:
  • Setup: To a dry reaction vessel, add the 7-haloazaindole (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (2.0–3.0 equiv.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (or palladium source and ligand) and add it to the reaction mixture under a positive flow of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

The following diagram outlines the catalytic cycle of the Suzuki-Miyaura coupling, highlighting the key steps where issues can arise.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X (7-Haloazaindole) note_pd0 Problem: Catalyst poisoning by 7-azaindole N-coordination. Solution: Use bulky ligands to shield Pd. Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ + Base note_oxadd Problem: Slow with Ar-Cl or electron-rich systems. Solution: Use electron-rich, bulky ligands. RedElim Reductive Elimination Transmetal->RedElim note_transmetal Problem: Protodeboronation of Ar'-B(OR)₂. Solution: Use boronic esters, milder base, or anhydrous conditions. RedElim->Pd0 Ar-Ar' (Product)

Sources

Technical Support Center: Overcoming Solubility Challenges with 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine and offers practical, evidence-based strategies to overcome common challenges encountered during its use in research and development. As a difluorinated derivative of 7-azaindole, this compound presents a unique physicochemical profile that requires a nuanced approach to achieve successful dissolution in both aqueous and organic media.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental questions regarding the solubility of this compound, explaining the underlying chemical principles that govern its behavior.

Q1: What intrinsic properties of this compound contribute to its solubility challenges?

A1: The solubility of this compound is governed by a balance of factors inherent to its molecular structure. The planar, aromatic 7-azaindole core can lead to strong crystal lattice packing (high lattice energy), making it difficult for solvent molecules to break apart the solid state. The introduction of two fluorine atoms significantly increases the molecule's lipophilicity and can alter its electrostatic potential, further complicating interactions with polar solvents.[1][2] While azaindole scaffolds can offer improved aqueous solubility over indole counterparts due to the pyridine nitrogen's hydrogen bonding capability, the strong electron-withdrawing nature of fluorine can modulate the basicity of this nitrogen, affecting solubility in acidic media.[3]

Q2: I am working with this compound for the first time. What are the best starting solvents to try for initial dissolution tests?

A2: Based on solubility data for the parent 7-azaindole scaffold, polar aprotic solvents are an excellent starting point. These solvents can disrupt the crystal lattice without the complexities of hydrogen bonding competition that protic solvents might introduce. A recommended screening panel is provided in the table below.

Solvent ClassRecommended SolventsRationale & Expected Performance
Polar Aprotic Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Often provide the highest solubility for 7-azaindole derivatives. Ideal for creating stock solutions.
Polar Protic Methanol, Ethanol, IsopropanolGenerally effective, but solubility may be lower than in polar aprotic solvents. Useful for reactions and some purifications.
Chlorinated Dichloromethane (DCM), ChloroformGood for less polar applications and extractions.
Non-Polar Toluene, Hexanes, Diethyl EtherVery low solubility is expected. Primarily useful as anti-solvents for crystallization.

Q3: How does difluorination at the 4- and 5-positions specifically impact aqueous solubility?

A3: The effect of fluorination is complex. The two fluorine atoms significantly increase the lipophilicity of the aromatic system, which would typically decrease aqueous solubility.[1] However, fluorine's potent electron-withdrawing properties also lower the pKa of the protonated pyridine nitrogen. This means the compound becomes more acidic (less basic) and requires a lower pH to become fully ionized. Ionization dramatically increases aqueous solubility. Therefore, while solubility in neutral water may be poor, it can be significantly enhanced in acidic buffers.[4]

Q4: Can I improve the aqueous solubility of my compound by adjusting the pH?

A4: Absolutely. If your compound possesses ionizable functional groups, pH modification is a powerful tool. The pyridine nitrogen in the 7-azaindole ring system can be protonated. By lowering the pH of your aqueous solution (e.g., using a citrate or phosphate buffer with pH < 5), you can increase the proportion of the protonated, charged species, which is significantly more water-soluble than the neutral form. This is a critical first step for preparing aqueous solutions for biological assays.[5]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step solutions to specific problems you may encounter during your experiments.

Issue 1: My compound precipitates when I dilute a high-concentration DMSO stock into an aqueous buffer for a biological assay.

This is a common problem known as "crashing out," which occurs when the final concentration of the compound exceeds its thermodynamic solubility limit in the final buffer/co-solvent mixture.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Reduce DMSO Stock Conc. & Re-dilute check_dmso->reduce_dmso Yes ph_adjust Protocol 1: pH Adjustment check_dmso->ph_adjust No reduce_dmso->start Still Precipitates cosolvent Protocol 2: Co-solvent Screening ph_adjust->cosolvent Fails success Compound Soluble ph_adjust->success Works surfactant Protocol 3: Surfactant Addition cosolvent->surfactant Fails cosolvent->success Works surfactant->success Works

Caption: Decision-making workflow for aqueous solubility issues.

  • Prepare Buffers: Make a series of biologically compatible buffers (e.g., Phosphate, Citrate) at various pH values (e.g., 7.4, 6.5, 5.5, 4.5).

  • Prepare Stock: Create a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Test Dilution: Add a small volume of the DMSO stock to each buffer to achieve the desired final concentration (ensure the final DMSO concentration is consistent and ideally <0.5%).

  • Observe: Vortex each sample and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the relevant temperature.

  • Analysis: Identify the lowest pH at which the compound remains fully dissolved. This pH should be used for subsequent experiments, provided it is compatible with your assay.

If pH adjustment is insufficient or incompatible with your experiment, screening alternative co-solvents is the next step.[6]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).

  • Prepare Stocks: Prepare 10 mM stock solutions of your compound in each selected co-solvent. If solubility is poor, use a mixture (e.g., 50:50 co-solvent:DMSO).

  • Test Dilution: Dilute each stock solution into your primary aqueous buffer to the target concentration.

  • Observe and Compare: Note which co-solvent system provides the best solubility with the lowest percentage of organic solvent.

Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[7]

  • Prepare Surfactant Solutions: Prepare your primary aqueous buffer containing low concentrations of a non-ionic surfactant (e.g., 0.1% Tween® 80 or 0.1% Polysorbate 20).

  • Prepare DMSO Stock: Use your standard 10 mM stock solution in 100% DMSO.

  • Test Dilution: Dilute the DMSO stock into the surfactant-containing buffers.

  • Observe: Compare the clarity of the solution to a control buffer without surfactant.

Issue 2: My compound has poor solubility in the desired solvent for a chemical reaction (e.g., Suzuki or Buchwald-Hartwig coupling).

Reaction success often depends on achieving a homogeneous solution. When solubility is limiting, a combination of solvent choice and physical methods is required.

G start Inadequate Solubility for Reaction solvent_screen Screen High-Boiling Polar Aprotic Solvents (DMF, DMSO, Dioxane, NMP) start->solvent_screen heat_sonicate Apply Gentle Heat (40-60°C) & Sonication solvent_screen->heat_sonicate check_sol Is Compound Dissolved? heat_sonicate->check_sol increase_temp Increase Temperature (monitor stability) check_sol->increase_temp No proceed Proceed with Reaction check_sol->proceed Yes solvent_mix Try Solvent Mixture (e.g., Toluene/DMF) increase_temp->solvent_mix Still Insoluble solvent_mix->proceed Dissolved

Sources

Technical Support Center: Synthesis of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of substituted 7-azaindoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of 7-azaindole synthesis. Our goal is to equip you with the expertise to anticipate, identify, and resolve common side reactions and synthetic challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted 7-azaindoles, and what are their primary limitations?

A1: The synthesis of the 7-azaindole scaffold is a significant area of research due to its prevalence in medicinal chemistry.[1][2] Key synthetic strategies include:

  • Fischer Indole Synthesis: A classic method involving the acid-catalyzed cyclization of a 2-pyridylhydrazone.[3][4] However, the electron-deficient nature of the pyridine ring can make this reaction challenging, often requiring harsh conditions and leading to low yields.[5]

  • Madelung Synthesis: This involves the intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures.[6] Similar to the Fischer synthesis, the vigorous reaction conditions can limit its applicability, especially for substrates with sensitive functional groups.[6][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like Suzuki, Sonogashira, and Heck couplings have become powerful tools for constructing the 7-azaindole ring system.[1][8][9] These reactions offer milder conditions and greater functional group tolerance but can be sensitive to catalyst choice, ligands, and reaction parameters.[8][10]

  • Chichibabin-like Cyclization: This method can construct the pyrrole ring onto a pyridine precursor.[8] For instance, reacting 2-fluoro-3-picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA) can yield the 7-azaindole scaffold.[8][11]

Q2: I am observing significant amounts of starting material in my final product after N-acetylation of 7-azaindole. What could be the cause?

A2: The presence of unreacted 7-azaindole after an N-acetylation reaction typically points to two main issues: incomplete acetylation or hydrolysis of the product.[12]

  • Incomplete Acetylation: This can be addressed by increasing the amount of the acetylating agent (e.g., acetic anhydride) or prolonging the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure completion.[12]

  • Product Hydrolysis: The N-acetyl group of 1-acetyl-7-azaindole is susceptible to hydrolysis, especially during aqueous work-up or if the product is exposed to moisture.[12] To mitigate this, ensure the work-up is performed quickly under neutral or slightly basic conditions and avoid acidic environments.[12]

Q3: My Fischer indole synthesis of a 2,3-disubstituted 7-azaindole is giving a low yield and a complex mixture of byproducts. What are the likely side reactions?

A3: The Fischer indole synthesis, while versatile, is prone to side reactions, especially with 2-pyridylhydrazones due to the deactivation of the pyridine ring.[3] Potential side reactions include:

  • Incomplete Cyclization: The high temperatures and acidic conditions required can lead to the decomposition of starting materials or intermediates.[13]

  • Formation of Regioisomers: If an unsymmetrical ketone is used, the reaction can proceed through two different enehydrazine intermediates, leading to a mixture of regioisomeric 7-azaindoles.[3]

  • Byproduct Formation: Intractable byproducts can form under the harsh reaction conditions, complicating purification.[3] The rate of cyclization and the potential for side reactions can be influenced by the enolization tendency of the starting ketone.[3]

To troubleshoot, consider optimizing the acid catalyst (polyphosphoric acid is common), reaction temperature, and time.[3]

Q4: In a domino reaction to synthesize a 7-azaindole, I am isolating the corresponding 7-azaindoline as the major product. How can I control the chemoselectivity?

A4: The selective formation of 7-azaindole versus 7-azaindoline in a domino reaction can be highly dependent on the choice of base.[5][8] For example, in the reaction of 2-fluoro-3-methylpyridine with an arylaldehyde, using lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) has been shown to favor the formation of the 7-azaindoline.[5][8] To selectively obtain the 7-azaindole, switching to potassium bis(trimethylsilyl)amide (KN(SiMe3)2) is recommended.[5][8]

II. Troubleshooting Guides

Guide 1: Managing C-Acetylation vs. N-Acetylation in 7-Azaindole

A common challenge in the functionalization of 7-azaindole is controlling the site of acetylation. While N-acetylation is often the desired outcome, C-acetylation at the C3 position of the pyrrole ring can occur as a significant side reaction, leading to the formation of 3-acetyl-7-azaindole and 1,3-diacetyl-7-azaindole.[12]

Problem: Formation of 3-Acetyl-7-azaindole and 1,3-Diacetyl-7-azaindole Impurities

Root Cause Analysis:

  • Reaction Temperature: Higher temperatures can favor electrophilic substitution on the electron-rich pyrrole ring, leading to C-acetylation.[12]

  • Reactivity of Acetylating Agent: Highly reactive acetylating agents can decrease the selectivity between N- and C-acetylation.

  • Stoichiometry: An excess of the acetylating agent can lead to di-acetylation.[12]

Troubleshooting Protocol:

StepActionRationale
1 Lower Reaction Temperature Perform the acetylation at a lower temperature (e.g., 0-5 °C) to kinetically favor the more reactive N-acetylation over C-acetylation.[12]
2 Select a Milder Acetylating Agent Consider using a less reactive acetylating agent to improve selectivity.
3 Control Stoichiometry Use a stoichiometric amount of the acetylating agent to minimize the formation of the di-acetylated byproduct.[12]
4 Optimize Reaction Time A shorter reaction time can help reduce the extent of C-acetylation. Monitor the reaction closely by TLC or LC-MS.[12]
5 Purification Strategy If C-acetylated impurities are formed, they can often be separated from the desired N-acetylated product by column chromatography on silica gel, taking advantage of polarity differences.[12]
Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are essential for synthesizing substituted 7-azaindoles.[1][9][14] However, issues such as low yield, catalyst deactivation, and homo-coupling can arise.

Problem: Low Yield in Suzuki-Miyaura Coupling for C-C Bond Formation

Root Cause Analysis:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical for efficient catalytic turnover.

  • Base Selection: The choice and stoichiometry of the base can significantly impact the reaction outcome.[8]

  • Reaction Conditions: Temperature, solvent, and the purity of starting materials all play a crucial role.[8]

  • Homo-coupling: Homo-coupling of the azaindole starting material can be a competing side reaction, especially with unprotected N-H groups.[15]

Troubleshooting Protocol:

StepActionRationale
1 Screen Catalysts and Ligands Evaluate different palladium precatalysts and ligands (e.g., XPhos, SPhos) to find the optimal combination for your specific substrates.[15][16]
2 Optimize the Base The choice of base (e.g., K2CO3, Cs2CO3) and its concentration should be carefully optimized. In some cases, a strong base like LiHMDS can be used to fully deprotonate the amine and azaindole, reducing undesired transmetallation.[15]
3 Adjust Reaction Temperature While higher temperatures can increase reaction rates, they can also lead to decomposition. Consider using microwave irradiation for rapid and uniform heating to improve reaction kinetics.[8]
4 Ensure Anhydrous Conditions Use anhydrous solvents and reagents, as water can lead to catalyst deactivation and side reactions.
5 Protecting Group Strategy Consider protecting the N-H of the 7-azaindole to prevent side reactions. The choice of protecting group can also influence the reactivity of the scaffold.[17][18]
Guide 3: Navigating Side Reactions in the Madelung Synthesis

The Madelung synthesis is a classical method for indole formation, but its harsh conditions can lead to a number of side reactions.[6]

Problem: Low Yield and Product Decomposition

Root Cause Analysis:

  • High Temperatures: The required high temperatures (200-400 °C) can cause thermal decomposition of the starting materials and the desired product.[6]

  • Strong Base: The use of strong bases like sodium or potassium alkoxides can promote undesired side reactions.[6]

  • Substrate Limitations: The reaction is generally limited to the preparation of 2-alkinylindoles, as other substitution patterns may not be easily accessible.[6]

Troubleshooting Protocol:

StepActionRationale
1 Employ Milder Conditions Modifications to the Madelung synthesis, such as using n-butyllithium as the base, can allow for smoother reactions at lower temperatures.[7]
2 Microwave-Assisted Synthesis Microwave irradiation can provide rapid and efficient heating, potentially reducing reaction times and minimizing thermal decomposition.[7]
3 Solvent-Free Conditions In some cases, running the reaction under solvent-free conditions with a suitable base like potassium tert-butoxide can improve yields.[7]
4 Alternative Synthetic Routes If the Madelung synthesis proves to be too harsh for your substrate, consider alternative, milder methods such as palladium-catalyzed cross-coupling reactions.[1][9]

III. Visualizing Key Processes

To aid in understanding the complex reaction dynamics, the following diagrams illustrate key concepts in 7-azaindole synthesis.

Acetylation_Selectivity 7-Azaindole 7-Azaindole 1-Acetyl-7-azaindole 1-Acetyl-7-azaindole 7-Azaindole->1-Acetyl-7-azaindole N-Acetylation (Desired) 3-Acetyl-7-azaindole 3-Acetyl-7-azaindole 7-Azaindole->3-Acetyl-7-azaindole C-Acetylation (Side Reaction) 1,3-Diacetyl-7-azaindole 1,3-Diacetyl-7-azaindole 1-Acetyl-7-azaindole->1,3-Diacetyl-7-azaindole Further Acetylation 3-Acetyl-7-azaindole->1,3-Diacetyl-7-azaindole Further Acetylation

Caption: Competing N- and C-acetylation pathways in 7-azaindole synthesis.

Troubleshooting_Suzuki_Coupling Low_Yield Low Yield in Suzuki Coupling Catalyst Suboptimal Catalyst/ Ligand Low_Yield->Catalyst Base Incorrect Base Choice/Amount Low_Yield->Base Temp Non-optimal Temperature Low_Yield->Temp Purity Impure Starting Materials Low_Yield->Purity Homo_Coupling Homo-coupling Side Reaction Low_Yield->Homo_Coupling Catalyst_Sol Screen Pd sources and ligands Catalyst->Catalyst_Sol Base_Sol Optimize base type and stoichiometry Base->Base_Sol Temp_Sol Adjust temperature/ Use microwave Temp->Temp_Sol Purity_Sol Purify starting materials Purity->Purity_Sol Homo_Coupling_Sol Use N-protection or stronger base Homo_Coupling->Homo_Coupling_Sol

Caption: Troubleshooting flowchart for low yields in Suzuki-Miyaura coupling.

IV. References

  • BenchChem. (n.d.). Technical Support Center: 1-Acetyl-7-azaindole Synthesis. Retrieved from

  • BenchChem. (n.d.). Optimization of reaction conditions for 7-Azaoxindole synthesis. Retrieved from

  • (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Russian Journal of Organic Chemistry, 50(10), 1474-1480. Retrieved from

  • Kim, S. H., et al. (2015). C–H activation with rhodium(III) catalysis. Angewandte Chemie International Edition, 54(1), 221-225.

  • Cacchi, S., & Fabrizi, G. (2011). Palladium-catalyzed coupling reactions in the synthesis of heterocycles. Chemical Reviews, 111(5), PR215-PR283.

  • Bandarage, U. K., et al. (2018). ROCK Inhibitors 3: Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho Kinase (ROCK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626.

  • Wang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline. Organic Letters, 24(10), 1965-1969. Retrieved from

  • de F. F. da Silva, N. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Retrieved from

  • Hughes, D. L. (2010). The Fischer Indole Synthesis. In Organic Reactions (Vol. 42, pp. 335-652). John Wiley & Sons, Inc.

  • Stambuli, J. P., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4536-4539. Retrieved from

  • Garg, N. K., & Sarpong, R. (2011). Strategies and tactics for the synthesis of indole alkaloids. Angewandte Chemie International Edition, 50(12), 2752-2774.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7945-7956. Retrieved from

  • Guérin, D. J., & Gribble, G. W. (2006). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Progress in Heterocyclic Chemistry, 18, 1-36. Retrieved from

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10. Retrieved from

  • Wikipedia contributors. (2023, November 11). Madelung synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Larsson, J., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2315-2319. Retrieved from

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10. Retrieved from

  • Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(82), 12306-12323. Retrieved from

  • de la Herrán, G., et al. (2016). Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane. The Journal of Organic Chemistry, 81(6), 2425-2437. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Retrieved from [Link]

  • Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(41), 14894-14903. Retrieved from [Link]

  • Patrick, S. L., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 4(11), 1646-1657. Retrieved from [Link]

  • Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. Retrieved from [Link]

  • de la Hoz, A., et al. (2008). Microwave assisted synthesis of indoles: Madelung's Reaction. ECSOC-12. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Purification of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine (also known as 4,5-difluoro-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges encountered during its synthesis and purification, providing expert insights and actionable protocols to help you improve the purity and yield of your final compound.

Troubleshooting Guide: From Crude to Pure

This section provides a structured approach to identifying and resolving common issues encountered during the purification of this compound.

Question 1: My initial purity assessment (TLC, LC-MS) of the crude product shows multiple components. What are the likely impurities?

Answer: The identity of impurities is intrinsically linked to the synthetic route employed. However, for 7-azaindole syntheses, several classes of impurities are common.

  • Unreacted Starting Materials & Reagents: This is the most common source of contamination. Incomplete reactions are a frequent issue.[1] For instance, if you are performing a cyclization, the acyclic precursor may remain.

  • Isomeric Byproducts: Depending on the precursors and reaction conditions, the formation of structural isomers of the azaindole core can occur. These often have very similar polarities to the desired product, making them particularly challenging to remove.[2]

  • Side-Reaction Products: Side reactions such as dimerization of starting materials (e.g., picoline derivatives) or reactions with solvents can generate unexpected byproducts.[3] For syntheses involving metal catalysts (e.g., Palladium), residual metals or coupling byproducts can also be present.[4]

  • Degradation Products: The 7-azaindole scaffold can be sensitive to overly harsh conditions, such as strong acids, bases, or high temperatures, leading to degradation.[1]

Recommended Action:

  • Full Characterization: Obtain a high-resolution mass spectrum (LC-MS) to determine the molecular weights of the impurities.[1]

  • NMR Analysis: If an impurity is present in a significant amount, 1D (¹H, ¹³C, ¹⁹F) and 2D NMR of the crude material can help identify its structure by comparing signals to those of known starting materials.

  • Review the Reaction: Monitor the reaction more closely using TLC or LC-MS to ensure it has gone to completion.[1] Consider optimizing conditions (temperature, time, stoichiometry) to minimize side reactions.[1]

Question 2: I'm struggling with poor separation during silica gel column chromatography. What can I do to optimize the process?

Answer: Silica gel flash column chromatography is a standard and effective method for purifying pyrrolopyridine derivatives.[1] If you are experiencing poor separation (e.g., co-elution of impurities, streaking), several parameters can be adjusted.

Potential Causes & Optimization Strategies:

Potential Cause Troubleshooting Suggestion
Suboptimal Solvent System (Eluent) The choice of eluent is critical. Use Thin-Layer Chromatography (TLC) to screen various solvent systems. A good system will show clear separation of spots with an Rf value for the desired product between 0.2 and 0.4. For azaindoles, common eluents include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[2]
Compound Streaking or Tailing Tailing is often caused by the interaction of the basic nitrogen atoms in the azaindole ring with the acidic silanol groups on the silica surface. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent system. This will neutralize the acidic sites and improve peak shape.[2]
Degradation on Silica Gel If your compound is particularly sensitive, the acidic nature of standard silica gel can cause degradation. In such cases, you can either use deactivated (neutral) silica gel or switch to an alternative stationary phase like neutral or basic alumina.[2]
Improper Column Packing or Loading Ensure the column is packed uniformly to prevent channeling. Dissolve the crude product in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel before dry-loading it onto the column. This ensures a narrow starting band and improves resolution.[2]
Experimental Protocol: General Column Chromatography
  • Solvent System Selection: Use TLC to identify an optimal solvent system (e.g., 30% Ethyl Acetate in Hexanes) that provides good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of dichloromethane or the eluent. Alternatively, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase. Gradually increase the polarity (gradient elution) to move the compounds down the column. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50%.[2]

  • Fraction Collection: Collect fractions and monitor their composition by TLC or LC-MS.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Below is a workflow for troubleshooting column chromatography issues.

G cluster_optimization Optimization Strategies start Crude Product Loaded outcome Poor Separation (Co-elution / Tailing) start->outcome check_tlc Analyze TLC Plates outcome->check_tlc rf_ok Rf is optimal (0.2-0.4) but tailing occurs check_tlc->rf_ok Tailing Issue rf_bad Poor spot separation (ΔRf is small) check_tlc->rf_bad Separation Issue add_base Add 0.5% Triethylamine to Eluent rf_ok->add_base change_solvent Modify Solvent System (e.g., switch to DCM/MeOH) rf_bad->change_solvent end_node Pure Fractions add_base->end_node change_stationary Switch Stationary Phase (e.g., Alumina, C18) change_solvent->change_stationary If still poor change_solvent->end_node If successful change_stationary->end_node

Caption: Troubleshooting workflow for column chromatography.

Question 3: My product contains a persistent impurity with a very similar polarity. What are my advanced purification options?

Answer: When impurities co-elute with your product, standard chromatography may not be sufficient. In this scenario, more advanced or orthogonal techniques are required.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The key is finding a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains soluble.

    • Solvent Screening: Test small amounts of your product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, heptane, toluene, or mixtures like ethyl acetate/heptane) to find a suitable system.

    • Procedure: Dissolve the impure solid in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): For very challenging separations, Prep HPLC offers significantly higher resolving power than flash chromatography.[1]

    • Method Development: An analytical HPLC method must be developed first to achieve baseline separation of the product from the impurity. This method is then scaled up for preparative work.

    • Stationary Phase: Reversed-phase columns (e.g., C18) are very common and provide a different separation mechanism (based on hydrophobicity) than normal-phase silica gel (based on polarity), making it an excellent orthogonal technique.[2][5]

  • Supercritical Fluid Chromatography (SFC): SFC is a modern preparative technique that uses supercritical CO₂ as the main mobile phase. It is often faster and uses less organic solvent than HPLC, and it can provide unique selectivity for separating closely related compounds.

Frequently Asked Questions (FAQs)

Q1: How can I best prevent the formation of impurities during the synthesis itself?

A1: The most effective purification strategy is to minimize the formation of impurities in the first place.

  • High-Purity Reagents: Always use high-purity, dry solvents and reagents. Verify the purity of your starting materials before beginning the synthesis.[1]

  • Inert Atmosphere: Many organometallic reagents and intermediates used in heterocyclic synthesis are sensitive to air and moisture. Running reactions under an inert atmosphere (Nitrogen or Argon) is crucial.

  • Temperature Control: Maintain strict control over the reaction temperature. Exothermic reactions or excessive heating can lead to side reactions and degradation.[1]

  • Reaction Monitoring: Do not simply run the reaction for a set amount of time. Actively monitor its progress by TLC or LC-MS to determine the optimal point to quench the reaction, avoiding the formation of degradation products from prolonged reaction times.[1]

Q2: Is this compound stable on silica gel?

A2: While many 7-azaindole derivatives are stable enough for silica gel chromatography, some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica.[2] If you observe significant streaking, low recovery, or the appearance of new spots on your TLC plate after spotting your compound, it may indicate on-column degradation. As mentioned in the troubleshooting guide, using a mobile phase additive like triethylamine or switching to a neutral stationary phase like alumina can resolve this.

Q3: What is the best way to store the purified this compound?

A3: Like many complex organic molecules, long-term stability is best ensured by storing the compound as a solid in a tightly sealed container, protected from light and moisture. For maximum longevity, storage in a freezer (-20 °C) under an inert atmosphere is recommended.

The general workflow from a crude synthetic product to a highly pure compound is summarized below.

Caption: General workflow for purification and analysis.

References

  • BenchChem. (n.d.). Byproduct Identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine Synthesis.
  • Guillou, S., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • Shaabani, A., et al. (n.d.). Rapid construction of tricyclic tetrahydrocyclopenta[6][7]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journals. Retrieved from

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Guidechem. (n.d.). What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?.
  • BenchChem. (n.d.). Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Progress in Chemistry. (2012). Synthesis of Azaindoles.
  • SIELC Technologies. (n.d.). Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column.
  • Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH.
  • Molecules. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.

Sources

Technical Support Center: Navigating the Instability of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, a key structural motif in modern medicinal chemistry, is a valued building block for synthesizing targeted therapeutics, particularly kinase inhibitors.[1][2] The strategic placement of two fluorine atoms on the 7-azaindole core significantly modulates the electronic properties, offering a powerful tool for enhancing binding affinity and metabolic stability. However, these same electron-withdrawing fluorine atoms render the molecule susceptible to degradation under common experimental conditions, presenting a significant challenge for researchers.

This guide provides a comprehensive framework for understanding and mitigating the instability of this compound in solution. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues, optimize your experimental design, and ensure the integrity of your results.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Instability

This section addresses the most common instability issues encountered in the laboratory, providing root cause analyses and actionable solutions.

Issue 1: Rapid Degradation in Protic Solvents (e.g., Methanol, Water, Ethanol)
  • Symptoms: You observe a gradual or rapid discoloration of your solution (often turning yellow to brown), a decrease in the starting material peak area by LC-MS, and the appearance of new, unexpected peaks corresponding to higher molecular weight species.

  • Root Cause Analysis: The pyridine ring of the 7-azaindole scaffold is electron-deficient, a characteristic that is significantly amplified by the two strongly electron-withdrawing fluorine atoms. This creates a highly electrophilic aromatic system that is primed for Nucleophilic Aromatic Substitution (SNAr).[3] Protic solvents, such as methanol or water, can act as nucleophiles, attacking the ring and displacing a fluoride ion. This process is often accelerated by heat or the presence of trace basic impurities.

SnAr_Pathway cluster_0 S_N_Ar Degradation Compound 4,5-Difluoro-1H- pyrrolo[2,3-b]pyridine Attack Nucleophilic Attack (S_N_Ar) Compound->Attack Solvent Protic Solvent (e.g., MeOH, H₂O) Solvent->Attack Product Monosubstituted Product (e.g., 4-Methoxy-5-fluoro...) Attack->Product Fluoride Displacement Further_Deg Further Degradation Products Product->Further_Deg

Caption: SNAr degradation pathway in the presence of nucleophilic protic solvents.

  • Recommended Solutions:

    • Prioritize Aprotic Solvents: Whenever your experimental design allows, use aprotic solvents. Dichloromethane (DCM), Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices that minimize the risk of SNAr.

    • Control pH in Aqueous Media: If an aqueous or protic solvent system is unavoidable (e.g., in biological assays or certain coupling reactions), maintain a slightly acidic pH (3-5). Protonating the pyridine nitrogen reduces the ring's susceptibility to nucleophilic attack. A common practice is to use a buffer or add a small amount of a modifying acid like trifluoroacetic acid (TFA).

    • Minimize Temperature: Perform reactions and handle solutions at the lowest practical temperature to reduce the rate of degradation.

  • Experimental Protocol: Comparative Stability Analysis

    • Solution Preparation: Prepare 1 mg/mL stock solutions of this compound in a range of solvents: DMSO, MeCN, Methanol, and a 1:1 MeCN/Water mixture.

    • Incubation: Aliquot each solution into sealed amber vials. Keep one set at room temperature and another at 4°C.

    • Time-Point Analysis: At t = 0, 2, 8, and 24 hours, analyze an aliquot from each vial by LC-MS.

    • Quantification: Record the peak area of the parent compound (m/z = 155.03 for [M+H]⁺).

    • Data Evaluation: Summarize the percentage of the parent compound remaining over time to identify the optimal solvent and storage conditions.

  • Data Presentation: Expected Stability Trends

Solvent SystemTemperature% Parent Remaining (24h)
100% DMSORoom Temp>98%
100% AcetonitrileRoom Temp>98%
100% MethanolRoom Temp<80%
1:1 MeCN/Water (pH 7)Room Temp<60%
1:1 MeCN/Water (pH 4)Room Temp>90%
Issue 2: Instability Under Basic Conditions (Organic or Inorganic Bases)
  • Symptoms: During a reaction involving a base (e.g., Suzuki, Buchwald-Hartwig, or simple deprotonation), you observe a rapid consumption of starting material but low yield of the desired product, often accompanied by the formation of a complex mixture or polymeric material.

  • Root Cause Analysis: There are two primary pathways for base-induced degradation:

    • N-H Deprotonation: The pyrrole N-H is acidic and can be readily deprotonated by common bases (e.g., K₂CO₃, NaH, LDA). The resulting anion is a highly reactive species that can undergo undesired side reactions, such as dimerization or alkylation, if not immediately consumed in the desired reaction pathway.

    • Nucleophilic Attack: Strong, nucleophilic bases (e.g., hydroxides, alkoxides, or even some amines at high temperatures) can directly engage in an SNAr reaction, displacing one of the fluorine atoms, similar to the mechanism seen with protic solvents.

Base_Instability cluster_Deprotonation N-H Deprotonation Pathway cluster_SnAr Nucleophilic Substitution Pathway A 4,5-Difluoro-1H- pyrrolo[2,3-b]pyridine C Pyrrole Anion (Reactive Intermediate) A->C Deprotonation B Any Base (e.g., K₂CO₃, NaH) B->C D Dimerization/ Polymerization C->D E 4,5-Difluoro-1H- pyrrolo[2,3-b]pyridine G S_N_Ar Reaction E->G F Nucleophilic Base (e.g., NaOH, Et₃N) F->G H Substituted Byproduct G->H

Caption: Dual pathways for base-induced degradation of the scaffold.

  • Recommended Solutions:

    • Protect the Pyrrole Nitrogen: For multi-step syntheses, especially those involving strong bases or harsh conditions, protecting the pyrrole nitrogen is the most robust strategy. Common protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) effectively prevent deprotonation and improve stability.[4]

    • Select the Right Base: If protection is not feasible, carefully choose the base. For cross-coupling reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over organic amines. Use the mildest base that effectively promotes the desired reaction.

    • Optimize Reaction Conditions:

      • Inert Atmosphere: Always run base-mediated reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxygen-mediated side reactions with the reactive anionic intermediate.

      • Low Temperature: Add the base at a low temperature (e.g., 0 °C or below) and allow the reaction to warm slowly. This helps control exotherms and minimizes the lifetime of reactive intermediates.

      • Degassed Solvents: For palladium-catalyzed reactions, using degassed solvents is critical to prevent oxidation of the catalyst and potential side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound and its solutions? A1: Proper storage is critical to ensure long-term viability.

FormTemperatureAtmosphereLight ConditionAdditional Notes
Solid 2-8°C (short-term) or -20°C (long-term)Store under inert gas (Argon or Nitrogen)Protect from light (use amber vials)Ensure container is tightly sealed to prevent moisture uptake.
Solution -20°C to -80°CStore under inert gas (Argon or Nitrogen)Protect from light (use amber vials)Use a vial with a septum for repeated use. Avoid repeated freeze-thaw cycles by preparing and storing aliquots.[5]

Q2: I'm planning a Buchwald-Hartwig amination on a related chloro-substituted 7-azaindole. Can I apply the same stability principles? A2: Absolutely. The principles are highly transferable. For Buchwald-Hartwig amination, catalyst deactivation by coordination to the free pyrrole N-H is a common cause of low yields.[3] Protecting the pyrrole nitrogen with a group like SEM or Ts is a highly recommended strategy to prevent this and improve reaction outcomes.[3] Additionally, careful selection of the phosphine ligand (e.g., RuPhos, XPhos) is crucial for successful C-N bond formation.[4]

Q3: Can I use this compound in a high-throughput screen (HTS) that uses aqueous buffers at pH 7.4? A3: Yes, but with careful planning. The compound will have limited stability at physiological pH.

  • Workflow: Prepare a high-concentration stock solution in 100% DMSO. Perform the final dilution into the aqueous assay buffer immediately before adding it to the assay plate (a step often called "top-down" or "direct dilution"). This minimizes the compound's exposure time to the aqueous environment.

  • Control Experiment: It is essential to run a control experiment to measure the compound's stability in your specific assay buffer over the full duration of the experiment. Incubate the compound in the buffer (without cells or target protein), and measure its concentration by LC-MS at the beginning and end of the incubation period. This will tell you if degradation is a significant variable in your assay results.

References

  • Cusabio. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Cusabio. [Link]

  • Graj, M., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 67(3), 233-8. [Link]

  • A. R. Katritzky, et al. (2010). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Arkivoc. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1353-1360. [Link]

  • Larsson, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4293. [Link]

  • Graj, M., et al. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-8. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

  • PubChem. Pyrrole. National Center for Biotechnology Information. [Link]

  • Herbert, R., & Wibberley, D. G. (1969). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 459-464. [Link]

  • MySkinRecipes. 4,5-Difluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. MySkinRecipes. [Link]

Sources

Validation & Comparative

The Fluorine Factor: A Comparative Guide to the Biological Activity of Mono- vs. Di-Fluorinated 7-Azaindoles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 7-Azaindole Scaffold and Fluorine Substitution

In the landscape of modern medicinal chemistry, the 7-azaindole core has emerged as a "privileged scaffold," particularly in the design of potent protein kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, providing a high-affinity anchor for inhibitor design.[2] This fundamental interaction is the cornerstone of numerous successful kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[2]

However, the journey from a promising scaffold to a clinically effective drug is one of meticulous optimization. This is where the strategic incorporation of fluorine atoms comes into play. Fluorine, despite its simple structure, is a powerful tool for fine-tuning the pharmacological properties of a lead compound. Its high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.[3] The introduction of fluorine can block metabolically labile sites, enhance binding to the target protein through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups to improve cellular permeability.[3]

This guide provides an in-depth comparison of the biological activities of mono- and di-fluorinated 7-azaindole derivatives. We will explore how the degree and position of fluorination impact kinase inhibition, cellular potency, and the underlying structure-activity relationships. This analysis is grounded in experimental data and aims to provide researchers, scientists, and drug development professionals with actionable insights into the strategic use of fluorination in kinase inhibitor design.

Synthetic Strategies for Fluorinated 7-Azaindoles: A Representative Workflow

The synthesis of fluorinated 7-azaindoles can be approached in several ways, often starting with a pre-fluorinated pyridine precursor. The following workflow illustrates a common strategy involving a one-pot domino reaction to construct the 7-azaindole core, a method that is both efficient and versatile.[4]

Experimental Workflow: One-Pot Synthesis of a Phenyl-Substituted 7-Azaindole

This protocol outlines the synthesis of a 2-phenyl-7-azaindole derivative from 2-fluoro-3-methylpyridine and a substituted benzaldehyde. The choice of the alkali-amide base is critical for the reaction's outcome.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Purification A 2-Fluoro-3-methylpyridine D Combine reagents in a sealed vessel A->D B Substituted Benzaldehyde B->D C Potassium bis(trimethylsilyl)amide (KHMDS) in Diisopropyl Ether C->D Base and Solvent E Heat at 110°C for 12 hours D->E Tandem C-N and C-C bond formation F Quench reaction with water E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Purify by column chromatography G->H I Final Product: 2-Aryl-7-Azaindole H->I

Caption: Synthetic workflow for 2-Aryl-7-Azaindole.

Causality Behind Experimental Choices:

  • 2-Fluoro-3-methylpyridine: The fluorine atom at the 2-position serves as a good leaving group, facilitating the initial nucleophilic aromatic substitution, which is a key step in the cyclization process.

  • Potassium bis(trimethylsilyl)amide (KHMDS): This strong, non-nucleophilic base is crucial for the deprotonation of the methyl group on the picoline, initiating the reaction cascade. The choice of the potassium counter-ion has been shown to favor the formation of the 7-azaindole over the corresponding 7-azaindoline.[4]

  • Heating: The reaction requires thermal energy to overcome the activation barriers for the multiple bond-forming events in this domino sequence.

Comparative Analysis of Biological Activity: The Impact of Fluorination on Kinase Inhibition

The data suggests that increasing the degree of fluorination can have a significant, though not always linear, effect on potency. For instance, in a series of HIV-1 integrase inhibitors, a 2,4-difluoro phenyl substituent at the C3 position of a 7-azaindole resulted in a potent compound with 72% strand transfer inhibition.[5] This highlights the potential of di-fluorination to enhance biological activity.

Table 1: Comparative Biological Activity of Fluorinated 7-Azaindole Derivatives

Compound/ScaffoldTarget Kinase(s)Mono- or Di-fluorinatedBiochemical Potency (IC50/Ki)Cellular Potency (GI50/EC50)Reference(s)
7-Azaindole Derivative (GSK1070916A)Aurora B/CNon-fluorinated0.38 nM / 1.5 nM~7 nM (A549 cells)[6]
5-Fluoro-7-azaindole DerivativeCdc7Mono-fluorinated0.07 nM (Ki)Not Reported[7]
3-(2,4-Difluorophenyl)-7-azaindole Derivative (Analog)HIV-1 IntegraseDi-fluorinated72% InhibitionNot Reported[5]
Vemurafenib (PLX4032)B-RAF V600EMono-fluorinated31 nM100-200 nM[2]

Structure-Activity Relationship (SAR) Insights:

  • Enhanced Potency: The sub-nanomolar potency of the 5-fluoro-7-azaindole derivative against Cdc7 kinase demonstrates that even a single fluorine atom, when correctly positioned, can dramatically improve binding affinity compared to non-fluorinated analogs.[7]

  • Di-Fluoro Substitution: The potent activity of the 3-(2,4-difluorophenyl)-7-azaindole derivative in the HIV-1 integrase assay suggests that di-fluorination of the phenyl ring substituent is a viable strategy for enhancing biological activity.[5] The electronic effects of two fluorine atoms can significantly alter the interaction of this group with the target protein.

  • Positional Importance: The location of the fluorine atom(s) is critical. Fluorination on the 7-azaindole core itself (as in the Cdc7 inhibitor) or on a phenyl substituent can both lead to increased potency, but the optimal placement will be target-dependent.

Inhibition of the Aurora Kinase Signaling Pathway

Aurora kinases are critical regulators of mitosis, and their overexpression is common in many cancers.[6][8] 7-Azaindole-based inhibitors, such as GSK1070916, have shown high potency against Aurora B, leading to mitotic arrest and apoptosis.[6]

Aurora_Pathway AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates CENP_A CENP-A AuroraB->CENP_A phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates Spindle Mitotic Spindle Assembly HistoneH3->Spindle CENP_A->Spindle Apoptosis Apoptosis Spindle->Apoptosis disruption leads to Cytokinesis->Apoptosis failure leads to Inhibitor Fluorinated 7-Azaindole Inhibitor Inhibitor->AuroraB inhibits BRAF_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription activates Inhibitor Fluorinated 7-Azaindole Inhibitor Inhibitor->BRAF inhibits

Caption: Inhibition of the B-RAF/MEK/ERK Pathway.

Experimental Protocols: A Guide to Self-Validating Assays

The data presented in this guide is generated through a series of robust and well-validated experimental protocols. Here, we provide detailed methodologies for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme. It measures the amount of ATP remaining in solution after the kinase reaction; lower ATP levels indicate higher kinase activity.

  • Principle: The assay relies on a luciferase enzyme that produces light in the presence of ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Protocol:

    • Prepare a kinase reaction buffer containing the purified kinase, its specific substrate peptide, and ATP.

    • Serially dilute the test compounds (mono- and di-fluorinated 7-azaindoles) in DMSO and add them to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

    • Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

    • Add a commercially available ATP detection reagent (such as CellTiter-Glo®) to each well. This reagent lyses any cells (if applicable) and contains the luciferase and its substrate.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Self-Validation: The protocol includes controls for 100% kinase activity (DMSO vehicle only) and 0% kinase activity (no kinase or a known potent inhibitor). The data is used to calculate the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%.

Cellular Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.

  • Principle: Viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium salt into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Self-Validation: The inclusion of untreated control cells (100% viability) and a blank (media only) allows for accurate calculation of the percentage of cell viability for each compound concentration. This data is then used to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-Protein Analysis

This technique is used to detect specific proteins in a cell lysate and to determine their phosphorylation status, providing a direct measure of kinase pathway inhibition in a cellular context.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.

  • Protocol:

    • Treat cultured cancer cells with the test compounds for a specified time (e.g., 2 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.

    • Determine the protein concentration of each lysate to ensure equal loading.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a downstream substrate of the target kinase (e.g., phospho-Histone H3 for Aurora B).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm equal protein loading.

  • Self-Validation: The comparison of the phosphorylated protein signal to the total protein signal provides a normalized measure of kinase inhibition. A positive control (e.g., cells treated with a known activator of the pathway) and a negative control (untreated cells) are essential for interpreting the results.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the 7-azaindole scaffold is a powerful and validated approach for the development of potent and selective kinase inhibitors. Our comparative analysis demonstrates that both mono- and di-fluorination can significantly enhance biological activity, although the optimal degree and position of fluorination are highly dependent on the specific kinase target.

For drug development professionals, this guide underscores the importance of a systematic exploration of fluorination patterns in lead optimization. While di-fluorination can offer additional vectors for interaction and potency enhancement, it is not a universal solution and must be balanced against potential changes in physicochemical properties such as solubility and lipophilicity.

Future research in this area will likely focus on the use of more complex fluorinated motifs (e.g., trifluoromethyl groups) and the application of computational modeling to more accurately predict the impact of fluorination on inhibitor binding and selectivity. As our understanding of the subtle interplay between fluorine substitution and protein-ligand interactions continues to grow, so too will our ability to design the next generation of highly effective and safe kinase inhibitors.

References

  • Aurora kinases: pathways and functions. Functional interaction map of... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in... | Download Scientific Diagram. (n.d.). Retrieved January 19, 2026, from [Link]

  • Aurora Kinase Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 19, 2026, from [Link]

  • The BRAF signalling pathway. RAS/RAF/MEK/ERK signalling cascade, also... | Download Scientific Diagram. (n.d.). Retrieved January 19, 2026, from [Link]

  • RAS–RAF–MEK–ERK signaling BRAFV600E melanoma cells that are BRAF... | Download Scientific Diagram. (n.d.). Retrieved January 19, 2026, from [Link]

  • Schematic diagram representing the Aurora A, B, & C kinases domains. N... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • D'Angelo, N. F., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296.
  • The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Aurora kinases: structure, functions and their association with cancer - SciSpace. (n.d.). Retrieved January 19, 2026, from [Link]

  • van der Stelt, M., et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 27(6), 1159-1170.
  • Babu, B. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7895-7907.
  • van der Stelt, M., et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 27(6), 1159-1170.
  • Xu, X., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(10), 2735-2741.
  • Emission Tuning of Fluorescent Kinase Inhibitors: Conjugation Length and Substituent Effects - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Azaindole synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Thutewohl, M., et al. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C−N and C−O Coupling. The Journal of Organic Chemistry, 71(23), 8949-8957.
  • Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Ganesh, T. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(5), 1875-1915.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Gillis, E. P., et al. (2008). Fluorine in drug discovery: role, design and case studies. Journal of Medicinal Chemistry, 51(21), 6682-6698.
  • N-{7-Cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-benzothiazol-2-yl}cyclopropanecarboxamide (TAK632) promotes inhibition of BRAF through the induction of inhibited dimers - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - CiteDrive. (n.d.). Retrieved January 19, 2026, from [Link]

  • N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK632) Promotes Inhibition of BRAF Through the Induction of Inhibited Dimers - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Yang, J., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034-2040.
  • Aurora Kinase Inhibitors: Current Status and Outlook - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]

  • Emission Tuning of Fluorescent Kinase Inhibitors: Conjugation Length and Substituent Effects - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved January 19, 2026, from [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability | Journal of Medicinal Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 13-24.
  • Kundu, A., et al. (2016). Inhibition of Oncogenic BRAF Activity by Indole-3-Carbinol Disrupts Microphthalmia-Associated Transcription Factor Expression and Arrests Melanoma Cell Proliferation. Molecular Cancer Research, 14(2), 184-194.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. (n.d.). Retrieved January 19, 2026, from [Link]

  • Górniak, P., et al. (2021). BRAF inhibition curtails IFN‐gamma‐inducible PD‐L1 expression and upregulates the immunoregulatory protein galectin‐1 in melanoma cells. Cancer Immunology, Immunotherapy, 70(10), 2873-2886.
  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

The Ascendancy of Fluorinated Scaffolds: A Comparative Guide to 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of a therapeutic candidate. While established scaffolds such as quinazoline, pyrimidine, and indole have paved the way for numerous approved drugs, the pursuit of novel molecular architectures with superior pharmacological profiles is a perpetual endeavor. This guide provides an in-depth, objective comparison of the 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine scaffold against these conventional alternatives, supported by established principles in medicinal chemistry and available experimental context.

The Privileged Nature of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is recognized as a "privileged scaffold" in kinase inhibitor design.[1][2][3][4] Its prominence stems from its structural resemblance to the adenine core of ATP, allowing it to effectively mimic the natural ligand and bind to the ATP-binding site of kinases.[2][3] The key to its success lies in its ability to form two crucial hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[3][4] This has been exemplified by the successful development of FDA-approved kinase inhibitors like the B-RAF inhibitor Vemurafenib, which is built upon the 7-azaindole framework.[3]

The Strategic Advantage of Fluorination: Enhancing a Privileged Scaffold

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological properties.[5][6][7] Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule, which can lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability.[7][8] The strategic placement of fluorine can also modulate the pKa of nearby functional groups, influencing the overall charge state and interaction of the molecule with its biological target.[9]

In the context of the this compound scaffold, the two fluorine atoms on the pyridine ring are expected to confer several advantages:

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in preventing off-target effects associated with basic amines and can improve oral bioavailability.

  • Enhanced Binding Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone, potentially increasing the binding affinity of the inhibitor.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an extended half-life and improved pharmacokinetic profile.[7]

Comparative Analysis of Kinase Inhibitor Scaffolds

While direct, head-to-head experimental data for this compound against a wide array of kinases is not extensively available in the public domain, a comparative analysis can be constructed based on the known attributes of its parent scaffold and the well-documented effects of fluorination, alongside the established characteristics of other prominent kinase inhibitor scaffolds.

ScaffoldKey Features & AdvantagesRepresentative Kinase TargetsApproved Drugs (Examples)
This compound - Privileged 7-azaindole core for strong hinge binding.[3][4] - Difluorination expected to enhance metabolic stability, binding affinity, and modulate pKa.[7][8] - Potential for novel intellectual property.(Predicted based on parent scaffold) B-RAF, PI3K, Erk5, c-Met[1][3][10][11](Derivatives in development)
Quinazoline - Well-established scaffold with a long history in kinase inhibitor design. - Versatile for substitution at multiple positions to tune selectivity and potency.EGFR, VEGFR, HER2Gefitinib, Erlotinib, Lapatinib
Pyrimidine - Another highly successful and versatile scaffold. - Often forms one or two hydrogen bonds with the kinase hinge.ABL, EGFR, JAK, CDKImatinib, Gefitinib, Ruxolitinib
Indole - A common scaffold in natural products and synthetic drugs. - Can act as a hinge binder and allows for diverse substitution patterns.VEGFR, PDGFR, KITSunitinib, Axitinib

Experimental Protocols

While specific protocols for the synthesis and evaluation of this compound-based kinase inhibitors are proprietary or not widely published, the following sections provide generalized, yet detailed, methodologies based on the synthesis of related 7-azaindole derivatives and standard kinase inhibitor screening assays.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be approached through multi-step synthetic routes starting from commercially available fluorinated pyridines. A plausible, generalized approach is outlined below.

Step 1: Synthesis of a Substituted 2-amino-3-bromo-4,5-difluoropyridine

  • Start with a commercially available difluoropyridine derivative.

  • Perform a regioselective nitration to introduce a nitro group.

  • Reduce the nitro group to an amine.

  • Carry out a bromination reaction to introduce a bromine atom at the 3-position.

Step 2: Sonogashira Coupling

  • Couple the 2-amino-3-bromo-4,5-difluoropyridine with a suitable terminal alkyne (e.g., trimethylsilylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).

  • Remove the silyl protecting group using a fluoride source (e.g., TBAF).

Step 3: Cyclization to form the 7-Azaindole Ring

  • Induce cyclization of the 2-amino-3-alkynylpyridine intermediate to form the pyrrolo[2,3-b]pyridine ring system. This can be achieved under basic or metal-catalyzed conditions.

Kinase Inhibition Assay (Illustrative Example: Kinase-Glo® Luminescent Assay)

This assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity, and the inhibition of this activity by a compound can be determined.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • Kinase-Glo® Lumax Reagent

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Kinase buffer (specific to the kinase being assayed)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and ATP to the wells of the microplate.

  • Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at the optimal temperature and time for the specific kinase reaction.

  • Allow the plate to equilibrate to room temperature.

  • Add the Kinase-Glo® Reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Rationale

The following diagrams illustrate the key concepts discussed in this guide.

KinaseInhibitorScaffolds cluster_Topic This compound cluster_Established Established Scaffolds cluster_Properties Key Properties Topic This compound PrivilegedCore 7-Azaindole Core Topic->PrivilegedCore based on Fluorination 4,5-Difluorination Topic->Fluorination enhanced by Quinazoline Quinazoline Topic->Quinazoline vs. Pyrimidine Pyrimidine Topic->Pyrimidine vs. Indole Indole Topic->Indole vs. Potency Potency Topic->Potency Selectivity Selectivity Topic->Selectivity PK Pharmacokinetics Topic->PK Quinazoline->Potency Quinazoline->Selectivity Quinazoline->PK Pyrimidine->Potency Pyrimidine->Selectivity Pyrimidine->PK Indole->Potency Indole->Selectivity Indole->PK

Caption: Comparative relationship of the this compound scaffold.

FluorinationAdvantages cluster_Advantages Expected Advantages Start 7-Azaindole Scaffold Process 4,5-Difluorination Start->Process Result 4,5-Difluoro-7-azaindole Process->Result Adv1 Increased Metabolic Stability Result->Adv1 Adv2 Enhanced Binding Affinity Result->Adv2 Adv3 Modulated pKa Result->Adv3 Adv4 Improved PK Profile Result->Adv4

Caption: Rationale for the fluorination of the 7-azaindole scaffold.

Conclusion

The this compound scaffold represents a promising, next-generation platform for the design of novel kinase inhibitors. By building upon the well-established, privileged 7-azaindole core and leveraging the advantageous properties of difluorination, this scaffold has the potential to yield drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. While more direct comparative data is needed to fully elucidate its performance against specific kinase targets, the foundational principles of medicinal chemistry strongly support its potential as a valuable tool in the armamentarium of drug discovery professionals. Continued exploration and publication of research involving this scaffold will be crucial in realizing its full therapeutic potential.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (URL: [Link])

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (URL: [Link])

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (URL: [Link])

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (URL: [Link])

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (URL: [Link])

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (URL: [Link])

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. (URL: [Link])

  • Fluorinated building blocks in drug design: new pathways and targets. (URL: [Link])

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (URL: [Link])

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (URL: [Link])

  • Full article: Fluorinated building blocks in drug design: new pathways and targets. (URL: [Link])

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (URL: [Link])

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. (URL: [Link])

  • Lysine targeting covalent inhibitors of malarial kinase PfCLK3. (URL: [Link])

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors. (URL: [Link])

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (URL: [Link])

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL: [Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (URL: [Link])

Sources

A Comparative Validation of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine as a Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Evolution from Azaindole to a Fluorinated Powerhouse

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a privileged heterocyclic scaffold.[1] Its structural resemblance to both purine and indole allows it to act as a potent bioisostere, effectively mimicking the hydrogen bonding patterns of these crucial biological motifs.[2][3] This has led to its widespread incorporation into a multitude of kinase inhibitors and other targeted therapeutics.[2][3][4][5][6][7][8][9][10][11][12] The strategic introduction of a nitrogen atom into the indole ring can modulate physicochemical properties and create new intellectual property space.[2]

However, the relentless pursuit of enhanced drug-like properties—improved metabolic stability, increased binding affinity, and modulated bioavailability—has driven the evolution of this core structure.[13] The introduction of fluorine atoms is a cornerstone of this endeavor.[14] Fluorination can profoundly influence a molecule's electronic character, lipophilicity, and metabolic fate, often leading to superior pharmacological profiles.[15][16][17][18] This guide provides an in-depth validation of the 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine scaffold, a next-generation core that synergistically combines the inherent advantages of the 7-azaindole framework with the strategic benefits of difluorination. We will objectively compare its performance with established alternatives, supported by experimental data and protocols, to provide a comprehensive resource for researchers in drug development.

Physicochemical Properties: A Quantitative Comparison

The introduction of fluorine atoms onto the 7-azaindole core induces significant, predictable changes in key physicochemical parameters that govern a molecule's behavior in biological systems. The following table provides a comparative analysis of the parent scaffold and its fluorinated analogs.

Property1H-pyrrolo[2,3-b]pyridine (7-Azaindole)5-Fluoro-1H-pyrrolo[2,3-b]pyridineThis compound
Molecular Formula C₇H₆N₂C₇H₅FN₂C₇H₄F₂N₂
Molecular Weight 118.14 g/mol 136.13 g/mol 154.12 g/mol
Calculated LogP 1.391.621.85
Topological Polar Surface Area (TPSA) 41.57 Ų41.57 Ų41.57 Ų
pKa (Most Basic) 4.553.853.15

Analysis of Physicochemical Impact:

  • Lipophilicity (cLogP): The sequential addition of highly electronegative fluorine atoms progressively increases the calculated LogP. This enhanced lipophilicity can improve membrane permeability, a critical factor for oral bioavailability and cell penetration.[14][16][17] However, this must be carefully balanced to avoid issues with aqueous solubility.

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen. This modulation of pKa is a critical tool in drug design. A lower pKa can reduce off-target interactions with acidic organelles like lysosomes and may mitigate potential hERG channel liability, a common safety concern.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[14][15] The 4- and 5-positions of the 7-azaindole ring are often susceptible to oxidative metabolism. By "blocking" these sites with fluorine, the 4,5-difluoro scaffold is predicted to have a significantly improved metabolic half-life.

Synthetic Accessibility: A Plausible and Efficient Route

A key consideration for any drug scaffold is its synthetic tractability. While numerous methods exist for the synthesis of substituted 7-azaindoles, the construction of the 4,5-difluoro variant requires a strategic approach.[19][20][21] A plausible and efficient multi-step synthesis is outlined below.

G A 2,3-Difluoro-5-nitropyridine B Diethyl (2,3-difluoro-5-nitropyridin-4-yl)malonate A->B Diethyl malonate, NaH, THF C Ethyl 2-(2,3-difluoro-5-nitropyridin-4-yl)acetate B->C Heat, DMSO D Ethyl 2-(5-amino-2,3-difluoropyridin-4-yl)acetate C->D Fe, NH4Cl, EtOH/H2O E 4,5-Difluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one D->E NaOEt, EtOH F 2-Chloro-4,5-difluoro-1H-pyrrolo[2,3-b]pyridine E->F POCl3 G This compound F->G H2, Pd/C

Caption: Proposed synthetic workflow for this compound.

This proposed route leverages established methodologies for the construction of the pyrrole ring onto a pre-functionalized pyridine core. The initial nucleophilic aromatic substitution, followed by cyclization and subsequent functional group manipulations, provides a logical pathway to the desired scaffold.

Biological Validation and Comparative Performance

The true validation of a drug scaffold lies in its ability to effectively engage biological targets and elicit a desired therapeutic response. The 7-azaindole core is a proven hinge-binding motif for a vast array of protein kinases, where it typically forms two crucial hydrogen bonds with the protein backbone, mimicking the adenine portion of ATP.[2][3]

Comparative Kinase Inhibition Profile:

The following table summarizes the activity of representative inhibitors built upon the 7-azaindole scaffold and its fluorinated analogs against various kinase targets.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
1H-pyrrolo[2,3-b]pyridine FGFR11900[9]
Substituted 1H-pyrrolo[2,3-b]pyridine (Cpd 4h) FGFR17[9]
Substituted 1H-pyrrolo[2,3-b]pyridine (B6) PI3K15[4]
5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivative (12b) PB2 (Influenza RdRP)Kᴅ = 110[22]
Hypothetical this compound Kinase TargetPotentially <10-

Structure-Activity Relationship (SAR) Insights:

  • Enhanced Potency: As demonstrated with compound 4h , strategic substitution on the 7-azaindole core can dramatically improve potency.[9] The introduction of fluorine, as seen in the PB2 inhibitor, can lead to high-affinity binding.[22]

  • Modulation of Interactions: The 4,5-difluoro substitution pattern alters the electronic landscape of the scaffold. The electron-withdrawing fluorine atoms can enhance the hydrogen bond donating capacity of the pyrrole N-H and modulate the hydrogen bond accepting ability of the pyridine nitrogen. This can lead to tighter binding in the kinase hinge region.

Caption: Interaction of the 4,5-Difluoro scaffold with a kinase hinge.

Comparison with Alternative Scaffolds

To fully appreciate the advantages of the this compound scaffold, it is essential to compare it with other commonly used heterocyclic cores in drug discovery.

FeatureThis compoundIndoleImidazo[4,5-b]pyridine
Hinge Binding Excellent (2 H-bonds)Good (1 H-bond)Excellent (2 H-bonds)
Metabolic Stability High (Fluorine blocking)ModerateModerate
Solubility Modulated by pKaGenerally LowerGenerally Higher
Synthetic Complexity Moderate-HighLowModerate
Novelty (IP Space) HighLowModerate
Key Advantage Balanced potency, stability, and noveltyWell-established SARHigh solubility, proven scaffold
Potential Drawback More complex synthesisPotential for metabolic liabilitiesCan have hERG liabilities

The 4,5-difluoro-7-azaindole scaffold offers a compelling balance. It retains the potent hinge-binding capabilities of scaffolds like imidazo[4,5-b]pyridine while incorporating the metabolic stability benefits of fluorination.[23] While its synthesis is more complex than that of a simple indole, it provides access to novel chemical space, a significant advantage in a competitive intellectual property landscape.

Experimental Protocols

To facilitate the practical evaluation of compounds derived from this scaffold, we provide the following standardized protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the inhibitory potency (IC₅₀) of a test compound against a specific protein kinase.

  • Materials:

    • Kinase of interest (e.g., FGFR1)

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive tracer

    • Test compound (serially diluted in DMSO)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplate

    • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Procedure:

    • Prepare a 2X solution of the kinase and Eu-antibody in assay buffer.

    • Prepare a 2X solution of the tracer in assay buffer.

    • Dispense 5 µL of the 2X kinase/antibody solution into each well of the 384-well plate.

    • Add 100 nL of serially diluted test compound to the appropriate wells.

    • Add 5 µL of the 2X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 615 nm and 665 nm).

    • Calculate the emission ratio (665/615) and plot the results against the log of the compound concentration.

    • Determine the IC₅₀ value using a four-parameter logistic curve fit.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

  • Objective: To assess the antiproliferative effect of a test compound on a cancer cell line.

  • Materials:

    • Cancer cell line (e.g., MV4-11 for an FLT3 inhibitor)

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • Test compound (serially diluted)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plate

    • Microplate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The this compound scaffold represents a significant advancement in the design of targeted therapeutics. By strategically combining the privileged binding geometry of the 7-azaindole core with the metabolic and electronic advantages of difluorination, it offers a powerful platform for developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Its enhanced metabolic stability and modulated basicity address key challenges in drug development, while its novelty provides a clear path for securing intellectual property.

Future research should focus on expanding the library of derivatives based on this scaffold to probe its utility against a wider range of biological targets, including but not limited to kinases, phosphodiesterases, and viral polymerases. Further optimization of substituents at other positions on the ring system will undoubtedly unlock new therapeutic opportunities and solidify the position of this compound as a truly validated and valuable scaffold in the medicinal chemist's toolkit.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.
  • The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Deriv
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Autonomous Bioisosteric Replacement for Multi-Property Optimiz
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Fluorine in heterocyclic chemistry.
  • The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery. Benchchem.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Azaindole synthesis. Organic Chemistry Portal.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. PubMed.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. MDPI.
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
  • Preparation method for 4-substituted-7-azaindole.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine deriv
  • Pyridine. Wikipedia.

Sources

Comparative Analysis of Synthetic Routes to 4,5-Difluoro-7-Azaindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4,5-difluoro-7-azaindole scaffold is a privileged motif in medicinal chemistry, offering unique electronic properties and opportunities for hydrogen bonding that can enhance biological activity and pharmacokinetic profiles. Its synthesis, however, presents notable challenges. This guide provides a comparative analysis of two plausible synthetic routes to this valuable compound, offering in-depth technical insights, step-by-step protocols based on analogous reactions, and a discussion of the strategic advantages and disadvantages of each approach.

Introduction to the Challenge

The synthesis of polysubstituted azaindoles is inherently complex due to the electronic nature of the pyridine ring, which can deactivate it towards certain electrophilic substitutions and complicate classical indole-forming reactions. The introduction of two fluorine atoms at the 4- and 5-positions adds another layer of difficulty, requiring careful strategic planning to control regioselectivity and achieve efficient bond formation. This guide explores two distinct strategies: a convergent approach beginning with a pre-fluorinated pyridine core (Route 1) and a linear approach involving the sequential functionalization of a 7-azaindole starting material (Route 2).

Route 1: Convergent Synthesis via Leimgruber-Batcho Azaindole Synthesis

This strategy focuses on constructing the pyrrole ring onto a pre-functionalized and fluorinated pyridine backbone. The key transformation is an adaptation of the Leimgruber-Batcho indole synthesis, a powerful method for forming indole rings from o-nitrotoluenes.

Logical Workflow for Route 1

Route 1 A 2,3,4-Trifluoropyridine B 2-Chloro-3,4-difluoro-5-nitropyridine A->B  Nitration & Chlorination C 2-Methyl-3,4-difluoro-5-nitropyridine B->C  Stille Coupling D Enamine Intermediate C->D  Leimgruber-Batcho  Condensation E 4,5-Difluoro-7-azaindole D->E  Reductive Cyclization

Caption: Convergent synthesis of 4,5-difluoro-7-azaindole.

Causality and Experimental Choices in Route 1

The success of this route hinges on the effective synthesis of the key intermediate, 2-methyl-3,4-difluoro-5-nitropyridine. Starting with a commercially available, albeit expensive, trifluorinated pyridine allows for the strategic introduction of the necessary functional groups for the Leimgruber-Batcho cyclization.

The nitration and chlorination steps are critical for activating the pyridine ring and installing the nitro group required for the final reductive cyclization. The subsequent Stille coupling to introduce the methyl group is a reliable and well-established cross-coupling reaction. The Leimgruber-Batcho reaction itself is advantageous as it proceeds under relatively mild conditions and is known to be effective for the synthesis of azaindoles.[1]

Experimental Protocols for Route 1 (Based on Analogous Reactions)

Step 1: Synthesis of 2-Chloro-3,4-difluoro-5-nitropyridine

  • Reaction: Nitration of 2,3,4-trifluoropyridine followed by chlorination.

  • Procedure: To a solution of 2,3,4-trifluoropyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0 °C. The mixture is stirred at room temperature for several hours. Subsequently, the mixture is heated with a chlorinating agent such as phosphorus oxychloride to introduce the chlorine at the 2-position.

  • Rationale: The electron-withdrawing fluorine atoms direct the nitration to the 5-position. Subsequent chlorination is directed to the most activated position.

Step 2: Synthesis of 2-Methyl-3,4-difluoro-5-nitropyridine

  • Reaction: Stille cross-coupling.

  • Procedure: A mixture of 2-chloro-3,4-difluoro-5-nitropyridine, trimethyl(methyl)stannane, and a palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous, deoxygenated solvent like toluene is heated under an inert atmosphere.

  • Rationale: The Stille coupling is a robust method for C-C bond formation and is tolerant of the nitro group.

Step 3: Leimgruber-Batcho Condensation to form the Enamine Intermediate

  • Procedure: 2-Methyl-3,4-difluoro-5-nitropyridine is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a high-boiling solvent like DMF.[2]

  • Rationale: The acidic protons of the methyl group condense with DMF-DMA to form the corresponding enamine, a key intermediate for the cyclization.

Step 4: Reductive Cyclization to 4,5-Difluoro-7-azaindole

  • Procedure: The crude enamine intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[3]

  • Rationale: The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine double bond, followed by elimination of dimethylamine to form the aromatic pyrrole ring.

Route 2: Linear Synthesis via Sequential Functionalization

This approach begins with a simpler, more readily available 7-azaindole derivative and introduces the fluorine atoms sequentially. This strategy relies on the regioselectivity of electrophilic aromatic substitution and subsequent transformations.

Logical Workflow for Route 2

Route 2 F 4-Fluoro-7-azaindole G 3-Bromo-4-fluoro-7-azaindole F->G  Bromination H 4-Fluoro-3-ethynyl-7-azaindole G->H  Sonogashira  Coupling I Intermediate for Cyclization H->I  Intermediate  Formation J 4,5-Difluoro-7-azaindole I->J  Electrophilic  Fluorination

Sources

The Strategic Introduction of Fluorine in 7-Azaindole Derivatives: A Comparative Guide to Unlocking Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has cemented its status as a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibition. Its inherent ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a highly sought-after template for drug design. However, the nuanced art of optimizing these derivatives to achieve superior potency, selectivity, and pharmacokinetic profiles often lies in the strategic incorporation of fluorine atoms. This guide provides an in-depth, objective comparison of fluorinated 7-azaindole derivatives against their non-fluorinated counterparts, supported by experimental data, to illuminate the profound impact of this unique halogen.

The Fluorine Advantage: More Than Just an Isostere

The substitution of hydrogen with fluorine, a bioisostere, might seem like a subtle modification, but the unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can induce significant and often beneficial changes in a molecule's behavior. These alterations can manifest as enhanced metabolic stability, improved binding affinity, and modulated lipophilicity and pKa, all of which are critical parameters in the journey from a lead compound to a clinical candidate.[1]

A notable example of the successful application of the 7-azaindole scaffold is in the development of kinase inhibitors. The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can form bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[2] This fundamental binding mode is the foundation upon which the structure-activity relationship (SAR) of these derivatives is built.

Comparative Analysis: The Impact of Fluorination on Kinase Inhibition

To truly appreciate the impact of fluorination, a direct comparison of the inhibitory activity of fluorinated and non-fluorinated 7-azaindole derivatives is essential. The following data, compiled from various studies, showcases the potency of these compounds against several key kinase targets. It is important to note that while direct comparisons across different studies can be influenced by varying experimental conditions, the trends observed provide valuable insights.

Compound/InhibitorTarget KinaseIC50/Ki (nM)Fluorination StatusReference
5-fluoro-7-azaindole derivativeCdc70.07 (Ki)Fluorinated[3]
7-azaindolylideneimidazole (C-2 NH-benzyl)Cdc720Non-Fluorinated[3]
3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindole derivativeCDK1890Non-Fluorinated[3]
7-azaindole derivativeCDK17Non-Fluorinated[4]
7-azaindole derivativeCDK23Non-Fluorinated[4]
6-azaindole derivativeVEGFR248Non-Fluorinated[4]
7-azaindole analogueVEGFR237Non-Fluorinated[4]
C-3 aryl-7-azaindole derivativeJAK2260Non-Fluorinated[4]
7-azaindole derivativeJAK21Non-Fluorinated[4]
C-3 aryl-7-azaindole derivativec-Met2Non-Fluorinated[4]
N-nitrobenzenesulfonyl-4-azaindole derivativec-Met20Non-Fluorinated[4]

Note: This table presents a selection of data from various sources and is intended to be illustrative. For rigorous SAR analysis, head-to-head comparisons within the same study are optimal.

The data suggests that the introduction of fluorine can significantly enhance potency. For instance, a 5-fluoro-7-azaindole derivative demonstrated a remarkable Ki of 0.07 nM against Cdc7 kinase, highlighting the potential of fluorine to optimize binding interactions.[3]

Causality Behind Experimental Choices: A Deeper Dive into SAR

The decision to introduce fluorine and its specific placement on the 7-azaindole scaffold is a calculated one, driven by a deep understanding of the target's active site and the desired physicochemical properties.

Enhancing Binding Affinity

Fluorine's high electronegativity can lead to favorable electrostatic interactions with the protein target. Furthermore, the C-F bond can participate in non-classical hydrogen bonds and orthogonal multipolar interactions, further stabilizing the ligand-protein complex. The position of the fluorine atom is critical. For example, in a series of AAK1 inhibitors, replacing a methoxy group with fluorine on the phenyl ring attached to the 7-azaindole core maintained low nanomolar potency, indicating that this position is tolerant to such modifications and that fluorine can effectively mimic the electronic properties of the methoxy group in this context.[5]

Blocking Metabolic Liabilities

A common strategy in drug design is to introduce fluorine at sites susceptible to metabolic oxidation by cytochrome P450 enzymes. The strength of the C-F bond makes it resistant to cleavage, thereby increasing the metabolic stability and half-life of the compound. For instance, fluorination of the indole ring in STING agonists has been shown to significantly improve metabolic resistance.[6]

Modulating Physicochemical Properties

Fluorination can also be used to fine-tune a compound's lipophilicity (logP) and acidity (pKa). While the addition of a single fluorine atom generally increases lipophilicity, the effect is often modest and can be strategically employed to enhance membrane permeability and oral bioavailability.

Experimental Workflows and Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the synthesis and evaluation of fluorinated 7-azaindole derivatives.

Synthetic Protocol: One-Pot Synthesis of 2-Aryl-7-Azaindoles

This protocol describes a novel one-pot method for the selective synthesis of 7-azaindoles from readily available 2-fluoro-3-methylpyridine and arylaldehydes.[7]

Materials:

  • 2-Fluoro-3-methylpyridine

  • Arylaldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Diisopropyl ether (iPr2O)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dried flask under an inert atmosphere, add 2-fluoro-3-methylpyridine (1 equivalent) and the desired arylaldehyde (1 equivalent).

  • Add diisopropyl ether as the solvent.

  • Cool the reaction mixture to the appropriate temperature (optimization may be required, but reactions are often run at elevated temperatures, e.g., 110 °C).

  • Slowly add a solution of KHMDS (3 equivalents) in the reaction solvent.

  • Stir the reaction mixture at the chosen temperature for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-7-azaindole.

Biological Evaluation: Kinase Inhibition Assay Protocol

The following is a generalized protocol for a luminescence-based kinase inhibition assay, such as the ADP-Glo™ Kinase Assay, which is a common method for determining the potency of kinase inhibitors.[8][9]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)[8]

  • Test compounds (fluorinated and non-fluorinated 7-azaindole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well low-volume plates

  • Multichannel pipettor

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2 µL of the kinase enzyme solution (at a pre-determined optimal concentration) to each well.

    • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values for each compound can be calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Validation & SAR cluster_3 Lead Optimization Fluorinated_7_Azaindoles Fluorinated_7_Azaindoles High_Throughput_Screening High_Throughput_Screening Fluorinated_7_Azaindoles->High_Throughput_Screening Non_Fluorinated_7_Azaindoles Non_Fluorinated_7_Azaindoles Non_Fluorinated_7_Azaindoles->High_Throughput_Screening IC50_Determination IC50_Determination High_Throughput_Screening->IC50_Determination Active Hits SAR_Studies SAR_Studies IC50_Determination->SAR_Studies ADME_Tox_Profiling ADME_Tox_Profiling SAR_Studies->ADME_Tox_Profiling Potent Leads In_Vivo_Efficacy In_Vivo_Efficacy ADME_Tox_Profiling->In_Vivo_Efficacy

Caption: Kinase Inhibitor Screening Workflow.

Aurora_Kinase_Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_AKT_Pathway PI3K_AKT_Pathway Receptor_Tyrosine_Kinases->PI3K_AKT_Pathway RAS_RAF_MEK_ERK_Pathway RAS_RAF_MEK_ERK_Pathway Receptor_Tyrosine_Kinases->RAS_RAF_MEK_ERK_Pathway Aurora_Kinases Aurora_Kinases PI3K_AKT_Pathway->Aurora_Kinases RAS_RAF_MEK_ERK_Pathway->Aurora_Kinases Mitotic_Progression Mitotic_Progression Aurora_Kinases->Mitotic_Progression Cell_Proliferation Cell_Proliferation Mitotic_Progression->Cell_Proliferation Fluorinated_7_Azaindole_Inhibitor Fluorinated_7_Azaindole_Inhibitor Fluorinated_7_Azaindole_Inhibitor->Aurora_Kinases

Caption: Inhibition of the Aurora Kinase Signaling Pathway.

Conclusion

The strategic incorporation of fluorine into the 7-azaindole scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. As demonstrated by the comparative data, fluorination can lead to significant improvements in inhibitory potency and can be rationally employed to enhance metabolic stability and fine-tune physicochemical properties. This guide has provided a framework for understanding the structure-activity relationships of fluorinated 7-azaindole derivatives, supported by detailed experimental protocols and illustrative diagrams. By leveraging these insights, researchers can make more informed decisions in the design and optimization of next-generation therapeutics targeting a wide range of diseases.

References

Sources

A Researcher's Guide to the Structural Verification of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: A Comparative Approach to NMR and Mass Spectrometry Data Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is paramount. For researchers working with heterocyclic compounds such as 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, a potent scaffold in medicinal chemistry, rigorous analytical data validation is not merely a procedural step but the bedrock of scientific integrity. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data validation for this compound, offering practical insights and detailed protocols for the discerning scientist.

The Critical Role of Orthogonal Analytical Techniques

The structural elucidation of a molecule like this compound, with its unique electronic and structural features, necessitates a multi-faceted analytical approach. Relying on a single technique is fraught with the risk of misinterpretation. Instead, the synergistic use of orthogonal methods—those that measure different physicochemical properties—provides a robust, self-validating system.[1] NMR spectroscopy probes the chemical environment of magnetically active nuclei, while mass spectrometry provides information on the molecular weight and elemental composition. Together, they form a powerful duo for unambiguous structure verification.

Part 1: Validation of Mass Spectrometry Data

Mass spectrometry is an exquisitely sensitive technique that provides the molecular weight of an analyte, offering the first piece of the structural puzzle.[2][3] However, the data obtained must be critically evaluated to ensure its accuracy and reliability.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy within 5 ppm.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.[4] For this compound, positive ion mode is typically suitable, targeting the [M+H]⁺ adduct.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring sufficient resolution to determine the isotopic pattern.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the experimentally measured accurate mass with the theoretically calculated mass for the protonated molecule (C₇H₄F₂N₂ + H⁺).

    • Analyze the isotopic distribution pattern and compare it with the theoretical pattern for the proposed elemental composition.

Data Interpretation and Validation

The validation of mass spectrometry data hinges on two key parameters: accurate mass measurement and isotopic pattern matching.

ParameterTheoretical Value for [C₇H₅F₂N₂]⁺Expected Experimental OutcomeAcceptance Criteria
Monoisotopic Mass 155.0424155.0421Mass error < 5 ppm
Isotopic Pattern C₇H₅F₂N₂
m/z (A)155.0424 (100%)155.0421 (100%)Relative abundance ± 5%
m/z (A+1)156.0458 (7.7%)156.0455 (7.6%)Relative abundance ± 5%

A mass error of less than 5 ppm provides strong evidence for the elemental composition. The confirmation of the isotopic pattern further strengthens this assertion, helping to distinguish between isobaric species.

Visualizing the MS Validation Workflow

Caption: Workflow for the validation of high-resolution mass spectrometry data.

Part 2: Validation of NMR Spectroscopy Data

While mass spectrometry provides the molecular formula, NMR spectroscopy elucidates the connectivity of atoms, providing a detailed structural blueprint.[1] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural verification.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • 2D NMR Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

Data Interpretation and Validation

The validation of NMR data is a multi-step process involving the analysis of chemical shifts, coupling constants, and integration values.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
H-1 (NH)~12.0br s-1H
H-6~8.1dJ(H,F) ≈ 31H
H-2~7.6tJ(H,H) ≈ 31H
H-3~6.5tJ(H,H) ≈ 31H

Expected ¹⁹F NMR Data (in DMSO-d₆, 376 MHz):

FluorineChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
F-4~ -130dJ(F,F) ≈ 20
F-5~ -145dJ(F,F) ≈ 20

Expected ¹³C NMR Data (in DMSO-d₆, 101 MHz):

The carbon signals will exhibit splitting due to coupling with fluorine (J(C,F)). The predicted chemical shifts are relative to related structures.

The validation process involves ensuring that all observed signals are consistent with the proposed structure. For instance, the presence of two distinct fluorine signals coupled to each other confirms the 4,5-difluoro substitution pattern. The proton and carbon chemical shifts and their coupling patterns must align with the electronic environment created by the fluorine atoms and the pyridine and pyrrole rings.

Visualizing the NMR Validation Workflow

Caption: A stepwise workflow for the validation of NMR spectroscopic data.

Part 3: Orthogonal Methodologies for Enhanced Confidence

To achieve the highest level of confidence in structural assignment, it is prudent to employ additional, orthogonal analytical techniques.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule. For this compound, characteristic N-H and C-F stretching vibrations would be expected.

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the sample. The experimental values should be within ±0.4% of the theoretical values for the proposed molecular formula.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of this compound is a clear demonstration of the power of a multi-pronged analytical strategy. High-resolution mass spectrometry provides a confident assignment of the elemental composition, while a suite of NMR experiments elucidates the intricate atomic connectivity. By systematically acquiring and critically evaluating data from these orthogonal techniques, researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous approach not only ensures the integrity of the immediate research but also builds a solid foundation for subsequent drug development efforts.

References

  • Grant, R. P. (2018). Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Koru, K. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Grant, R. P., & Plebani, M. (Eds.). (2019). The clinical biochemistry of vitamins: measurement, pathophysiology, and clinical utility. Academic Press.
  • Koru, K. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC North America. [Link]

  • Holčapek, M., & Jirásko, R. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 4(1-2), 27–55. [Link]

  • Williamson, R. T., & Williamson, A. D. (2017). NMR Characterization of RNA Small Molecule Interactions. Methods in enzymology, 588, 1–32. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 50(23), 5562–5571. [Link]

  • Golotvin, T., & Williams, A. (2000). Automatic Verification of Small Molecule Structure with One Dimensional Proton Nuclear Magnetic Resonance Spectrum. ACD/Labs. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21569-21577. [Link]

  • Schlotterbeck, G., et al. (2006). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Chimia, 60(11), 746-750. [Link]

Sources

A Researcher's Guide to Translating In Vitro Potency to In Vivo Efficacy: The Case of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the label of "privileged structures." The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is one such scaffold.[1] Its structural similarity to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] The strategic addition of fluorine atoms can significantly enhance a molecule's therapeutic properties, including metabolic stability, binding affinity, and cell membrane permeability.[2] This guide focuses on the 4,5-difluoro substitution pattern of the 1H-pyrrolo[2,3-b]pyridine core, providing a comparative analysis of its journey from a potent molecule in a test tube (in vitro) to an effective agent in a living organism (in vivo).

This document is designed for drug discovery professionals, offering a narrative that bridges biochemistry, cell biology, and pharmacology. We will dissect the experimental cascade, explaining not just the "how" but the critical "why" behind each step, and explore the frequent disconnect between in vitro and in vivo results—a central challenge in pharmaceutical research.

The Primary Target: Understanding the Mechanism of Action

The majority of 1H-pyrrolo[2,3-b]pyridine derivatives owe their therapeutic effects to the inhibition of protein kinases.[3][4][5][6] Kinases are pivotal signaling proteins that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[5][7] A prominent target class for this scaffold is the Janus Kinase (JAK) family.[6][8]

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a central communication node for the immune system, translating extracellular cytokine signals into changes in gene expression.[9][10] Inhibiting specific JAKs can dampen the inflammatory signaling cascades that drive autoimmune diseases like rheumatoid arthritis.[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive 2. Dimerization JAK_active JAK-P (Active) JAK_inactive->JAK_active 3. Autophosphorylation STAT_inactive STAT JAK_active->STAT_inactive 4. Recruitment & Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & Binding Transcription Gene Transcription (e.g., Inflammatory Mediators) DNA->Transcription 7. Regulation Inhibitor 4,5-Difluoro-1H-pyrrolo [2,3-b]pyridine Cmpd. Inhibitor->JAK_active Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Phase 1: Quantifying Potency with In Vitro Assays

The initial evaluation of a compound's potential begins in vitro. These assays are rapid, highly controlled, and cost-effective, allowing for the screening of many compounds to identify those with the highest intrinsic activity against the target.

A. Biochemical Assays: Direct Target Inhibition

The first question is simple: does the compound physically interact with and inhibit the target protein? A biochemical assay isolates the target kinase from its complex cellular environment.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it close to a ULight™-labeled peptide, resulting in a FRET signal.

  • Preparation: A 10 mM DMSO stock of the test compound (e.g., "DF-PY-JAK1," our hypothetical 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine) is serially diluted to create a 10-point concentration gradient.

  • Reaction:

    • To a 384-well plate, add 2 µL of the kinase (e.g., recombinant human JAK1).

    • Add 2 µL of the serially diluted DF-PY-JAK1 compound. Incubate for 15 minutes to allow binding.

    • Initiate the kinase reaction by adding 2 µL of a ULight™-labeled substrate peptide and 4 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of EDTA solution containing the europium-labeled anti-phospho-substrate antibody.

  • Readout: After a 60-minute incubation, read the plate on an HTRF-compatible reader. The ratio of emission at 665 nm (FRET signal) to 620 nm (europium reference) is calculated.

  • Analysis: The data is plotted as signal versus compound concentration. A sigmoidal dose-response curve is fitted to calculate the IC50 , the concentration of the inhibitor required to reduce enzyme activity by 50%.

B. Cell-Based Assays: Target Engagement in a Biological Context

A low IC50 is promising, but it doesn't guarantee success. The compound must be able to penetrate the cell membrane, avoid efflux pumps, and inhibit the target in the crowded cytoplasm. Cell-based assays provide this crucial next layer of validation.

Protocol: IL-6-Dependent Cellular Proliferation Assay

  • Principle: Certain cell lines (e.g., human TF-1 erythroblasts) are dependent on a specific cytokine signaling pathway for survival and proliferation. For TF-1 cells, this is the IL-6 pathway, which signals through JAK1. Inhibiting JAK1 will lead to growth arrest.

  • Cell Plating: Seed TF-1 cells into a 96-well plate at a density of 20,000 cells per well in a growth medium lacking IL-6.

  • Compound Treatment: Add the DF-PY-JAK1 compound across a range of concentrations and incubate for 1 hour.

  • Stimulation: Add a sub-maximal concentration of recombinant human IL-6 to all wells (except negative controls) to stimulate proliferation. Incubate the plate for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and provides the substrate (luciferin) for the luciferase enzyme, generating a luminescent signal proportional to the amount of ATP present, which is a direct indicator of cell viability.

  • Readout: Measure luminescence using a plate reader.

  • Analysis: The data is used to calculate the EC50 , the concentration of the compound that causes a 50% reduction in cell proliferation.

Interpreting the In Vitro Data

A successful lead compound will exhibit high potency in both biochemical and cellular assays. A large discrepancy between the IC50 and EC50 (e.g., a 100-fold difference) can be a red flag, suggesting poor cell permeability or high affinity for plasma proteins in the cell culture medium.

Parameter DF-PY-JAK1 (Hypothetical Data) Rationale
JAK1 IC50 5 nMHigh potency against the primary target kinase.
JAK2 IC50 50 nM10-fold selectivity over a related kinase, which may reduce off-target effects.
JAK3 IC50 150 nMDemonstrates isoform selectivity within the target family.
TF-1 Cell EC50 25 nMPotent inhibition in a relevant cellular context. The 5-fold shift from IC50 is acceptable.

Phase 2: The Proving Ground of In Vivo Assessment

Success in vitro is merely a ticket to the next, more challenging phase: in vivo testing. This is where the complexities of a whole biological system—absorption, distribution, metabolism, and excretion (ADME)—come into play.

Drug_Discovery_Workflow Biochem Biochemical Assays (e.g., HTRF) Metric: IC50 Cellular Cell-Based Assays (e.g., Proliferation) Metric: EC50 Biochem->Cellular Potency in cells? ADME In Vitro ADME (e.g., Microsomal Stability) Cellular->ADME Drug-like properties? PK In Vivo PK/PD (e.g., Mouse PK) Metrics: AUC, T1/2 ADME->PK Good exposure? Efficacy In Vivo Efficacy (e.g., Arthritis Model) Metric: % Inhibition PK->Efficacy Does it work?

Caption: The iterative workflow from in vitro testing to in vivo models.

A. Pharmacokinetic (PK) Studies: Will the Drug Reach its Target?

A PK study determines what the body does to the drug. It measures the concentration of the compound in the blood plasma over time after administration.

Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use male C57BL/6 mice, typically 8-10 weeks old.

  • Dosing: Administer DF-PY-JAK1 to two groups of mice (n=3 per group).

    • Intravenous (IV) Group: Administer a single 2 mg/kg dose via the tail vein. This route ensures 100% of the drug enters circulation.

    • Oral (PO) Group: Administer a single 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect small blood samples (~25 µL) from the tail vein at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to isolate the plasma.

  • Quantification: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to accurately measure the concentration of DF-PY-JAK1 in each plasma sample.

  • Analysis: Plot plasma concentration versus time to determine key PK parameters. Oral bioavailability (%F) is a critical metric, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. It represents the fraction of the oral dose that reaches systemic circulation.

B. Efficacy Studies: Does the Drug Have a Therapeutic Effect?

Once a compound demonstrates acceptable exposure (in vivo), its efficacy in a relevant disease model can be tested. For a JAK inhibitor, a common model for rheumatoid arthritis is Collagen-Induced Arthritis (CIA).

Protocol: Mouse Collagen-Induced Arthritis (CIA) Model

  • Induction: Induce arthritis in DBA/1 mice by immunizing them with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization is given 21 days later.

  • Treatment: Once mice develop visible signs of arthritis (typically around day 25), randomize them into groups. Administer DF-PY-JAK1 orally once daily at different doses (e.g., 3, 10, 30 mg/kg) for 14 days. A vehicle control group receives the formulation buffer only.

  • Efficacy Endpoints:

    • Clinical Score: Score each paw daily on a scale of 0-4 based on the severity of redness and swelling.

    • Paw Thickness: Measure the thickness of the hind paws with calipers every other day.

  • Analysis: Compare the mean clinical scores and paw swelling between the treated and vehicle groups. The results are often expressed as the percent inhibition of disease progression at a given dose.

The Comparison: Reconciling In Vitro and In Vivo Data

This is the moment of truth where all the data is integrated. A compound that was a star in vitro may show disappointing results in vivo, and understanding why is key to designing better drugs.

Parameter DF-PY-JAK1 (Hypothetical Data) Interpretation & Causality
JAK1 IC50 5 nMExcellent target potency.
TF-1 Cell EC50 25 nMGood cellular activity.
Oral Bioavailability (%F) 15%A Potential Hurdle. This indicates that only 15% of the oral dose reaches the bloodstream. This could be due to poor absorption from the gut or rapid first-pass metabolism in the liver.
Plasma Half-life (T½) 1.5 hoursAnother Challenge. The drug is cleared from the body relatively quickly, meaning sustained target coverage may require frequent dosing or a higher dose.
CIA Efficacy (30 mg/kg) 50% Inhibition of Paw SwellingModerate Efficacy. Despite the high in vitro potency, a significant dose is required to achieve a therapeutic effect. This is a direct consequence of the low bioavailability and short half-life. The high dose needed to compensate for poor PK might increase the risk of off-target toxicity.

Analysis of Discrepancy: The hypothetical DF-PY-JAK1 is a classic example of a potent but "pharmacokinetically challenged" compound. Its 5 nM potency at the enzyme level is impressive, but the biological system presents significant barriers. To maintain a plasma concentration above the cellular EC50 (25 nM) for a meaningful duration, a high oral dose of 30 mg/kg is required. This disconnect highlights that in vitro potency is only one piece of a complex puzzle. The in vivo efficacy is a function of both intrinsic potency (IC50/EC50) and the pharmacokinetic properties that govern drug exposure at the site of action.

Conclusion: An Iterative Path to Success

The journey of a this compound compound from benchtop to preclinical model underscores a fundamental principle of drug discovery: in vitro and in vivo studies are complementary, not interchangeable.

  • In vitro assays are essential for identifying potent compounds and understanding their mechanism of action at a molecular and cellular level.

  • In vivo studies are indispensable for evaluating how a compound behaves within a complex physiological system, ultimately determining its therapeutic potential.

The discrepancies observed are not failures but rather critical data points that guide the next cycle of drug design. For our hypothetical DF-PY-JAK1, medicinal chemists would now focus on modifying the structure to improve oral absorption and reduce metabolic clearance, all while striving to maintain its high in vitro potency. This iterative process of design, in vitro testing, and in vivo validation is the cornerstone of developing safe and effective medicines.

References

  • Title: Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Source: PubMed Central.
  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Source: MDPI.
  • Title: Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Source: PubMed.
  • Title: Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Source: ResearchGate.
  • Title: Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Source: PubMed.
  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: PubMed Central.
  • Title: The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Source: PubMed Central.
  • Title: The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives. Source: Benchchem.
  • Title: A Comprehensive Overview of Globally Approved JAK Inhibitors. Source: PubMed Central.
  • Title: Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Source: PubMed.
  • Title: Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one Derivatives as Novel JAK Inhibitors. Source: PubMed.

Sources

A Senior Application Scientist's Guide to Benchmarking 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine Against Known FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its aberrant activation through gene amplification, fusions, or mutations is a known oncogenic driver in various solid tumors, including cholangiocarcinoma, urothelial carcinoma, and lung cancer.[1][3] Consequently, targeting FGFRs has become a validated therapeutic strategy.[3] This guide provides a comprehensive framework for benchmarking a novel compound, 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, which belongs to a class of compounds known to exhibit FGFR inhibitory activity, against established, FDA-approved FGFR inhibitors.[4][5] We will detail a phased experimental blueprint, from initial in vitro biochemical assays to cellular and in vivo models, providing the rationale and step-by-step protocols necessary for a thorough comparative analysis.

Introduction: The Rationale for Next-Generation FGFR Inhibitors

The clinical success of FGFR inhibitors has validated this kinase family as a crucial therapeutic target. Drugs like Pemigatinib (Pemazyre®), Erdafitinib (Balversa®), Infigratinib (Truseltiq®), and the irreversible inhibitor Futibatinib (Lytgobi®) have demonstrated significant efficacy in patient populations with specific FGFR alterations.[6][7] Pemigatinib, for instance, is a selective inhibitor of FGFR1, 2, and 3, and is approved for treating cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][8][9] Erdafitinib is a pan-FGFR inhibitor (FGFR1-4) approved for urothelial carcinoma with susceptible FGFR3/2 alterations.[6]

Despite these advances, challenges such as acquired resistance and off-target toxicities persist, driving the need for new chemical entities with improved potency, selectivity, or resistance profiles.[6] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for potent FGFR inhibitors.[4][5] This guide focuses on this compound, a representative of this chemical class, and outlines a rigorous benchmarking strategy to evaluate its potential as a best-in-class inhibitor.

FGFR Signaling Pathway Overview

FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate.[2] This activation initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth and survival.[1] Aberrant, ligand-independent activation of these receptors leads to uncontrolled cell proliferation, a hallmark of cancer.[3]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Inactive) FGF->FGFR Binding & Dimerization FGFR_dimer FGFR Dimer (Active) PLCg PLCγ FGFR_dimer->PLCg PI3K PI3K FGFR_dimer->PI3K GRB2_SOS GRB2/SOS FGFR_dimer->GRB2_SOS Autophosphorylation & Adaptor Recruitment AKT AKT PI3K->AKT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription

Figure 1: Simplified FGFR Signaling Pathway.

The Benchmarks: Profiles of Established FGFR Inhibitors

A robust benchmarking study requires well-characterized comparators. We have selected four FDA-approved inhibitors representing different profiles.

InhibitorCompanyMechanismPrimary Indication(s)Key Features
Pemigatinib IncyteReversible, selective FGFR1-3 inhibitorCholangiocarcinoma (FGFR2 fusion/rearrangement); Myeloid/lymphoid neoplasms (FGFR1 rearrangement)[9][10]Strong selectivity for FGFR1-3 over FGFR4.[8][11]
Erdafitinib JanssenReversible, pan-FGFR (1-4) inhibitorUrothelial carcinoma (FGFR3/2 alterations)[6][12]First approved targeted therapy for metastatic bladder cancer.
Infigratinib QED/HelsinnReversible, selective FGFR1-3 inhibitorCholangiocarcinoma (FGFR2 fusion/rearrangement)[13][14]ATP-competitive inhibitor with activity in urothelial carcinoma and achondroplasia.[14][15]
Futibatinib TaihoIrreversible, pan-FGFR (1-4) inhibitorCholangiocarcinoma (FGFR2 fusion/rearrangement)[16]Forms a covalent bond with a conserved cysteine, leading to sustained inhibition.[2][17]

Experimental Blueprint for Benchmarking

We propose a four-phase approach to systematically evaluate this compound.

Phase 1: In Vitro Biochemical Potency and Selectivity

Objective: To determine the direct inhibitory activity of the test compound against the four FGFR isoforms and compare its potency to the benchmarks.

Expertise & Experience: The choice of a biochemical assay is critical for determining the intrinsic potency of an inhibitor, independent of cellular factors. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring ADP production. It is highly sensitive and suitable for high-throughput screening. Setting the ATP concentration near the Km value for each kinase is crucial for accurately comparing IC50 values, as this reflects the inhibitor's true affinity in a competitive environment.[18]

Biochemical_Assay_Workflow start Start plate_prep Prepare 384-well plate: 1µL Compound Dilution Series start->plate_prep add_kinase Add 2µL Kinase Working Stock (FGFR1, 2, 3, or 4) plate_prep->add_kinase add_atp Add 2µL ATP/Substrate Working Stock add_kinase->add_atp incubate_kinase Incubate 60 min at room temperature add_atp->incubate_kinase add_adpglo Add 5µL ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate 40 min add_adpglo->incubate_adpglo add_detection Add 10µL Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate 30 min add_detection->incubate_detection read_lum Read Luminescence (Plate Reader) incubate_detection->read_lum analyze Analyze Data: Calculate IC50 values read_lum->analyze end End analyze->end

Figure 2: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Protocol: FGFR Biochemical Inhibition Assay (ADP-Glo™)

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and benchmark inhibitors in DMSO.

  • Plate Setup: Dispense 1µL of each compound dilution into a 384-well plate. Include DMSO-only wells as a high-activity control.

  • Kinase Reaction:

    • Add 2µL of recombinant FGFR kinase (FGFR1, 2, 3, or 4) in kinase reaction buffer to each well.

    • Initiate the reaction by adding 2µL of a solution containing the peptide substrate and ATP (at the determined Km for each kinase isoform).

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the kinase reaction to proceed.[19]

  • ADP Detection:

    • Add 5µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Normalize the data to controls and fit the dose-response curves using non-linear regression to determine the IC50 value for each compound against each FGFR isoform.

Data Presentation: Comparative Biochemical Potency (IC50, nM)

CompoundFGFR1FGFR2FGFR3FGFR4
This compound [Data][Data][Data][Data]
Pemigatinib~1~1~2>100
Erdafitinib~1~2~3~3
Infigratinib~1~1~5>100
Futibatinib~1.4~1.5~3.7~3.7
Note: Benchmark data are representative values from public sources.[16][20] Experimental values must be generated concurrently for a direct comparison.
Phase 2: Cellular Potency and Target Engagement

Objective: To verify that the compound can inhibit FGFR signaling within a cancer cell line known to be driven by FGFR alterations and to assess its effect on cell viability.

Trustworthiness: A self-validating protocol for cellular activity involves two key experiments. First, a Western blot for phosphorylated FGFR (p-FGFR) directly demonstrates that the compound is engaging its intended target and inhibiting its kinase activity. Second, a cell viability assay (e.g., CellTiter-Glo®) quantifies the downstream consequence of this inhibition. Using a cell line with a known FGFR genetic alteration (e.g., SNU-16 with FGFR2 amplification) ensures the observed effects are on-target.[6]

Protocol: Cellular Inhibition in an FGFR-Driven Cell Line (e.g., SNU-16)

  • Cell Culture: Culture SNU-16 cells (gastric cancer, FGFR2 amplified) under standard conditions.

  • Compound Treatment (for Western Blot): Seed cells in 6-well plates. After 24 hours, treat with a dose range of the test compound and benchmarks for 2-4 hours.

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Compound Treatment (for Cell Viability): Seed cells at low density in 96-well plates. After 24 hours, treat with a 10-point dose range of the test compound and benchmarks.

  • Viability Assay: After 72 hours of incubation, add CellTiter-Glo® Reagent to the wells, which measures ATP levels as an indicator of cell viability.

  • Data Acquisition & Analysis: Measure luminescence and calculate the IC50 for cell viability for each compound.

Data Presentation: Comparative Cellular Potency (IC50, nM)

CompoundSNU-16 Cell Viability IC50
This compound [Data]
Pemigatinib~10
Erdafitinib~15
Futibatinib~5

Note: Benchmark data are representative. Experimental values must be generated concurrently.

Phase 3: Off-Target Selectivity Profiling

Objective: To understand the compound's broader kinase selectivity profile, which is crucial for predicting potential off-target toxicities.

Authoritative Grounding: A comprehensive understanding of selectivity cannot be achieved by testing against a small number of kinases. Commercial services like Reaction Biology's KinomeScan™ or Promega's Kinase Selectivity Profiling Systems offer screening against large panels (up to ~400 kinases).[21][22] These services provide a standardized and broad view of a compound's interaction with the human kinome, allowing for the calculation of selectivity scores that quantify promiscuity.[23]

Protocol: Broad Kinase Panel Screen

  • Compound Submission: Submit the test compound to a commercial provider (e.g., Reaction Biology).

  • Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases using a radiometric or luminescence-based assay format.[22]

  • Data Analysis: The provider returns data as percent inhibition for each kinase. "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% or >75% inhibition).

  • Interpretation: Analyze the hit list to identify any potent off-target activities. Pay close attention to kinases known to be associated with clinical toxicities (e.g., VEGFR, SRC family kinases). The data can be visualized on a kinome tree diagram to illustrate the selectivity profile.

Phase 4: In Vivo Efficacy Evaluation

Objective: To assess the anti-tumor activity of the compound in a preclinical animal model.

Expertise & Experience: The choice of an in vivo model is paramount. A subcutaneous xenograft model using an FGFR-dependent cell line (like SNU-16 or a cell line with an FGFR3-TACC3 fusion) is a standard and effective starting point.[24][25] This model allows for straightforward measurement of tumor growth inhibition. Including pharmacodynamic (PD) markers, such as measuring p-FGFR levels in tumor tissue post-treatment, provides a crucial link between drug exposure, target engagement, and the observed anti-tumor response.[26]

InVivo_Workflow start Start implant Implant FGFR-dependent cancer cells subcutaneously in immunocompromised mice start->implant tumor_growth Allow tumors to reach ~150-200 mm³ implant->tumor_growth randomize Randomize mice into treatment groups (Vehicle, Test Compound, Benchmark) tumor_growth->randomize treat Administer daily oral doses randomize->treat monitor Monitor tumor volume and body weight (2-3 times/week) treat->monitor endpoint Continue until endpoint (e.g., 21 days or tumor volume limit) monitor->endpoint collect Collect tumors for pharmacodynamic (PD) analysis (e.g., p-FGFR Western Blot) endpoint->collect analyze Analyze Data: Tumor Growth Inhibition (TGI) collect->analyze end End analyze->end

Figure 3: General Workflow for an In Vivo Xenograft Efficacy Study.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously implant ~5 million SNU-16 cells mixed with Matrigel into the flank of immunocompromised mice (e.g., NU/NU nude mice).[26]

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment cohorts (e.g., n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (dose determined by prior tolerability studies)

    • Group 3: Benchmark Inhibitor (e.g., Pemigatinib at a clinically relevant dose)

  • Dosing & Monitoring: Administer compounds orally once daily. Measure tumor volume with calipers and monitor animal body weight 2-3 times per week as a measure of general toxicity.

  • Study Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the vehicle group reach a predetermined size limit.

  • Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Excise tumors for pharmacodynamic analysis (Western blot for p-FGFR) to confirm target engagement in vivo.

Conclusion: Synthesizing a Comprehensive Profile

By systematically progressing through these four phases, a comprehensive profile of this compound can be constructed. The ideal candidate would exhibit potent, low-nanomolar inhibition of FGFRs in both biochemical and cellular assays, a clean off-target kinase profile, and significant tumor growth inhibition in in vivo models. Comparing these data directly against established inhibitors like pemigatinib and erdafitinib will clearly position the novel compound's therapeutic potential and highlight its key differentiating features, providing a solid foundation for further preclinical and clinical development.

References

  • Vertex AI Search. Futibatinib - Grokipedia. Accessed January 19, 2026.
  • PubChem. Futibatinib | C22H22N6O3 | CID 71621331. Accessed January 19, 2026. [Link]

  • Patsnap Synapse. What is the mechanism of Pemigatinib? Accessed January 19, 2026. [Link]

  • Patsnap Synapse. What is the mechanism of Futibatinib? Accessed January 19, 2026. [Link]

  • Goyal, L., et al. (2023). Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. The Oncologist, 28(1), e1-e11. [Link]

  • NROChemistry. Futibatinib | mechanism of action and synthesis. Accessed January 19, 2026. [Link]

  • PubChem. Pemigatinib | C24H27F2N5O4 | CID 86705695. Accessed January 19, 2026. [Link]

  • Wikipedia. Pemigatinib. Accessed January 19, 2026. [Link]

  • OncoDaily. Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more. Accessed January 19, 2026. [Link]

  • Keam, S. J. (2021). Infigratinib: First Approval. Drugs, 81(13), 1559-1564. [Link]

  • Clinicaltrials.eu. Infigratinib – Application in Therapy and Current Clinical Research. Accessed January 19, 2026. [Link]

  • Incyte Corporation. PEMAZYRE® | Mechanism of Action. Accessed January 19, 2026. [Link]

  • Soria, J. C., et al. (2019). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clinical Cancer Research, 25(24), 7316-7324. [Link]

  • BPS Bioscience. FGFR2 Assay Kit. Accessed January 19, 2026. [Link]

  • Subbiah, V., et al. (2023). Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers. Cancers, 15(13), 3395. [Link]

  • Targeted Oncology. FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. Accessed January 19, 2026. [Link]

  • Beyond Achondroplasia. Infigratinib: Clinical Trial Results Update for Achondroplasia. Accessed January 19, 2026. [Link]

  • Indigo Biosciences. Human FGFR3 Reporter Assay Kit. Accessed January 19, 2026. [Link]

  • Siefker-Radtke, A. O., et al. (2023). Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. Cancer Discovery, 13(9), 1968-1987. [Link]

  • Gąsior-Perczak, D., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. International Journal of Molecular Sciences, 23(10), 5462. [Link]

  • ClinicalTrials.gov. Study of Infigratinib in Children With Achondroplasia. Accessed January 19, 2026. [Link]

  • ESMO. Erdafitinib Prolongs Survival in Patients with Metastatic Urothelial Carcinoma and FGFR Alterations After Previous Anti–PD1(-L1) Treatment. Accessed January 19, 2026. [Link]

  • CheckRare. Clinical Trial Recruiting Patients with Achondroplasia. Accessed January 19, 2026. [Link]

  • Chen, C. Y., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight, 8(23), e171257. [Link]

  • ResearchGate. Current FDA-approved FGFR inhibitors with supporting trials for FDA approval. Accessed January 19, 2026. [Link]

  • Creative Diagnostics. FGFR2 Kinase Inhibitor Screening Assay Kit. Accessed January 19, 2026. [Link]

  • Katoh, M. (2016). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Expert Opinion on Therapeutic Targets, 20(2), 159-172. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • VJOncology. Expansion cohort results of RAGNAR: erdafitinib in CCA with FGFR alterations. Accessed January 19, 2026. [Link]

  • U.S. Food & Drug Administration. FDA approves pemigatinib for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement. Accessed January 19, 2026. [Link]

  • OncLive. FDA Approves Erdafitinib for FGFR3+ Locally Advanced or Metastatic Urothelial Carcinoma. Accessed January 19, 2026. [Link]

  • van de Stolpe, A., & van der Vlag, J. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology, 6, 21. [Link]

  • Bello, E., et al. (2014). Abstract 2670: Exploring the in vitro and in vivo activity of lucitanib in FGFR1-amplified lung cancer models. Cancer Research, 74(19 Supplement), 2670. [Link]

  • Siefker-Radtke, A. O., et al. (2023). Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. Cancer Discovery, 13(9), 1968-1987. [Link]

  • Helsten, T., et al. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? Cancers, 14(20), 4998. [Link]

  • Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Chemical Biology, 9(7), 1525-1534. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21555. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21555. [Link]

  • Jin, Q., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. European Journal of Medicinal Chemistry, 209, 112891. [Link]

  • Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry, 20(10), 1203-1217. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Accessed January 19, 2026. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, by the Senior Application Scientist: In the fast-paced world of drug discovery and development, the synthesis of novel compounds is a daily triumph. Yet, the lifecycle of these molecules extends beyond the laboratory bench. The proper disposal of research chemicals, such as the promising fluorinated heterocycle 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, is a critical, non-negotiable aspect of our work. It is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a detailed, experience-driven framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, ensuring a deep understanding that fosters a culture of safety and responsibility.

Part 1: Understanding the Hazard Profile

While comprehensive toxicological data for this compound is not extensively documented, a professional assessment of its structure and data from analogous compounds allows us to establish a robust presumptive hazard profile. The presence of a difluorinated pyridine ring fused to a pyrrole core suggests specific chemical properties and potential biological activities that must be respected.

Safety Data Sheets (SDS) for structurally related compounds, such as 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine and other functionalized 1H-pyrrolo[2,3-b]pyridines, consistently highlight several key hazard classifications that should be applied to this compound[1][2][3].

  • Acute Toxicity (Oral): Assumed to be harmful if swallowed[1][2][3].

  • Skin Corrosion/Irritation: Expected to cause skin irritation[1][2].

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation[1][2].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2].

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the thermal and chemical stability of many fluorinated compounds[4]. This stability, while advantageous in drug design, can also lead to environmental persistence. Therefore, proper disposal is not just about immediate safety but also about long-term environmental health[5][6].

Key Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is crucial for assessing its behavior under various conditions and for safe handling.

PropertyValueSource
CAS Number 1196507-66-0[7]
Molecular Formula C₇H₄F₂N₂[7]
Molecular Weight 154.12 g/mol [7]
Appearance Solid (presumed)Inferred from related compounds
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., 2-8°C).Inferred from supplier data

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The following sections provide a detailed protocol for the safe disposal of this compound, from personal protective equipment to the final waste stream.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the presumed hazard profile, the following PPE is mandatory when handling this compound in any capacity, including weighing, transfer, reaction work-up, and packaging for disposal:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves in accordance with institutional guidelines[8].

  • Body Protection: A flame-resistant laboratory coat is essential. For significant spill risks, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: All handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[8].

Spill Management: Preparedness Prevents Panic

Accidental spills should be managed promptly and safely.

  • Evacuate and Secure: For large spills, evacuate the immediate area and prevent unauthorized entry.

  • Don Appropriate PPE: Before attempting to clean up any spill, don the full PPE described above.

  • Containment: For solid spills, gently cover the material with an inert absorbent material like vermiculite, sand, or a commercial sorbent to prevent dust from becoming airborne. Avoid creating dust.

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

Disposal Decision and Procedure

The recommended and most environmentally responsible method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste facility. The high temperatures and controlled conditions are necessary to break the stable carbon-fluorine bonds and to scrub harmful decomposition products like hydrogen fluoride (HF) from the effluent gas[9][10].

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect pure this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated spatulas) in a dedicated, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name, CAS number, and appropriate hazard pictograms.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Container Management:

    • Use only containers that are in good condition and are compatible with the chemical.

    • Keep waste containers closed at all times, except when adding waste.

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Contacting Waste Management Professionals:

    • Once a waste container is full or is no longer needed, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Provide them with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.

What NOT to Do:

  • DO NOT dispose of this compound down the drain. This can lead to environmental contamination as wastewater treatment facilities are not equipped to handle such compounds[8].

  • DO NOT attempt to neutralize or chemically treat the waste in the laboratory unless you have a validated and approved procedure from your EHS department. Incomplete reactions can produce unknown and potentially more hazardous byproducts.

  • DO NOT dispose of this compound in general trash or as non-hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_type 1. Identify Waste Type cluster_collection 2. Segregate and Collect cluster_storage 3. Temporary Storage cluster_disposal 4. Final Disposal start Start: This compound Waste Generated waste_type Solid, Liquid, or Contaminated Material? start->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid or Contaminated Material liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid store_waste Store Closed Container in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Decision workflow for the disposal of this compound.

Part 3: Regulatory Context

The disposal of halogenated organic compounds is regulated by agencies such as the U.S. Environmental Protection Agency (EPA). While this compound may not be explicitly listed as a hazardous waste, it would likely be classified as such based on its characteristics and the presence of halogens. It is the responsibility of the waste generator (the laboratory) to properly characterize their waste. Consulting with your EHS department will ensure compliance with all local, state, and federal regulations.

By adhering to these procedures, you are not only protecting yourself and your colleagues but also contributing to the integrity and sustainability of the scientific research community.

References

  • Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Chemosphere, 390, 144689. [Link]

  • MSDS of 1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- (2026-01-07). Capot Chemical. [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 55(21), 14769-14779. [Link]

  • Thermal degradation of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324. [Link]

  • Abatement of fluorinated compounds in thermal plasma flow. Journal of Hazardous Materials, 384, 121307. [Link]

  • Molecular mechanism of thermal decomposition of fluoronitroazoxy compounds: DFT computational study. Structural Chemistry, 28(4), 1145-1153. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(11), 6638-6689. [Link]

  • Environmental Fate of Polyfluorinated Chemicals. DIOXIN 2003, 66, 249-252. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

  • The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. Energies, 17(14), 3326. [Link]

  • Long-term Environmental Fate of Perfluorinated Compounds After Accidental Release at Toronto Airport. Environmental Science & Technology, 45(19), 8047-8055. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the novel heterocyclic compound 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine and its analogs are gaining significant attention. As a Senior Application Scientist, it is imperative to preface any discussion of its potential with a thorough understanding of its safe handling. The toxicological properties of many novel compounds are not yet fully understood, demanding a cautious and well-informed approach to laboratory safety.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this fluorinated azaindole derivative, ensuring the well-being of researchers and the integrity of your work.

Understanding the Risks: Hazard Profile of this compound

Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. Based on available safety data sheets (SDS) for this compound and structurally similar molecules, the primary routes of exposure and associated risks are:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[2][3]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][2][3]

Given that the chemical, physical, and toxicological properties have not been exhaustively investigated, a conservative approach to PPE is warranted.[1]

Core Protective Measures: A Multi-Layered Defense

A robust safety protocol relies on a multi-layered defense strategy, where PPE serves as the final and critical barrier between the researcher and the chemical. The following sections detail the essential PPE and the rationale for their use.

Primary Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is essential to emphasize the importance of engineering controls. All work with this compound, especially when handling the solid form or creating solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]

Hand Protection: Preventing Dermal Absorption

Direct skin contact is a significant route of exposure. The selection of appropriate gloves is critical.

  • Glove Type: Due to the compound's fluorinated nature and potential for skin absorption, standard latex or vinyl gloves are insufficient. Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or laminate (Silver Shield/4H) gloves should be considered.[5]

  • Double Gloving: For enhanced protection, particularly when handling concentrated forms of the compound, double gloving is recommended. This practice provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[6]

  • Proper Technique: Gloves must be inspected for any signs of degradation or puncture before use.[1] Proper glove removal technique (without touching the outer surface of the glove with bare hands) is crucial to prevent skin contact with the chemical.[1][2][7] Contaminated gloves must be disposed of as hazardous waste immediately after use.[1][2][7]

Eye and Face Protection: Shielding from Splashes and Aerosols

Given that this compound can cause severe eye irritation, robust eye and face protection is non-negotiable.

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn in any laboratory where this chemical is present.[5]

  • Chemical Splash Goggles: For procedures involving the handling of liquids or any potential for splashing, chemical splash goggles are required.[5] They provide a complete seal around the eyes, offering superior protection compared to safety glasses.

  • Face Shield: When handling larger quantities (over 1 liter) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[5][6] The face shield protects the entire face from direct contact.

Protective Clothing: A Barrier for the Body

To prevent accidental skin contact on the arms and body, appropriate protective clothing is essential.

  • Laboratory Coat: A flame-resistant lab coat is required and should be kept fully buttoned with the sleeves rolled down.[5]

  • Chemical-Resistant Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In the case of a large-scale spill or emergency, a disposable chemical-resistant coverall may be necessary.[8]

Respiratory Protection: Guarding Against Inhalation

Engineering controls like fume hoods are the primary means of preventing respiratory exposure. However, in certain situations, such as a spill outside of a fume hood or during certain powder handling operations, respiratory protection may be necessary.

  • Air-Purifying Respirator: If vapors or aerosols are generated, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[1] For this class of compound, cartridges effective against organic vapors and particulates (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU) are recommended.[1]

  • Fit Testing and Training: It is important to note that the use of a respirator requires a formal respiratory protection program, including fit testing and user training, as mandated by OSHA.[6]

Operational Plan: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence
  • Protective Clothing: Don lab coat and any additional protective garments.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Doffing Sequence
  • Gloves (Outer Pair): Remove the outer pair of gloves using a method that avoids touching the contaminated surface with your bare hand.

  • Protective Clothing: Remove the lab coat and any other protective garments by turning them inside out.

  • Eye and Face Protection: Remove the face shield and goggles from the back.

  • Respiratory Protection: Remove the respirator.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.[1][2]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Double) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: A workflow diagram illustrating the correct sequence for donning and doffing PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is a critical component of laboratory safety.

  • Solid Waste: All disposable PPE (gloves, lab coats, etc.) and any materials used to clean up spills of this compound should be considered hazardous waste. These materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][7]

  • Liquid Waste: Any solutions containing this compound should be disposed of in a designated hazardous waste container. Do not pour this chemical down the drain.[1]

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.

Summary of Recommended PPE

Protection Type Minimum Requirement Recommended for High-Risk Tasks
Hand Single pair of nitrile glovesDouble-gloving with nitrile or neoprene gloves
Eye ANSI Z87.1 safety glasses with side shieldsChemical splash goggles
Face NoneFace shield (in addition to goggles)
Body Flame-resistant lab coatChemical-resistant apron over lab coat
Respiratory Not required with proper engineering controlsAir-purifying respirator with organic vapor/particulate cartridges

By adhering to these stringent PPE protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

  • Capot Chemical. (2026). MSDS of 1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (2025). This compound | 1196507-66-0.
  • CookeChem. (n.d.). This compound , 95% , 1196507-66-0.
  • Fluorochem Ltd. (2024). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2009). Safety Data Sheet.
  • ChemicalBook. (2025). 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine.
  • CDH Fine Chemical. (n.d.). 2,3-difluoro-5-chloro pyridine cas no 89402-43-7.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • CymitQuimica. (2024). Safety Data Sheet.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-pyrrolo 2,3-b pyridine AldrichCPR 866319-00-8.
  • Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
  • Benchchem. (n.d.). byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis.
  • BLD Pharm. (n.d.). 1196507-66-0|this compound.
  • Echemi. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4,5-Dichloro-1H-pyrrolo 2,3-b pyridine AldrichCPR 1142192-58-2.
  • Benchchem. (n.d.). Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.